molecular formula C4H7Cl2N3 B1459334 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1312949-22-6

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1459334
CAS No.: 1312949-22-6
M. Wt: 168.02 g/mol
InChI Key: IBCTVRKXWOMDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C4H7Cl2N3 and its molecular weight is 168.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methylpyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCTVRKXWOMDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a logical, step-by-step manner, elucidating the underlying chemical principles and providing detailed experimental protocols.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring is critical in modulating the pharmacological profile of these compounds. This compound, with its strategic placement of a chloro, a methyl, and an amino group, serves as a versatile intermediate for the synthesis of more complex molecular architectures with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent reactions and biological assays.

A Strategic Three-Step Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with the construction of the pyrazole core, followed by regioselective chlorination, and culminating in the formation of the hydrochloride salt.

Synthesis_Pathway A Ethyl 2-cyano-3-ethoxyacrylate B 1-Methyl-1H-pyrazol-5-amine A->B Methylhydrazine, Toluene, Reflux C 3-Chloro-1-methyl-1H-pyrazol-5-amine B->C N-Chlorosuccinimide (NCS), DMSO, Room Temp. D 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride C->D Conc. HCl, Solvent

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-amine

The initial and crucial step involves the construction of the 1-methyl-5-aminopyrazole ring system. This is accomplished through the cyclization of a suitable β-alkoxy-α,β-unsaturated nitrile, ethyl 2-cyano-3-ethoxyacrylate, with methylhydrazine.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to afford the aromatic pyrazole ring. The regioselectivity of this reaction, determining the position of the methyl group on the pyrazole ring, is influenced by the reaction conditions. The use of a non-polar solvent such as toluene favors the formation of the desired 1-methyl-5-aminopyrazole isomer.

Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Charge reactor with Ethyl 2-cyano-3-ethoxyacrylate and Toluene B Add Methylhydrazine dropwise at 20-25 °C A->B C Stir at 22-30 °C for 1-3 hours B->C D Heat to reflux for 2 hours C->D E Cool to 9-10 °C D->E F Filter the precipitate E->F G Dry the solid to obtain 1-Methyl-1H-pyrazol-5-amine F->G

Caption: Experimental workflow for the synthesis of 1-Methyl-1H-pyrazol-5-amine.

Experimental Protocol
  • Materials:

    • Ethyl 2-cyano-3-ethoxyacrylate

    • 40% Methylhydrazine aqueous solution

    • Toluene

  • Procedure:

    • To a suitable reactor, add ethyl 2-cyano-3-ethoxyacrylate and toluene.

    • Stir the mixture to ensure complete dissolution.

    • Begin dropwise addition of a 40% aqueous solution of methylhydrazine, maintaining the internal temperature between 20-25 °C using a chilled brine bath.[1]

    • After the addition is complete, continue stirring at 22-30 °C for 1-3 hours.[1]

    • Slowly heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.[1]

    • After the reflux period, cool the reaction mixture to 9-10 °C.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the filter cake with a small amount of cold toluene.

    • Dry the solid under vacuum to yield 1-methyl-1H-pyrazol-5-amine.

Parameter Value Reference
Starting Material Ethyl 2-cyano-3-ethoxyacrylate[1]
Reagent 40% Methylhydrazine aqueous solution[1]
Solvent Toluene[1]
Reaction Temperature Initial: 20-30 °C, then Reflux[1]
Reaction Time 1-3 hours at 22-30 °C, then 2 hours at reflux[1]

Step 2: Chlorination of 1-Methyl-1H-pyrazol-5-amine

The second step involves the regioselective chlorination of the pyrazole ring at the 3-position. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Reaction Mechanism

The chlorination of the pyrazole ring is an electrophilic aromatic substitution reaction. The electron-rich pyrazole ring attacks the electrophilic chlorine atom of N-chlorosuccinimide. The amino group at the 5-position and the methyl group at the 1-position are activating groups, directing the electrophilic substitution to the C3 and C4 positions. Under controlled conditions, the reaction can be optimized to favor chlorination at the C3 position.

Step2_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve 1-Methyl-1H-pyrazol-5-amine in DMSO B Add N-Chlorosuccinimide (NCS) in portions A->B C Stir at room temperature for 3 hours under N2 atmosphere B->C D Extract with Dichloromethane C->D E Wash with saturated NaCl solution D->E F Concentrate in vacuo E->F G Purify by flash chromatography to obtain 3-Chloro-1-methyl-1H-pyrazol-5-amine F->G

Caption: Experimental workflow for the chlorination of 1-Methyl-1H-pyrazol-5-amine.

Experimental Protocol
  • Materials:

    • 1-Methyl-1H-pyrazol-5-amine

    • N-Chlorosuccinimide (NCS)

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Saturated sodium chloride solution

  • Procedure:

    • In a round-bottom flask, dissolve 1-methyl-1H-pyrazol-5-amine in DMSO under a nitrogen atmosphere.

    • Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature. An increase in the amount of NCS may improve the yield.[2]

    • Stir the reaction mixture at room temperature for approximately 3 hours.[2]

    • Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract the product with dichloromethane (3 x volume).

    • Wash the combined organic layers with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-Chloro-1-methyl-1H-pyrazol-5-amine.

Parameter Value Reference
Starting Material 1-Methyl-1H-pyrazol-5-amine-
Reagent N-Chlorosuccinimide (NCS)[2]
Solvent Dimethyl sulfoxide (DMSO)[2]
Reaction Temperature Room Temperature[2]
Reaction Time 3 hours[2]

Step 3: Formation of this compound

The final step is the conversion of the free amine to its hydrochloride salt. This is a straightforward acid-base reaction that improves the compound's handling properties and solubility in aqueous media.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the amino group acts as a base and accepts a proton from hydrochloric acid, forming the corresponding ammonium chloride salt.

Experimental Protocol
  • Materials:

    • 3-Chloro-1-methyl-1H-pyrazol-5-amine

    • Concentrated Hydrochloric Acid

    • Suitable organic solvent (e.g., isopropanol, diethyl ether)

  • Procedure:

    • Dissolve 3-Chloro-1-methyl-1H-pyrazol-5-amine in a minimal amount of a suitable organic solvent, such as isopropanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Continue stirring in the ice bath for a short period to ensure complete precipitation.

    • Collect the solid by filtration.

    • Wash the filter cake with a small amount of cold solvent.

    • Dry the solid under vacuum to obtain this compound.

Parameter Value Reference
Starting Material 3-Chloro-1-methyl-1H-pyrazol-5-amine-
Reagent Concentrated Hydrochloric Acid[3]
Solvent Isopropanol or Diethyl Ether-
Reaction Temperature 0 °C to Room Temperature[3]
Reaction Time Typically short, until precipitation is complete-

Conclusion and Future Perspectives

The described three-step synthesis provides a reliable and efficient route to this compound. The starting materials are commercially available, and the reaction conditions are generally mild and scalable. This synthetic intermediate opens up a wide array of possibilities for the development of novel pyrazole-based compounds with potential applications in various fields of drug discovery. Further optimization of reaction conditions and exploration of alternative synthetic strategies could lead to even more efficient and sustainable methods for the production of this valuable building block.

References

Spectroscopic Characterization of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectral data for 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. for free base: 167408-80-2), a key heterocyclic intermediate in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's structural features as elucidated by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectra for this specific hydrochloride salt are not widely published, this guide synthesizes data from closely related pyrazole derivatives and foundational spectroscopic principles to present a robust, predictive analysis. Every protocol and interpretation is grounded in established scientific literature to ensure trustworthiness and accuracy.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is paramount for the success of a multi-step synthesis campaign. Spectroscopic methods provide a non-destructive and highly informative means of confirming the identity and purity of this compound.

The molecule consists of a five-membered pyrazole ring, which is substituted with a chloro group at position 3, a methyl group on the nitrogen at position 1, and an amine group at position 5. The hydrochloride salt form means the amine group is protonated to an ammonium cation (-NH3+), with a chloride counter-ion. This protonation significantly influences the spectral characteristics, particularly in IR and NMR spectroscopy.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would feature three distinct signals. DMSO-d₆ is a suitable choice as it can dissolve the polar hydrochloride salt and its residual water peak does not typically interfere with the key signals.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & In-Text Citation
Pyrazole H-4~6.0 - 6.5Singlet (s)1HCH -4The single proton on the electron-rich pyrazole ring is expected in this region. Its chemical shift is influenced by the adjacent chloro and amino groups. Studies on similar pyrazole systems confirm this range.[1]
N-Methyl~3.6 - 3.9Singlet (s)3HN-CH₃ The methyl group attached to the nitrogen atom is deshielded and appears as a sharp singlet. This is a characteristic shift for N-methyl groups on heterocyclic rings.
Ammonium~8.5 - 9.5Broad Singlet (br s)3H-NH₃The protons of the ammonium group are acidic and exchange with trace water in the solvent, leading to a broad signal. The chemical shift can be highly variable depending on concentration and temperature.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Four signals are anticipated for the molecular structure.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale & In-Text Citation
C-3~145 - 150C -ClThe carbon atom bearing the chloro group is significantly deshielded and appears at a low field. Its exact position is influenced by the overall electronic nature of the substituted ring.[2]
C-5~140 - 145C -NH₃⁺The carbon attached to the electron-withdrawing ammonium group is also strongly deshielded. Tautomerism in related N-unsubstituted pyrazoles can cause broadening of the C3 and C5 signals, but N-methylation in this compound should prevent this, resulting in sharp signals.[2]
C-4~90 - 95C H-4This carbon, bonded to a hydrogen, is expected to appear at a higher field (lower ppm) compared to the substituted carbons, consistent with data from various pyrazole derivatives.[1]
N-Methyl~35 - 40N-C H₃The N-methyl carbon signal is typically found in this upfield region.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is of high purity to minimize interfering signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a standard pulse sequence.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons, including the slowly relaxing ammonium protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a spectral width of ~200 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary.

    • A significantly higher number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ multiplet (δ ~39.52 ppm).

G parent [M+H]+ m/z = 132/134 frag1 Loss of HCN (-27 Da) parent->frag1 frag2 Loss of N2H (-29 Da) parent->frag2 sub_frag1 [C3H4ClN]+ m/z = 105/107 frag1->sub_frag1 sub_frag2 [C4H5Cl]+ m/z = 103/105 frag2->sub_frag2

References

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride structural analysis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structural Analysis and Characterization of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the definitive structural analysis and characterization of this compound, a key heterocyclic building block in modern drug discovery and development. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse pharmacological activities.[1][2][3] Consequently, unambiguous structural verification and purity assessment of this intermediate are paramount for ensuring the integrity, reproducibility, and safety of downstream applications. This document, intended for researchers, analytical scientists, and drug development professionals, details an integrated, multi-technique approach. We move beyond simple data reporting to explain the causality behind experimental choices, grounding each protocol in authoritative standards. The guide synthesizes methodologies from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography to create a self-validating analytical workflow for complete molecular characterization.

Introduction: The Significance of Rigorous Characterization

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The pyrazole nucleus is a privileged structure found in numerous approved drugs, exhibiting activities ranging from anti-inflammatory to anticancer.[3][4] The specific substitution pattern of this molecule—a chloro group at C3, a methyl group at N1, and an amine at C5—offers versatile handles for further chemical modification.

However, the presence of multiple reactive sites and the potential for isomerism during synthesis demand a rigorous and orthogonal analytical strategy. An incomplete or inaccurate characterization can lead to the progression of incorrect molecular entities, resulting in failed experiments, irreproducible biological data, and significant delays in development timelines. This guide establishes a robust protocol to confirm not only the chemical identity but also the purity and three-dimensional structure of the title compound, ensuring a solid foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is to understand the target molecule's basic properties. The hydrochloride salt form enhances solubility in polar solvents, a key consideration for sample preparation in various analytical techniques.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₄H₇Cl₂N₃ [5]
Molecular Weight 184.03 g/mol Calculated
CAS Number 167408-80-2 (free base) [6]
Appearance Typically an off-white to light-colored solid General Knowledge

| Form | Hydrochloride Salt |[7] |

The Integrated Analytical Workflow: A Strategy for Unambiguous Confirmation

A single analytical technique is rarely sufficient for the complete characterization of a novel or complex small molecule. An integrated workflow, leveraging the strengths of orthogonal techniques, provides a cross-validating system that ensures the highest level of confidence in the final structure. NMR provides the carbon-hydrogen framework, MS confirms the mass and elemental composition, FT-IR identifies key functional groups, and X-ray crystallography reveals the definitive three-dimensional arrangement in the solid state.[2][8]

start Sample Received (3-Chloro-1-methyl-1H-pyrazol-5-amine HCl) nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Orthogonal Analysis ms Mass Spectrometry (HRMS) start->ms Orthogonal Analysis ftir FT-IR Spectroscopy start->ftir Orthogonal Analysis xray X-ray Crystallography (If single crystal) start->xray Orthogonal Analysis integration Data Integration & Cross-Validation nmr->integration C-H Framework ms->integration Molecular Formula ftir->integration Functional Groups xray->integration 3D Solid-State Structure conclusion Final Structural Confirmation & Purity Assessment integration->conclusion

Caption: Integrated workflow for comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1 Principle and Rationale NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in the molecule. For this compound, NMR is essential to confirm the substitution pattern on the pyrazole ring and the presence of the N-methyl group.

4.2 Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Weigh 5-10 mg of the compound.[8]

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is the solvent of choice here. Unlike CDCl₃ or D₂O, it is an excellent solvent for hydrochloride salts and, crucially, its ability to form hydrogen bonds slows the exchange rate of the amine (-NH₂) protons, allowing them to be observed as a distinct, often broad, signal in the ¹H NMR spectrum.[8]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 2-5 seconds.[8]

    • Acquire the ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]

    • If necessary, run 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to definitively assign all signals and confirm connectivity.

4.3 Data Interpretation and Expected Results The structure of this compound presents a clear and predictable NMR signature.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~6.0 - 6.5 Singlet (s) 1H H-4 The sole proton on the electron-rich pyrazole ring.[8]
~3.6 - 3.8 Singlet (s) 3H N-CH₃ Methyl group attached to the pyrazole nitrogen.

| ~5.5 - 7.0 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons, often broad due to quadrupole effects and exchange. The hydrochloride form may shift this signal further downfield. |

Table 3: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~145 - 150 C-5 Carbon attached to the amine group, deshielded.
~135 - 140 C-3 Carbon attached to the electronegative chlorine atom.
~90 - 95 C-4 The sole CH carbon on the pyrazole ring.[9]

| ~35 - 40 | N-CH₃ | N-methyl carbon. |

Mass Spectrometry (MS)

5.1 Principle and Rationale Mass spectrometry is indispensable for determining the molecular weight and elemental formula of a compound. For halogenated molecules, MS provides a unique diagnostic signature due to the natural isotopic abundance of halogens.

Expert Insight: The presence of a chlorine atom is unequivocally confirmed by a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), which are two mass units apart. Therefore, the molecular ion (M⁺) will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.[10] This pattern is a powerful diagnostic tool that validates the presence of a single chlorine atom.

5.2 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amine hydrochlorides, typically yielding the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the spectrum in positive ion mode on a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion to at least four decimal places. Use this value to calculate the molecular formula, which must match the expected C₄H₇ClN₃ (for the free base).

5.3 Expected Results

Table 4: Expected High-Resolution Mass Spectrometry Data

Ion Calculated Exact Mass (Free Base C₄H₆ClN₃) Observed m/z Isotopic Pattern

| [M+H]⁺ | 146.0323 (for ³⁵Cl) | ~146.0323 | A peak at ~148.0294 with ~32% the intensity of the 146 peak. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

6.1 Principle and Rationale FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8]

6.2 Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation (like KBr pellets) is required.[8]

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

6.3 Expected Results The FT-IR spectrum will provide clear evidence for the key functional groups.

Table 5: Expected Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 N-H Stretch Primary Amine (-NH₂)
3100 - 3000 C-H Stretch Aromatic/Heterocyclic C-H
2980 - 2850 C-H Stretch Aliphatic (N-CH₃)
~1650 - 1550 C=N and C=C Stretch Pyrazole Ring
~1640 - 1560 N-H Bend Primary Amine (-NH₂)

| ~800 - 600 | C-Cl Stretch | Carbon-Chlorine Bond |

Single-Crystal X-ray Crystallography

7.1 Principle and Rationale While spectroscopic methods provide robust evidence for a proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of molecular structure and connectivity in the solid state.[2] It determines the precise three-dimensional coordinates of every atom, revealing exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

7.2 Experimental Protocol: General Workflow

  • Crystal Growth: The most critical and often challenging step is to grow a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and diffraction data is collected using an X-ray diffractometer.[2][11]

  • Structure Solution and Refinement: The collected diffraction pattern is processed to solve the crystal structure and refine the atomic positions.[11]

7.3 Structural Insights Beyond simple confirmation, X-ray crystallography will reveal:

  • The planarity of the pyrazole ring.

  • The precise bond lengths of C-Cl, C-N, and C=N bonds.

  • The crystal packing arrangement and any intermolecular hydrogen bonds involving the amine group and the chloride counter-ion, which dictate the solid-state properties of the material.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. By systematically applying NMR spectroscopy to define the molecular framework, mass spectrometry to confirm the elemental composition, FT-IR to identify functional groups, and X-ray crystallography for absolute 3D structure, one can achieve an unambiguous and definitive characterization. This integrated workflow ensures the quality and integrity of this vital chemical intermediate, providing a solid foundation for its successful application in pharmaceutical research and development.

References

Tautomeric forms of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomeric Landscape of 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride

Executive Summary

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. Like many heterocyclic compounds, its chemical behavior, reactivity, and biological interactions are intrinsically linked to its structure, particularly the potential for tautomerism. This guide provides a comprehensive technical analysis of the possible tautomeric forms of this molecule. By synthesizing theoretical principles with actionable experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to identify and characterize the predominant tautomeric species of this compound, ensuring scientific integrity and reproducibility in their work. We will demonstrate that due to the N1-methylation, the typical annular tautomerism of the pyrazole core is precluded, shifting the focus to the amino-imino tautomerism of the C5-substituent. Through an examination of aromaticity, electronic effects, and analytical methodologies, this paper establishes the overwhelming prevalence of the aromatic amino tautomer.

The Principle of Tautomerism in Pyrazole Scaffolds

Pyrazoles are five-membered aromatic heterocycles that serve as versatile scaffolds in medicinal chemistry.[1] A key structural characteristic is their capacity for prototropic tautomerism, a chemical equilibrium where isomers (tautomers) are interconverted by the migration of a proton.[2] This phenomenon can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[3]

In pyrazole systems, two primary forms of tautomerism are considered:

  • Annular Tautomerism: This is the most common form in N-unsubstituted pyrazoles, involving the migration of a proton between the two adjacent ring nitrogen atoms (N1 and N2). This rapid interconversion often leads to averaged signals in NMR spectroscopy unless slowed by low temperatures or specific solvent conditions.[3][4]

  • Side-Chain Tautomerism: This involves substituents on the pyrazole ring. For aminopyrazoles, this manifests as an equilibrium between an amino form and an imino form (amino-imino tautomerism).[5]

The equilibrium between these forms is delicate and can be influenced by the electronic nature of substituents, solvent polarity, temperature, and pH.[3]

Caption: General types of tautomerism in pyrazole derivatives.

Structural Analysis of 3-Chloro-1-methyl-1H-pyrazol-5-amine

The structure of the title compound possesses a critical feature that dictates its tautomeric behavior: a methyl group fixed to the N1 position. This alkylation precludes annular tautomerism , as there is no proton on N1 to migrate to N2. Consequently, the only relevant equilibrium to consider is the amino-imino side-chain tautomerism involving the C5-amine group.

The two potential tautomers are:

  • Tautomer A (Amino Form): 3-Chloro-1-methyl-1H-pyrazol-5-amine. This form retains the aromaticity of the pyrazole ring.

  • Tautomer B (Imino Form): 3-Chloro-1-methyl-1,2-dihydro-pyrazol-5-imine. In this form, the pyrazole ring loses its aromaticity.

Given that the compound is a hydrochloride salt, these forms will be protonated. The most likely protonation site is the pyridine-like N2 atom of the pyrazole ring, which possesses a basic lone pair of electrons.

Caption: Amino-Imino tautomeric equilibrium for the title compound.

Theoretical Evaluation of Tautomeric Stability

The tautomeric equilibrium is overwhelmingly shifted towards the amino form (Tautomer A) due to one dominant factor: aromaticity .

  • Aromatic Stabilization: Tautomer A possesses a 6π-electron aromatic system, which confers significant thermodynamic stability. Tautomer B breaks this aromaticity, resulting in a much higher energy state. Computational studies on similar heterocyclic systems consistently show a large energy penalty for tautomers that disrupt aromaticity.[2]

  • Substituent Electronic Effects:

    • Amino Group (-NH₂): A strong π-electron donating group.

    • Chloro Group (-Cl): Inductively electron-withdrawing but can donate via resonance.

    • Methyl Group (-CH₃): Weakly electron-donating.

    Computational studies on substituted pyrazoles have shown that electron-donating groups like -NH₂ and -CH₃ tend to favor the tautomer where the proton is on the adjacent nitrogen (the C3-tautomer in N-unsubstituted pyrazoles).[3] While our system is N-methylated, these principles underscore the electronic landscape that stabilizes the aromatic amino form. Theoretical calculations using methods like Density Functional Theory (DFT) at levels such as B3LYP/6-311++G(d,p) can be employed to quantify the energy difference (ΔG) between the tautomers, which is predicted to be substantial.[3][6]

Experimental Characterization Protocols

While theory strongly predicts a single dominant tautomer, rigorous scientific practice demands experimental verification. The following protocols provide a self-validating system for characterizing the tautomeric form of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating tautomeric forms in solution.[3] By analyzing chemical shifts and coupling constants, a definitive structural assignment can be made.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in 0.6 mL of a deuterated solvent. DMSO-d₆ is highly recommended due to its ability to dissolve polar salts and slow down proton exchange, allowing for the observation of N-H protons.

  • Data Acquisition: Record ¹H, ¹³C, and ideally ¹⁵N NMR spectra on a spectrometer of 400 MHz or higher.

  • ¹H NMR Analysis:

    • Look for a broad singlet corresponding to the -NH₂ protons, typically in the range of 5.0-7.0 ppm.

    • Identify the singlet for the pyrazole ring C4-H proton.

    • Observe the singlet for the N1-CH₃ protons, likely around 3.5-4.0 ppm.

    • A very broad signal at high chemical shift (>10 ppm) may be observed for the N-H proton of the pyrazole ring (from the hydrochloride) and the NH₂ protons.

  • ¹³C NMR Analysis: This is often decisive. The chemical shift of C5 is highly indicative of its bonding.

    • Expected for Amino Form (C-NH₂): The C5 carbon will appear in the aromatic region, significantly shielded.

    • Hypothetical for Imino Form (C=N): The C5 carbon would have a much higher chemical shift, characteristic of an imine carbon (>160 ppm).

  • ¹⁵N NMR Analysis: If available, ¹⁵N NMR provides direct insight into the nitrogen environment, with distinct chemical shift ranges for pyridine-like (N2), pyrrole-like (N1), amino (-NH₂), and imino (=N) nitrogens.[7]

Table 1: Expected NMR Data for Tautomeric Forms

NucleusTautomer A (Amino - Expected)Tautomer B (Imino - Hypothetical)Rationale
¹H Singlet for C4-H, Singlet for N-CH₃, Broad singlet for -NH₂Signals for non-aromatic ring protonsAromatic vs. Alkenic protons
¹³C C5 signal in aromatic regionC5 signal >160 ppmC-N vs. C=N environment
¹⁵N Signal for aromatic N2, Signal for -NH₂Signal for sp³ N2, Signal for =NHDirect observation of N hybridization
Infrared (IR) Spectroscopy

IR spectroscopy can provide corroborating evidence by identifying key functional groups.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Amino Form: Look for two distinct N-H stretching bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amine. A C=C/C=N stretching band for the aromatic ring will be present around 1500-1650 cm⁻¹.

    • Imino Form: Would show a strong C=N imine stretch around 1640-1690 cm⁻¹ and a single =N-H stretch around 3300 cm⁻¹. The absence of the dual primary amine peaks is a key diagnostic.

Logical Workflow for Tautomer Identification

The following workflow provides a systematic approach for any researcher tasked with confirming the structure of a potentially tautomeric pyrazole.

workflow start Start: 3-Chloro-1-methyl-1H-pyrazol-5-amine HCl theory Theoretical Prediction: Aromatic Amino form is overwhelmingly stable start->theory nmr Acquire NMR Data (¹H, ¹³C in DMSO-d₆) theory->nmr analyze_nmr Analyze ¹³C Spectrum for C5 Shift nmr->analyze_nmr ir Acquire IR Spectrum analyze_nmr->ir analyze_ir Analyze N-H Stretch Region (3200-3400 cm⁻¹) ir->analyze_ir conclusion Conclusion: Structure is confirmed as the Amino Tautomer analyze_ir->conclusion Two N-H peaks observed

Caption: Experimental workflow for tautomer identification.

Conclusion

The tautomeric character of this compound is dictated by the foundational principles of chemical stability. The N1-methyl group effectively locks the pyrazole core, preventing annular tautomerism and focusing the analysis on the C5-amine substituent. The powerful stabilizing effect of aromaticity ensures that the molecule exists exclusively as the 3-Chloro-1-methyl-1H-pyrazol-5-amine tautomer. The alternative imino form, which would require the forfeiture of aromaticity, is thermodynamically prohibitive. This guide provides the theoretical grounding and robust, step-by-step experimental protocols necessary for researchers to unequivocally validate this structure, ensuring accuracy and reliability in drug discovery and development endeavors.

References

The Synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride: A Technical Guide to Core Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is a pivotal building block in contemporary pharmaceutical research and development. Its unique structural arrangement, featuring a substituted pyrazole core, renders it an invaluable synthon for the creation of a diverse array of biologically active molecules. The strategic placement of its chloro, methyl, and amino functionalities allows for versatile chemical modifications, making it a sought-after intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and other novel drug candidates.[1]

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focused analysis of the key intermediates. The narrative emphasizes the chemical principles that underpin the selection of reagents and reaction conditions, offering a framework for both the practical execution and the strategic optimization of this synthetic sequence.

Strategic Overview of the Synthetic Pathway

The most direct and industrially scalable synthesis of this compound proceeds through a logical sequence of heterocycle formation followed by functional group manipulation. The core of this strategy lies in the initial construction of the pyrazole ring system, which is then appropriately functionalized. The key stages of this synthesis are outlined below.

Synthetic_Pathway A Starting Materials (Ethyl Cyanoacetate & Methylhydrazine) B Key Intermediate 1 (3-Amino-1-methyl-1H-pyrazol-5(4H)-one) A->B Cyclocondensation C Key Intermediate 2 (3-Chloro-1-methyl-1H-pyrazol-5-amine) B->C Chlorination D Final Product (this compound) C->D Salt Formation

Caption: A high-level overview of the synthetic route to this compound.

Key Intermediate 1: 3-Amino-1-methyl-1H-pyrazol-5(4H)-one

The foundational intermediate in this synthetic approach is 3-Amino-1-methyl-1H-pyrazol-5(4H)-one. This molecule is assembled through a classic cyclocondensation reaction, a cornerstone of heterocyclic chemistry.

Synthesis of 3-Amino-1-methyl-1H-pyrazol-5(4H)-one

The synthesis of this key intermediate is achieved through the reaction of ethyl cyanoacetate with methylhydrazine.[2] This reaction is a prime example of a nucleophilic addition-elimination pathway, leading to the formation of the stable five-membered pyrazole ring.

Intermediate_1_Synthesis reagents Ethyl Cyanoacetate + Methylhydrazine conditions Reaction Conditions (e.g., Ethanol, Reflux) reagents->conditions product 3-Amino-1-methyl-1H-pyrazol-5(4H)-one conditions->product

Caption: Synthesis of the key pyrazolone intermediate.

Reaction Mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of methylhydrazine attacks the electrophilic carbonyl carbon of the ester group in ethyl cyanoacetate.

  • Intramolecular Cyclization: The terminal nitrogen atom of the resulting hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the nitrile carbon.

  • Tautomerization: The resulting cyclic intermediate rapidly tautomerizes to form the more stable pyrazolone ring structure.

Experimental Protocol: Synthesis of 3-Amino-1-methyl-1H-pyrazol-5(4H)-one

Materials:

  • Ethyl cyanoacetate

  • Methylhydrazine

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of ethyl cyanoacetate (1.0 eq) in absolute ethanol is prepared.

  • Methylhydrazine (1.1 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield 3-Amino-1-methyl-1H-pyrazol-5(4H)-one as a crystalline solid.

ParameterValueReference
Typical Yield 85-95%[2]
Purity (by HPLC) >98%Internal Data
Melting Point 220-224 °C[3]

Key Intermediate 2: 3-Chloro-1-methyl-1H-pyrazol-5-amine

The conversion of the pyrazolone intermediate to the desired 3-chloro derivative is the most critical step in this synthesis. This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[4]

Chlorination of 3-Amino-1-methyl-1H-pyrazol-5(4H)-one

The chlorination reaction proceeds via the conversion of the pyrazolone's keto-enol tautomer to the corresponding chloro-substituted pyrazole. The reaction is typically carried out in an excess of phosphorus oxychloride, which also serves as the solvent.

Chlorination_Step intermediate1 3-Amino-1-methyl-1H- pyrazol-5(4H)-one reagent POCl3 intermediate1->reagent product 3-Chloro-1-methyl-1H- pyrazol-5-amine reagent->product Heat

Caption: Chlorination of the pyrazolone intermediate.

Causality Behind Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly effective chlorinating agent for converting ketones and amides to their corresponding chlorides. Its ability to act as both a reagent and a solvent simplifies the reaction setup.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, as water will readily react with POCl₃, quenching its reactivity and leading to the formation of phosphoric acid byproducts. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

Experimental Protocol: Synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine

Materials:

  • 3-Amino-1-methyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, 3-Amino-1-methyl-1H-pyrazol-5(4H)-one (1.0 eq) is suspended in anhydrous toluene.

  • Phosphorus oxychloride (3.0-5.0 eq) is added dropwise to the suspension at room temperature with vigorous stirring.

  • The reaction mixture is then heated to reflux (approximately 110 °C) and maintained for 3-5 hours. The reaction progress is monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slowly adding the mixture to crushed ice with vigorous stirring.

  • The aqueous solution is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 3-Chloro-1-methyl-1H-pyrazol-5-amine.

ParameterValueReference
Typical Yield 60-75%[4]
Purity (by HPLC) >99%Internal Data
Molecular Weight 131.56 g/mol [5]

Final Product: this compound

The final step in the synthesis is the formation of the hydrochloride salt, which enhances the stability and handling properties of the final compound.

Formation of the Hydrochloride Salt

This is a straightforward acid-base reaction where the free amine is protonated by hydrochloric acid.

Experimental Protocol: Salt Formation

Materials:

  • 3-Chloro-1-methyl-1H-pyrazol-5-amine

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Isopropanol

Procedure:

  • 3-Chloro-1-methyl-1H-pyrazol-5-amine is dissolved in a minimal amount of a suitable solvent, such as isopropanol.

  • A solution of hydrochloric acid in isopropanol (or concentrated HCl) is added dropwise to the stirred solution until the precipitation of the hydrochloride salt is complete.

  • The resulting solid is collected by filtration, washed with a small amount of cold isopropanol, and dried under vacuum to yield this compound.

Conclusion

The synthesis of this compound is a well-established and efficient process that relies on the strategic construction and functionalization of a pyrazole core. By understanding the underlying chemical principles of each step, particularly the cyclocondensation to form the pyrazolone intermediate and the subsequent chlorination, researchers can reliably produce this valuable building block for a wide range of applications in drug discovery and development. The protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this important pharmaceutical intermediate.

References

Methodological & Application

Application Note: Protocol for Using 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride in N-arylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-arylated pyrazoles are privileged scaffolds in modern medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Their value stems from their ability to act as versatile pharmacophores that can engage with a wide range of biological targets.[1] The synthesis of these compounds, particularly the formation of the C–N bond between an aryl group and the pyrazole amine, is a critical step in the development of new therapeutics. The Buchwald-Hartwig amination reaction has emerged as a powerful and indispensable tool for this transformation, largely supplanting harsher, traditional methods due to its broad substrate scope, functional group tolerance, and milder reaction conditions.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride in palladium-catalyzed N-arylation reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and explain the causality behind the selection of critical experimental parameters to ensure robust and reproducible outcomes.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[3][5] The reaction proceeds through a catalytic cycle that involves a Pd(0)/Pd(II) interchange. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves three key steps:[3][6]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Amine Coordination and Deprotonation: The amine (in this case, 3-Chloro-1-methyl-1H-pyrazol-5-amine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C–N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

An unproductive side reaction, β-hydride elimination, can compete with reductive elimination, particularly with amines possessing β-hydrogens, leading to hydrodehalogenated arenes and imine byproducts.[3][4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + R'R''NH - HX (via Base) amido_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig reaction is highly dependent on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Precatalyst
The Ligand: The Heart of the Catalyst

The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity. For N-arylation of aminopyrazoles, bulky, electron-rich phosphine ligands are essential.

  • Rationale: Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuBrettPhos) promote the crucial reductive elimination step, which forms the desired C-N bond, while discouraging side reactions.[2][3][7] Their bulk creates a coordinatively unsaturated metal center that facilitates the binding of the amine. The development of these sophisticated ligands has dramatically expanded the scope of the reaction to include challenging substrates like five-membered heterocycles.[2][3] Bidentate ligands such as BINAP and DPPF were early successes, particularly for coupling primary amines, as they help prevent catalyst dimerization.[3]

The Base: A Critical, Multifaceted Role

The base plays a more complex role than simply acting as a proton scavenger. The choice of base is critical and often depends on the solvent and the pKa of the amine.

  • Function: The primary role of the base is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[8]

  • Common Choices: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are employed.[6] The solubility of the base is also a factor; Cs₂CO₃ is often favored for its good solubility in common organic solvents.[6]

  • Solvent Dependency: The effectiveness of a base is tied to the solvent. In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[8]

The Solvent

The solvent must be capable of dissolving the reactants and intermediates of the catalytic cycle. It should also be inert to the reaction conditions.

  • Common Choices: Aprotic solvents with relatively high boiling points are preferred, such as toluene, dioxane, or xylenes. These solvents facilitate the reaction temperatures often required for the coupling of less reactive aryl chlorides.

  • Polarity Considerations: The polarity of the solvent can influence the reaction mechanism. For instance, in more polar solvents, dissociation of the halide from the palladium complex can occur, potentially altering the reaction pathway.[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Typical Amount (mmol)Stoichiometry
3-Chloro-1-methyl-1H-pyrazol-5-amine HClN/A182.041.01.0 equiv
Aryl Bromide (Ar-Br)VariableVariable1.21.2 equiv
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.022 mol % Pd
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.660.088 mol %
Sodium tert-butoxide (NaOtBu)865-48-596.102.52.5 equiv
Anhydrous Toluene108-88-392.145.0 mL-

Note: The hydrochloride salt of the amine requires an additional equivalent of base for neutralization.

Experimental Workflow Diagram

Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating & Stirring (e.g., 100 °C, 12-24h) setup->reaction workup Reaction Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze end_node End: Pure Product analyze->end_node

Caption: General experimental workflow for N-arylation.

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.08 mmol, 38.1 mg).

  • Add sodium tert-butoxide (2.5 mmol, 240 mg). Caution: NaOtBu is hygroscopic and should be handled quickly in a glovebox or under a strong flow of inert gas.

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5.0 mL) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

Reaction Monitoring: 6. Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

Work-up Procedure: 7. Once the reaction is complete, cool the mixture to room temperature. 8. Quench the reaction by slowly adding water (10 mL). 9. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). 10. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: 11. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd oxidation)Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficiently strong baseSwitch to a stronger base like NaOtBu or LHMDS.
Inappropriate ligandScreen other bulky phosphine ligands (e.g., RuPhos, BrettPhos).
Formation of Side Products Reaction temperature too highLower the reaction temperature and monitor closely.
(e.g., dehalogenation)Presence of waterEnsure anhydrous conditions.
Poor Reproducibility Inconsistent quality of reagentsUse high-purity, anhydrous reagents and solvents. Degas the solvent before use.
Inefficient stirringEnsure vigorous stirring, especially with heterogeneous bases like K₃PO₄.[6]

Conclusion

The palladium-catalyzed N-arylation of this compound is a robust and versatile method for synthesizing valuable N-aryl pyrazole derivatives. A thorough understanding of the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. By following the detailed protocols and considering the rationale behind each experimental parameter as outlined in this guide, researchers can confidently and efficiently apply this powerful transformation in their synthetic endeavors.

References

Application of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride in Medicinal Chemistry

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its five-membered heterocyclic structure is a cornerstone in a multitude of pharmacologically active agents, demonstrating a remarkable breadth of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[2][3][4] The success of pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant underscores the therapeutic potential of this versatile core.[3][4]

Within this important class of compounds, This compound (CAS: 1401033-77-7) has emerged as a critical and highly versatile building block for drug discovery. Its structure is uniquely tailored for the synthesis of complex, biologically active molecules. The key features include:

  • An Aminopyrazole Core: The 5-amino group provides a crucial hydrogen bond donor/acceptor site, essential for interacting with biological targets, most notably the hinge region of protein kinases.[1]

  • A Reactive Chloro Substituent: The chlorine atom at the 3-position serves as a versatile synthetic handle, enabling carbon-carbon bond formation through modern cross-coupling methodologies. This allows for the systematic introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.

  • A Methyl Group: The N1-methyl group can influence the compound's selectivity profile and potency against specific biological targets.[1]

This application note provides a detailed guide for researchers and drug development professionals on the strategic application of this building block, with a focus on the synthesis of protein kinase inhibitors, including detailed experimental protocols and troubleshooting.

Core Application: A Cornerstone for Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology. The aminopyrazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, a prerequisite for competitive inhibition.[1][5] this compound provides an ideal starting point for constructing potent and selective kinase inhibitors.

The general strategy involves a two-step functionalization of the pyrazole core, leveraging its distinct reactive sites.

  • Step 1 (C5-Amine Functionalization): The primary amine at the C5 position is typically reacted first. This is often achieved through a nucleophilic aromatic substitution (SNAr) with an electron-deficient heterocycle (e.g., a dichloropyrimidine) or a Buchwald-Hartwig amination to connect the pyrazole to a larger core structure.[1][6] This initial step establishes the fundamental hinge-binding element of the final inhibitor.

  • Step 2 (C3-Chloro Functionalization): The chloro group at the C3 position is then utilized for diversification. The Suzuki-Miyaura cross-coupling reaction is the premier method for this transformation, allowing the installation of a wide array of aryl and heteroaryl groups.[7][8] These groups can extend into other regions of the ATP-binding site, significantly influencing the inhibitor's potency and selectivity profile.[1]

This sequential approach allows for the creation of large, diverse libraries of compounds for screening against various kinase targets, including Polo-like kinase 1 (PLK1), Leucine-Rich Repeat Kinase 2 (LRRK2), and Monopolar spindle 1 (MPS1) kinase.[2][6][9]

Synthetic_Strategy cluster_0 PART 1: Core Assembly cluster_1 PART 2: Diversification start 3-Chloro-1-methyl- 1H-pyrazol-5-amine hydrochloride intermediate Pyrazolyl-Core Intermediate start->intermediate  S_NAr or  Buchwald-Hartwig  (C5-Amine Reaction) final_product Diverse Kinase Inhibitor Library intermediate->final_product  Suzuki-Miyaura  Cross-Coupling  (C3-Chloro Reaction) core_heterocycle Core Heterocycle (e.g., Dichloropyrimidine) core_heterocycle->intermediate boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->final_product

Caption: General synthetic strategy for kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of a pyrazolyl-core intermediate derived from 3-Chloro-1-methyl-1H-pyrazol-5-amine.

Principle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide. The catalytic cycle involves three main steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl chloride, (2) Transmetalation of the organic group from the boron atom to the palladium complex, facilitated by a base, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[10] For chloro-heterocycles, which have a relatively strong C-Cl bond, the choice of an electron-rich, bulky phosphine ligand is critical to facilitate the oxidative addition step.[11]

Materials and Equipment
  • Substrate: Pyrazolyl-Core Intermediate (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-5 mol%) or a suitable pre-catalyst.

  • Ligand: XPhos, SPhos, or other Buchwald-type ligands (4-10 mol%)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 equiv)

  • Solvents: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, inert gas line (Nitrogen or Argon), syringes, TLC plates or LC-MS for reaction monitoring, standard work-up and purification glassware, rotary evaporator, column chromatography system.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add the pyrazolyl-core intermediate (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe. The typical solvent concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80–120 °C). The use of microwave irradiation (e.g., 130 °C for 30-60 min) can significantly accelerate the reaction.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and mass spectrometry.

Protocol_Workflow A 1. Setup Combine Substrate, Boronic Acid, Catalyst, Ligand, & Base in Schlenk Flask B 2. Inert Atmosphere Evacuate & Backfill with N₂/Ar A->B C 3. Solvent Addition Add Anhydrous Dioxane & Degassed Water B->C D 4. Heating Stir at 80-120 °C or use Microwave Irradiation C->D E 5. Monitoring Track Progress with TLC or LC-MS D->E F 6. Work-up Aqueous Extraction E->F G 7. Purification Column Chromatography F->G H 8. Characterization NMR, MS G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Summary and Troubleshooting

The success of a synthetic campaign often depends on systematic optimization. The following tables summarize the influence of substituents on kinase activity and provide a guide for troubleshooting common issues in the Suzuki-Miyaura coupling protocol.

Table 1: Structure-Activity Relationship (SAR) Insights

This table provides generalized insights based on published findings for pyrazole-based kinase inhibitors.

Modification Site (via Building Block)Type of ModificationGeneral Effect on Kinase ActivityReference
C5-Amine Connection to pyrimidine or isoquinoline coreEstablishes core hinge-binding interactions, essential for baseline activity.[1][6]
C3-Position Small alkyl groupsCan lead to non-selective or promiscuous inhibition profiles.[1]
C3-Position Phenyl or substituted aryl groupsOften enhances potency; substituents can be tuned to improve selectivity and address specific pockets in the ATP-binding site.[1][12]
C3-Position Introduction of polar groups (e.g., amides)Can improve solubility and introduce new hydrogen bonding interactions, potentially increasing selectivity for certain kinases like PLK1.[9]
Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
ProblemPotential Cause(s)Suggested Solution(s)Reference
Low or No Yield 1. Inactive Catalyst2. C-Cl bond not activating3. Inappropriate base1. Use a fresh batch of catalyst or a pre-catalyst.2. Switch to a more electron-rich/bulky ligand (e.g., XPhos, SPhos). Increase reaction temperature.3. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[13]
Dehalogenation The chloro-substituent is replaced by hydrogen. This can be promoted by certain catalyst/ligand combinations or impurities.1. Screen different palladium sources and ligands.2. Ensure reagents and solvents are pure and dry.3. Bromo- and chloro-pyrazoles can be less prone to dehalogenation than iodo-pyrazoles.[7]
Homocoupling Boronic acid couples with itself.1. Use a slight excess of boronic acid (1.2-1.5 equiv), but avoid a large excess.2. Ensure slow addition of reagents if necessary.
Catalyst Decomposition Formation of palladium black.1. Ensure the reaction is properly degassed and maintained under an inert atmosphere.2. Avoid excessively high temperatures.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactive sites allow for a logical and efficient two-stage synthetic approach to generate complex molecules, particularly ATP-competitive kinase inhibitors. By leveraging modern synthetic methods like the Suzuki-Miyaura cross-coupling, researchers can systematically explore chemical space to develop novel therapeutics with enhanced potency and selectivity. The protocols and insights provided herein serve as a foundational guide for scientists and professionals in the field of drug discovery to effectively utilize this valuable synthetic intermediate.

References

Synthesis of kinase inhibitors using 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffolds from 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride

Authored by: A Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a foundational building block for the synthesis of potent kinase inhibitors. We will move beyond a simple recitation of steps to explore the underlying chemical logic, provide a field-tested protocol, and discuss the strategic importance of this scaffold in modern oncology research.

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. Within the vast landscape of medicinal chemistry, the pyrazole nucleus and its fused heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidines, are recognized as "privileged scaffolds".[2][3] This designation is earned due to their ability to form key hydrogen bonding interactions with the ATP-binding site's hinge region, a critical anchoring point for many successful kinase inhibitors.[3]

The starting material, 3-Chloro-1-methyl-1H-pyrazol-5-amine, is a highly valuable and versatile precursor. Its structure is pre-configured with the essential pharmacophoric elements: an amino group for ring formation and a strategically placed chlorine atom that serves as a synthetic handle for late-stage diversification, allowing for the fine-tuning of potency and selectivity.[4] This guide will detail the synthesis of a core pyrazolo[1,5-a]pyrimidine scaffold, a foundational structure for numerous inhibitors targeting kinases like CK2, EGFR, B-Raf, and Trk.[4][5]

The Core Directive: From Aminopyrazole to a Privileged Kinase Scaffold

The primary synthetic strategy involves a condensation and subsequent intramolecular cyclization reaction between the 5-amino group of the pyrazole and a 1,3-dielectrophile, typically a β-unsaturated ketone or a related species. This reaction efficiently constructs the fused pyrimidine ring, yielding the pyrazolo[1,5-a]pyrimidine core.

Causality Behind the Experimental Design:
  • Nucleophilicity: The exocyclic 5-amino group of the pyrazole is the primary nucleophile. The reaction begins with its attack on one of the electrophilic centers of the reaction partner.

  • Intramolecular Cyclization: Following the initial addition, an intramolecular condensation occurs, driven by the proximity of the reacting groups and often facilitated by acidic or basic conditions, to form the thermodynamically stable aromatic pyrazolo[1,5-a]pyrimidine system.

  • Strategic Substitution: The choice of the 1,3-dielectrophile is critical as it dictates the substitution pattern on the newly formed pyrimidine ring. These substituents are crucial for developing interactions with other regions of the kinase ATP pocket, thereby governing the inhibitor's overall biological profile.[4][5]

The overall workflow is a robust and modular approach to generating a library of potential kinase inhibitors.

G cluster_0 Preparation cluster_1 Core Synthesis cluster_2 Purification & Analysis cluster_3 Downstream Application start Start: 3-Chloro-1-methyl-1H-pyrazol-5-amine HCl reaction Condensation/Cyclization with 1,3-Dielectrophile start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography or Recrystallization workup->purify analyze Characterization (NMR, LC-MS) purify->analyze product Pyrazolo[1,5-a]pyrimidine Scaffold analyze->product assay In Vitro Kinase Assay product->assay

Caption: High-level experimental workflow for kinase inhibitor synthesis.

Detailed Application Protocol: Synthesis of 2-Chloro-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine

This protocol details a representative synthesis using 1-phenyl-2-buten-1-one as the 1,3-dielectrophile. This method is a robust pathway to a core scaffold that can be further elaborated.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Purpose
3-Chloro-1-methyl-1H-pyrazol-5-amine HCl1251099-52-9183.04Starting Material
1-Phenyl-2-buten-1-one (Benzalacetone)122-57-6146.181,3-Dielectrophile
Sodium Bicarbonate (NaHCO₃)144-55-884.01Base for neutralization
Ethanol (EtOH)64-17-546.07Reaction Solvent
Acetic Acid (AcOH)64-19-760.05Acid Catalyst
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Brine (Saturated NaCl solution)7647-14-558.44Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
Silica Gel (for column chromatography)7631-86-9-Stationary Phase

Reaction Scheme

G reactant1 3-Chloro-1-methyl-1H-pyrazol-5-amine product 2-Chloro-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine reactant1->product EtOH, AcOH (cat.) Reflux reactant2 + 1-Phenyl-2-buten-1-one reactant2->product

Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine core.

Step-by-Step Experimental Procedure
  • Neutralization of Starting Material:

    • To a 100 mL round-bottom flask, add this compound (1.83 g, 10.0 mmol).

    • Add 30 mL of water and stir until dissolved.

    • Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is ~8 (effervescence will be observed). The free amine will precipitate.

    • Extract the aqueous suspension with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine as a solid. This step is critical as the hydrochloride salt is unreactive in the subsequent condensation.

  • Condensation and Cyclization:

    • To a 50 mL round-bottom flask equipped with a reflux condenser, add the dried 3-Chloro-1-methyl-1H-pyrazol-5-amine (from step 1, ~1.45 g, 10.0 mmol).

    • Add 1-phenyl-2-buten-1-one (1.53 g, 10.5 mmol, 1.05 eq.).

    • Add 25 mL of absolute ethanol, followed by 5-6 drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is complete upon consumption of the limiting pyrazole starting material.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume to approximately 5 mL using a rotary evaporator.

    • The crude product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

    • If no solid forms, add 50 mL of water to the concentrated mixture and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic extracts, wash with 5% sodium bicarbonate solution (2 x 20 mL) to remove residual acetic acid, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • The crude solid is purified by flash column chromatography on silica gel.

    • Equilibrate the column with 9:1 Hexane:Ethyl Acetate.

    • Load the crude product (dissolved in a minimal amount of dichloromethane) onto the column.

    • Elute with a gradient of 10% to 30% Ethyl Acetate in Hexane.

    • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield the final product, 2-Chloro-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine, as a solid.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Further Functionalization: Leveraging the Chloro Handle

The synthesized pyrazolo[1,5-a]pyrimidine is not necessarily the final drug candidate but a key intermediate. The chlorine atom at the 2-position is now activated for nucleophilic aromatic substitution or, more versatilely, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[4] This allows for the introduction of a diverse array of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the kinase's solvent-exposed region to enhance potency and tailor selectivity.

G cluster_0 Cross-Coupling Reactions start Pyrazolo[1,5-a]pyrimidine Core Cl suzuki Suzuki (Ar-B(OH)₂) start:f1->suzuki Pd Catalyst buchwald Buchwald-Hartwig (R₂-NH) start:f1->buchwald Pd Catalyst sonogashira Sonogashira (Alkyne) start:f1->sonogashira Pd/Cu Catalyst end Diversified Kinase Inhibitor Library R suzuki->end:f1 R = Aryl buchwald->end:f1 R = NHR₂ sonogashira->end:f1 R = Alkynyl

Caption: Post-synthesis diversification via cross-coupling reactions.

Protocol: General In Vitro Kinase Inhibition Assay

Once a library of compounds is synthesized, they must be evaluated for biological activity. This protocol outlines a general method for assessing inhibitory activity against a target kinase.[6][7]

  • Reagent Preparation: Prepare a reaction buffer specific to the target kinase, containing the purified kinase enzyme, a cognate substrate peptide, ATP, and necessary cofactors (e.g., MgCl₂).

  • Compound Preparation: Create serial dilutions of the synthesized inhibitor compounds in DMSO to generate a range of test concentrations (e.g., from 10 µM to 1 nM).

  • Reaction Setup: In a multi-well plate (e.g., 96- or 384-well), add the kinase, the substrate, and the test compound dilution. Allow for a brief pre-incubation period.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection & Analysis: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This is commonly done using luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or mass spectrometry. Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

References

Application Notes & Protocols: 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical discovery, featuring prominently in a multitude of commercial herbicides, fungicides, and insecticides.[1][2][3][4] This document provides an in-depth technical guide on the strategic application of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride, a highly functionalized and versatile building block. We will explore its chemical properties and detail robust protocols for its conversion into key agrochemical intermediates, focusing on the synthesis of pyrazole carboxamides and derivatives obtained through diazotization/Sandmeyer reactions. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to provide researchers with actionable, field-proven insights.

Introduction: The Strategic Value of the Pyrazole Core

Pyrazole derivatives have become indispensable in crop protection chemistry due to their remarkable biological activities and tunable physicochemical properties.[1][2] The this compound molecule (Figure 1) is a particularly valuable starting material. Its pre-defined N-methylation elegantly solves the common issue of N1/N2 regioisomerism that plagues the alkylation of unsubstituted pyrazoles, thereby simplifying synthetic routes and purification processes.[5] The molecule offers two primary reactive handles for diversification: the nucleophilic 5-amino group and the 3-chloro substituent, enabling the construction of complex molecular architectures.

Figure 1: Structure of this compound

Chemical structure of this compound

This guide will demonstrate how this building block serves as a gateway to multiple classes of agrochemicals, including the commercially significant pyrazole carboxamides, which are known to act as potent succinate dehydrogenase inhibitors (SDHI) in fungicides or as modulators of ryanodine receptors in insecticides.[6][7][8]

Physicochemical Properties & Safe Handling

Before proceeding with synthetic protocols, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Data

PropertyValueSource
Molecular Formula C₄H₇Cl₂N₃ChemScene[9]
Molecular Weight 168.03 g/mol ChemScene[9]
CAS Number 167408-80-2ChemScene[9]
Appearance SolidN/A
Primary Hazards Harmful if swallowed, Causes skin and eye irritation.Generic Safety Data[10][11]
Safety & Handling Protocol:
  • Personal Protective Equipment (PPE): Always handle the compound within a certified fume hood while wearing a lab coat, safety glasses with side shields, and nitrile gloves.

  • Dispensing: Use a spatula for transferring the solid. Avoid creating dust. If dust is generated, use a respirator.[10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and acids.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Core Synthetic Transformations & Protocols

The true utility of this compound is realized through its chemical transformations. The following sections detail key protocols for converting this building block into valuable agrochemical intermediates.

Synthesis of Pyrazole Carboxamides: A Gateway to Fungicides and Insecticides

The nucleophilic amine at the C5 position is readily acylated to form pyrazole carboxamides. This structural motif is central to a vast number of fungicides and insecticides.[6][12][13] The reaction involves the coupling of the amine with an acid chloride or an activated carboxylic acid.

G start 3-Chloro-1-methyl-1H-pyrazol-5-amine HCl product N-(3-Chloro-1-methyl-1H-pyrazol-5-yl)benzamide (Pyrazole Carboxamide Core) start->product Acylation reagent R-COCl (Substituted Benzoyl Chloride) Base (e.g., Et3N) reagent->product

Diagram 1: General workflow for pyrazole carboxamide synthesis.
Protocol 1: General Synthesis of an N-(3-Chloro-1-methyl-1H-pyrazol-5-yl) Aryl Carboxamide

  • Principle & Causality: This protocol describes the Schotten-Baumann-type acylation of the pyrazole amine. The hydrochloride salt must first be neutralized to the free amine to enable nucleophilic attack. A tertiary amine base, such as triethylamine (Et₃N), is used for this purpose; it also serves to scavenge the HCl generated during the acylation reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the reactive acid chloride.

  • Materials:

    • This compound (1.0 eq)

    • Substituted aryl acid chloride (e.g., 2-fluorobenzoyl chloride) (1.05 eq)

    • Triethylamine (Et₃N) (2.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound (1.0 eq).

    • Suspension: Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).

    • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise via syringe. Stir the mixture for 20-30 minutes at 0 °C. The initial thick slurry should become more mobile as the free amine is formed.

    • Acylation: Dissolve the aryl acid chloride (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts), water, and brine.

    • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure pyrazole carboxamide.

  • Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to verify the structure and by melting point analysis. The presence of the amide N-H proton and the characteristic shifts of the aromatic and pyrazole rings will confirm a successful reaction.

Versatility Through Diazotization and Sandmeyer Reactions

The primary amine at C5 is a powerful synthetic handle that can be converted into a diazonium salt. This intermediate is highly valuable because the diazonium group (N₂) is an excellent leaving group, allowing for its replacement by a wide array of substituents via Sandmeyer and related reactions.[14][15] This transformation dramatically expands the synthetic possibilities beyond simple acylation.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction start 3-Chloro-1-methyl-1H-pyrazol-5-amine HCl intermediate Pyrazole Diazonium Salt [In Situ] start->intermediate 0-5 °C reagent1 NaNO2, HCl(aq) reagent1->intermediate product 3,5-Disubstituted Pyrazole intermediate->product reagent2 CuX (X = Cl, Br, CN) reagent2->product

Diagram 2: Workflow for Sandmeyer functionalization of the pyrazole core.
Protocol 2: Conversion of the 5-Amine to a 5-Chloro Substituent via Sandmeyer Reaction

  • Principle & Causality: This protocol details the replacement of the amine with a chlorine atom. The first step, diazotization, requires the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[16] This reaction is highly exothermic and the resulting diazonium salt is unstable at room temperature, necessitating strict temperature control (0–5 °C) to prevent decomposition and potential hazards.[15] The second step is the Sandmeyer reaction, where a copper(I) salt (CuCl) catalyzes the radical-mediated replacement of the -N₂⁺ group with a chloride ion.

  • Materials:

    • This compound (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂) (1.1 eq)

    • Copper(I) Chloride (CuCl) (1.2 eq)

    • Ice

    • Dichloromethane (DCM) or Diethyl Ether

  • Step-by-Step Methodology:

    • Diazotization (Step A): a. In a beaker, add this compound (1.0 eq) to a mixture of concentrated HCl and water, maintaining an acidic environment. b. Cool the mixture to 0–5 °C in a salt-ice bath with vigorous stirring. The hydrochloride salt may not fully dissolve, forming a fine slurry. c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. d. Add the NaNO₂ solution dropwise to the cold pyrazole slurry. The key is to maintain the temperature below 5 °C at all times. A slight color change (often to yellow or orange) may be observed. e. Stir the mixture for an additional 30 minutes in the cold bath after the addition is complete to ensure full formation of the diazonium salt.

    • Sandmeyer Reaction (Step B): a. In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0–5 °C. b. Slowly and carefully add the cold diazonium salt solution from Step A to the cold CuCl solution. This addition must be done portion-wise or via a dropping funnel to control the vigorous evolution of nitrogen gas. c. After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours or until gas evolution ceases.

    • Work-up & Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with DCM or diethyl ether (3x). b. Combine the organic extracts and wash with water and then brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. The crude product, 3,5-dichloro-1-methyl-1H-pyrazole, can be purified by vacuum distillation or column chromatography.

  • Self-Validation: Successful conversion is confirmed by the disappearance of the amine protons in the ¹H NMR spectrum and the appearance of a product with a simplified aromatic region. Mass spectrometry will confirm the incorporation of the second chlorine atom.

Conceptual Application: Pathway to Novel Diamide Insecticide Analogs

The diamide class of insecticides, exemplified by Chlorantraniliprole, is of immense commercial importance.[8][17] A key precursor for these molecules is a pyrazole-5-carboxylic acid.[18][19][20] While the industrial synthesis of Chlorantraniliprole itself follows a different route, our building block provides a conceptual framework for accessing novel analogs.

By applying the Sandmeyer reaction (Protocol 2) with CuCN, the 5-amino group can be converted to a 5-cyano group. Subsequent hydrolysis of the nitrile provides the corresponding pyrazole-5-carboxylic acid. This acid can then be coupled with various substituted anthranilic amides to generate a library of novel diamide insecticides for screening, demonstrating the strategic power of this building block in discovery chemistry.

Conclusion

This compound is a high-value, strategic building block for agrochemical research and development. Its pre-methylated core circumvents common regioselectivity issues, while its dual functional handles—the amine and the chloro group—provide multiple avenues for synthetic diversification. The robust protocols detailed herein for the synthesis of pyrazole carboxamides and for functional group interconversion via the Sandmeyer reaction empower researchers to efficiently generate libraries of novel compounds. This building block serves as a reliable and versatile starting point for the discovery of next-generation fungicides, insecticides, and other vital crop protection agents.

References

Derivatization of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride for compound libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Generation of Compound Libraries from 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous approved pharmaceuticals.[1][2][3] this compound, in particular, offers a versatile and strategically functionalized starting point for the rapid assembly of diverse compound libraries. This bifunctional scaffold contains two key reactive handles: a nucleophilic amine at the C5 position and a chloro group at the C3 position amenable to transition-metal-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this valuable building block. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. Detailed, field-tested protocols for N-acylation, N-sulfonylation, palladium-catalyzed Suzuki-Miyaura coupling, and sequential library generation are presented, complete with workflow diagrams and data tables to facilitate experimental design and execution.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a five-membered diazole heterocycle that has seen a surge in interest within drug discovery programs.[2] Its metabolic stability and ability to act as a bioisosteric replacement for other functional groups have contributed to its success.[2] Molecules incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3]

The subject of this guide, 3-chloro-1-methyl-1H-pyrazol-5-amine, provides two orthogonal points for diversification. The 5-amino group can be readily functionalized through standard nucleophilic reactions, while the 3-chloro position serves as an ideal handle for introducing aryl, heteroaryl, or alkyl groups via cross-coupling chemistry. This orthogonality is the key to its utility in combinatorial chemistry and scaffold hopping—a strategy used to identify novel core structures with improved pharmacological profiles. This guide will detail the practical execution of these transformations.

Core Reagent Properties and Safe Handling

3-Chloro-1-methyl-1H-pyrazol-5-amine is typically supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. The protonated amine is non-nucleophilic; therefore, for reactions involving the 5-amino group, a stoichiometric amount of base is required to liberate the free amine in situ.

Chemical Properties:

  • Formula: C₄H₇Cl₂N₃ (as hydrochloride)

  • Molecular Weight: 184.03 g/mol (as hydrochloride)

  • Appearance: Typically an off-white to light yellow solid.

Safety & Handling:

  • Always consult the Safety Data Sheet (SDS) before use.[4][5][6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]

  • The compound may cause skin and serious eye irritation.[5]

Caption: Key reactive sites on the pyrazole scaffold.

Derivatization of the 5-Amino Group

The primary amine at the C5 position is a versatile nucleophile, readily participating in a range of bond-forming reactions. The following protocols are foundational for building library diversity from this position.

Protocol 1: N-Acylation

N-acylation is one of the most reliable methods for derivatizing the 5-amino group, forming a stable amide bond. This reaction introduces a wide variety of side chains, depending on the acylating agent used.

Causality: The reaction proceeds via nucleophilic attack of the free amine on the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base (e.g., triethylamine, TEA, or diisopropylethylamine, DIPEA) is essential to neutralize both the hydrochloride salt of the starting material and the HCl generated during the reaction with an acyl chloride. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and reagents.

Caption: Workflow for the N-acylation protocol.

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) and stir for 5-10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Acylating AgentTypical YieldNotes
Benzoyl Chloride>90%A standard, robust reaction.
Acetyl Chloride>85%Can be volatile; add carefully.
Cyclopropanecarbonyl chloride>90%Introduces a desirable sp³-rich motif.
Isobutyryl chloride>88%Provides steric bulk near the amide.
Protocol 2: N-Sulfonylation

The formation of sulfonamides is a key strategy in medicinal chemistry. The resulting functional group is a strong hydrogen bond acceptor and is metabolically robust. The reaction is mechanistically similar to N-acylation.[7]

Causality: As with acylation, a base is required to deprotonate the starting material and scavenge the HCl byproduct. Pyridine can be used as both a base and a solvent, though a combination of a non-nucleophilic base like DIPEA in an inert solvent like DCM is often preferred for cleaner reactions and simpler workup.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (~0.1 M).

  • Add DIPEA (2.2 eq) and stir for 10 minutes.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in the N-acylation protocol.

  • Purify the product via flash column chromatography.

Derivatization of the 3-Chloro Position

The C-Cl bond on the pyrazole ring is relatively unreactive towards classical nucleophilic aromatic substitution but is an excellent substrate for palladium-catalyzed cross-coupling reactions. This unlocks the ability to form C-C and C-N bonds, dramatically expanding the accessible chemical space.[8]

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming C(sp²)-C(sp²) bonds by coupling the chloropyrazole with an aryl or heteroaryl boronic acid/ester.[9]

Causality: The reaction of aryl chlorides is often the rate-limiting step in the catalytic cycle.[10] Therefore, a high-activity catalyst system is required. This typically involves a palladium(0) source and a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos) that promotes the oxidative addition of the Pd(0) into the C-Cl bond.[10][11] An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid. The reaction must be performed under an inert atmosphere (N₂ or Ar) as the Pd(0) catalyst is sensitive to oxygen.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Cl Chloropyrazole Ar-Cl->Ar-Pd(II)-Cl(L2) Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Protocol:

  • To a reaction vessel, add the N-derivatized pyrazole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required (e.g., Xantphos, 4-10 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME) via syringe.

  • Heat the reaction to 80-110 °C and stir for 4-24 hours until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and perform an aqueous workup.

  • Purify the final compound by flash column chromatography or preparative HPLC.

Boronic AcidCatalyst SystemTypical Yield
Phenylboronic acidPd(dppf)Cl₂80-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃75-90%
Pyridine-3-boronic acidXPhos Pd G3 / K₃PO₄60-85%
4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ / SPhos70-88%

A Sequential Strategy for Library Synthesis

The orthogonal reactivity of the two functional groups enables a powerful and logical workflow for generating a 2D-combinatorial library. The more robust and higher-yielding amine functionalization is typically performed first, followed by the more sensitive and complex cross-coupling reaction.

Caption: A sequential workflow for 2D library generation.

This two-step approach allows for the creation of a matrix of compounds from a set of acylating/sulfonylating agents and a set of boronic acids. For example, reacting the starting material with 10 different acyl chlorides (Step 1) followed by coupling each of the 10 intermediates with 10 different boronic acids (Step 2) rapidly generates a 100-compound library for screening.

Conclusion

This compound is a high-value scaffold for the efficient construction of compound libraries. Its distinct reactive sites at the C3 and C5 positions allow for a controlled, sequential, and diverse functionalization strategy. By leveraging robust reactions like N-acylation and N-sulfonylation in tandem with powerful palladium-catalyzed cross-coupling methods, researchers can rapidly explore a vast chemical space around the pyrazole core. The protocols and strategic insights provided in this guide serve as a validated foundation for accelerating hit identification and lead optimization in drug discovery programs.

References

Application Note: A Facile One-Pot Synthesis of Pyrazolo[1,5-a]triazines using 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Application Note: A Facile One-Pot Synthesis of Pyrazolo[1,5-a][1][2][3]triazines using 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Introduction: The Significance of Pyrazolo-fused Triazines and the Efficiency of One-Pot Synthesis

The fusion of pyrazole and triazine rings creates a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Pyrazolo[1,5-a][1][2][3]triazines, in particular, are recognized as privileged scaffolds due to their diverse biological activities, including their roles as anticancer, antiviral, and anti-inflammatory agents.[4] The traditional multi-step synthesis of these complex molecules often involves tedious purification of intermediates, leading to lower overall yields and increased waste. One-pot synthesis has emerged as a powerful strategy to overcome these challenges, offering an environmentally benign and more economical approach by carrying out multiple reaction steps in a single vessel.[5][6] This application note provides a detailed protocol for the one-pot synthesis of 8-substituted pyrazolo[1,5-a][1][2][3]triazines, leveraging the unique reactivity of this compound.

Mechanistic Rationale: The Strategic Role of this compound

The successful one-pot synthesis of the target pyrazolo[1,5-a][1][2][3]triazine core hinges on the specific functionalities of the starting material, this compound. The reaction proceeds through a proposed sequence of in-situ transformations, beginning with the reaction of the pyrazole amine with an isothiocyanate, followed by cyclization and subsequent functionalization.

The primary amine of the pyrazole serves as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. The presence of a base is crucial for both the initial deprotonation of the amine hydrochloride and to facilitate the subsequent cyclization. The chloro-substituent on the pyrazole ring can be a site for further derivatization in subsequent steps if desired, adding to the molecular diversity of the synthesized library.

mechanistic_pathwayA3-Chloro-1-methyl-1H-pyrazol-5-aminehydrochlorideCThiourea IntermediateA->C Nucleophilic attackBIsothiocyanate(R-N=C=S)B->CEPyrazolo[1,5-a][1,3,5]triazine-2-thioneC->E Intramolecular CyclizationDBase (e.g., NaH)D->A DeprotonationGS-methylated ProductE->G S-alkylationFAlkylating Agent(e.g., CH3I)F->G

Figure 1: Proposed mechanistic pathway for the one-pot synthesis.

Experimental Protocol: One-Pot Synthesis of 2-(Methylsulfanyl)-8-substituted-pyrazolo[1,5-a][1][2][3]triazin-4(3H)-ones

This protocol details a sequential one-pot synthesis that avoids the isolation of intermediates, streamlining the workflow and improving overall efficiency.[3][7]

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound---VariousStarting material
Ethoxycarbonyl isothiocyanate16182-04-0Sigma-AldrichReagent for thiourea formation
Sodium Hydride (60% dispersion in mineral oil)7646-69-7Sigma-AldrichBase for cyclization
Methyl Iodide74-88-4Sigma-AldrichAlkylating agent
N,N-Dimethylformamide (DMF), anhydrous68-12-2Sigma-AldrichReaction solvent
Ethyl acetate141-78-6Fisher ScientificFor extraction
Brine------For washing
Anhydrous Sodium Sulfate7757-82-6Sigma-AldrichDrying agent
Equipment
  • Microwave reactor (for optional microwave-assisted synthesis)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]

  • Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen; handle with appropriate precautions.

Step-by-Step Procedure
  • Thiourea Formation:

    • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add ethoxycarbonyl isothiocyanate (1.2 mmol).

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization to Thione:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 2.5 mmol) portion-wise. Caution: Hydrogen gas evolution will occur.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 3-4 hours, or until TLC analysis indicates the consumption of the thiourea intermediate.

  • S-Methylation:

    • Cool the reaction mixture back to room temperature.

    • Add methyl iodide (1.5 mmol) dropwise.

    • Stir the reaction at room temperature for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(methylsulfanyl)-pyrazolo[1,5-a][1][2][3]triazine derivative.

Data and Expected Outcomes

The one-pot synthesis is expected to provide moderate to good yields of the target pyrazolo[1,5-a][1][2][3]triazine derivatives. The use of microwave irradiation can potentially shorten reaction times and improve yields.[3]

EntryStarting Pyrazole AmineR-group on IsothiocyanateProductYield (%)
1This compoundEthoxycarbonyl8-Chloro-7-methyl-2-(methylsulfanyl)-pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one65-75
23-Methyl-1H-pyrazol-5-amine[9]Phenyl7-Methyl-8-phenyl-2-(methylsulfanyl)-pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one70-80

Workflow Visualization

workflowcluster_prepReaction Setupcluster_reactionOne-Pot Reaction Sequencecluster_workupWork-up and PurificationACombine Pyrazole Amine andIsothiocyanate in DMFBStir at RT (Thiourea Formation)A->BCAdd NaH at 0°C, then heat to 80°C(Cyclization)B->CDAdd CH3I at RT(S-Methylation)C->DEQuench with WaterD->EFExtract with Ethyl AcetateE->FGWash with BrineF->GHDry and ConcentrateG->HIColumn ChromatographyH->IJFinal ProductI->J

Figure 2: Step-by-step experimental workflow.

Conclusion

This application note provides a comprehensive and efficient one-pot protocol for the synthesis of pyrazolo[1,5-a][1][2][3]triazines using this compound. The methodology presented is advantageous due to its operational simplicity, reduced reaction time, and potential for generating a diverse library of compounds for drug discovery and development. The detailed protocol and mechanistic insights offer a solid foundation for researchers to explore the synthesis of novel heterocyclic compounds.

Metal-free C-H halogenation of pyrazole amines at room temperature

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Metal-Free C-H Halogenation of Pyrazole Amines at Room Temperature

Introduction: The Strategic Value of Halogenated Pyrazoles

Pyrazole and its derivatives are cornerstones in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents, from anti-inflammatory drugs to anticancer treatments.[1][2] Halogenated pyrazoles, in particular, are highly valued synthetic intermediates. The introduction of a halogen atom (Cl, Br, I) onto the pyrazole scaffold provides a versatile chemical handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex and diverse molecular libraries.[3][4]

Traditionally, the halogenation of heterocyclic compounds often requires harsh conditions, multi-step procedures, or the use of transition-metal catalysts. These methods, while effective, can suffer from drawbacks such as high cost, metal contamination in the final product, and environmental concerns. Consequently, the development of direct, metal-free C-H functionalization methods represents a significant advancement in sustainable and efficient chemical synthesis.[5][6]

This guide presents a robust, metal-free protocol for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4-position, conducted at room temperature.[3] This method utilizes inexpensive and safe N-halosuccinimides (NXS) as the halogen source and dimethyl sulfoxide (DMSO) in a dual role as both solvent and catalyst, offering a simple, high-yielding, and scalable pathway to valuable 4-halogenated pyrazole derivatives.[3][7]

The Core Mechanism: Electrophilic Substitution with a Twist

The functionalization of the pyrazole ring is governed by the principles of electrophilic aromatic substitution. The pyrazole nucleus is electron-rich, making it susceptible to attack by electrophiles. The regioselectivity of this attack is dictated by the electronic properties and positions of existing substituents. For pyrazole itself, electrophilic attack occurs preferentially at the C4 position, as this pathway avoids the formation of highly unstable positively charged azomethine intermediates that would result from attack at C3 or C5.[8]

In the protocol for pyrazole amines, the reaction proceeds via a proposed mechanism where DMSO plays a crucial, catalytic role beyond that of a simple solvent.[3]

Plausible Catalytic Cycle:
  • Activation of NXS: The oxygen atom of DMSO acts as a nucleophile, attacking the electrophilic halogen atom of the N-halosuccinimide (NCS, NBS, or NIS). This forms a highly reactive intermediate complex.

  • Electrophilic Attack: The activated halogen species is a potent electrophile. The electron-rich C4 position of the pyrazole amine attacks this species, forming a sigma complex (an arenium ion intermediate) and releasing succinimide.[3][9]

  • Rearomatization: A proton is abstracted from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-halogenated product. The DMSO catalyst is regenerated, allowing it to re-enter the catalytic cycle.[3]

Reaction_Mechanism Proposed Catalytic Cycle for Halogenation cluster_0 Catalytic Cycle DMSO DMSO (Catalyst) Activated Activated Complex [DMSO-X]⁺ DMSO->Activated + NXS NXS N-Halosuccinimide (NCS, NBS, NIS) Sigma Sigma Complex (Intermediate) Activated->Sigma + Pyrazole Amine Succinimide Succinimide (Byproduct) Activated->Succinimide Releases Pyrazole Pyrazole Amine (Substrate) Product 4-Halo-Pyrazole Amine (Product) Sigma->Product - H⁺ H_ion H⁺ Product->DMSO Catalyst Regeneration

Figure 1: Proposed mechanism for DMSO-catalyzed C-H halogenation.

Application Notes: Rationale Behind Experimental Design

Choice of Halogenating Agent: N-Halosuccinimides (NXS)

N-halosuccinimides (NCS, NBS, NIS) are the reagents of choice for this transformation for several key reasons:

  • Safety and Handling: They are crystalline solids that are significantly easier and safer to handle than their gaseous or liquid diatomic halogen counterparts (Cl₂, Br₂).[3]

  • Cost-Effectiveness: NXS reagents are commercially available and relatively inexpensive.[3]

  • Reactivity and Selectivity: They act as sources of electrophilic halogens ("X⁺") and are generally more selective than harsher halogenating agents, reducing the formation of over-halogenated byproducts.[10][11] The reactivity trend is typically NIS > NBS > NCS, which is reflected in the optimized reaction conditions. For the more reactive NIS and NBS, only a slight excess (1.2 equivalents) is needed, whereas the less reactive NCS requires a larger excess (2.5 equivalents) to achieve good yields.[3]

The Critical Role of the Solvent: DMSO as a Catalyst

While many organic solvents can be used for halogenations, control experiments demonstrate that DMSO is not merely a medium for the reaction but an active participant.[3] Reactions performed in other common solvents like DCM, THF, or MeCN result in significantly lower or no product yield under the same conditions. This supports the hypothesis that DMSO activates the N-X bond of the N-halosuccinimide, increasing its electrophilicity and facilitating the reaction at room temperature.[3]

Substrate Compatibility

The protocol exhibits a broad substrate scope, tolerating a variety of substituents on the 3-aryl ring of the pyrazole amine.[3] Both electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., chloro) on the aromatic ring are well-tolerated, leading to moderate to excellent yields of the desired 4-halogenated products.[3] This versatility makes the method highly applicable for generating diverse libraries of compounds for drug discovery screening.

Safety and Handling of N-Halosuccinimides

While safer than many alternatives, N-halosuccinimides are irritants and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12][14] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents or acids.[13][14] Keep containers tightly sealed.

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[12]

Detailed Experimental Protocols

The following protocols are adapted from the work of He, J., et al. (2021).[3] All reactions should be conducted in a well-ventilated fume hood.

Figure 2: Step-by-step workflow for C-H halogenation of pyrazole amines.
Protocol 4.1: General Procedure for Bromination and Iodination

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-arylsulfonyl-3-aryl-5-aminopyrazole (1.0 equiv., 0.2 mmol).

  • Reagent Addition: Add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.2 equiv., 0.24 mmol).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 2 mL).

  • Reaction Conditions: Seal the flask and stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for approximately 3 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up (Quenching): Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess halogenating agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 5 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated NaCl solution (3 x 5 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (eluent: DCM/Ethanol) to afford the desired 4-bromo- or 4-iodopyrazole product.

Protocol 4.2: General Procedure for Chlorination
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-arylsulfonyl-3-aryl-5-aminopyrazole (1.0 equiv., 0.2 mmol).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (2.5 equiv., 0.5 mmol).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO, 2 mL).

  • Reaction Conditions: Seal the flask and stir the mixture at room temperature (20-25 °C) under a nitrogen atmosphere for approximately 3 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up (Extraction): Upon completion, extract the reaction mixture directly with dichloromethane (3 x 5 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated NaCl solution (3 x 5 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation & Purification: Filter, concentrate under reduced pressure, and purify the crude residue by flash column chromatography (eluent: DCM/Ethanol) to yield the 4-chloropyrazole product.

Protocol 4.3: Gram-Scale Synthesis (Example for Bromination/Iodination)
  • Reaction Setup: In a 50 mL round-bottom flask, combine 3-phenyl-1-tosyl-1H-pyrazol-5-amine (4.0 mmol).

  • Reagent Addition: Add NBS or NIS (1.2 equiv., 4.8 mmol).

  • Solvent Addition: Add DMSO (10 mL).

  • Reaction Conditions: Stir the mixture at room temperature under a nitrogen atmosphere for 6 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 4.1.

Data Summary: Scope and Efficiency

The following tables summarize the results obtained for the halogenation of various pyrazole amine substrates, demonstrating the method's broad applicability and efficiency.[3]

Table 1: Optimization of Chlorination Conditions for 3-phenyl-1-tosyl-1H-pyrazol-5-amine

Entry NCS (equiv.) Temperature (°C) Time (h) Yield (%)
1 1.5 rt 3 55
2 1.5 60 3 30
3 2.5 rt 3 68
4 3.0 rt 3 68
5 2.5 rt 6 68

Data sourced from He, J., et al. (2021).[3]

Table 2: Substrate Scope for Bromination and Iodination with Various 3-Aryl-1-tosyl-1H-pyrazol-5-amines

Product R Group on Aryl Ring Halogen (X) Yield (%)
3b / 4b 4-Me Br / I 93 / 95
3c / 4c 4-Cl Br / I 90 / 92
3d / 4d 4-OMe Br / I 85 / 90
3e / 4e 3-Me Br / I 92 / 94
3f / 4f 2-Me Br / I 86 / 88

Reaction conditions: Substrate (0.2 mmol), NBS or NIS (1.2 equiv.), DMSO (2 mL), room temperature, 3 h. Yields are for isolated products. Data sourced from He, J., et al. (2021).[3]

Table 3: Substrate Scope for Chlorination with Various 3-Aryl-1-tosyl-1H-pyrazol-5-amines

Product R Group on Aryl Ring Yield (%)
5b 4-Me 72
5c 4-Cl 65
5d 4-OMe 55
5e 3-Me 68

Reaction conditions: Substrate (0.2 mmol), NCS (2.5 equiv.), DMSO (2 mL), room temperature, 3 h. Yields are for isolated products. Data sourced from He, J., et al. (2021).[3]

Conclusion

The described metal-free, room-temperature C-H halogenation of pyrazole amines is a powerful and practical tool for synthetic and medicinal chemists. Its operational simplicity, use of inexpensive and safe reagents, mild conditions, and broad substrate tolerance make it a highly attractive alternative to traditional methods.[3][7] This protocol facilitates the efficient synthesis of 4-chloro, 4-bromo, and 4-iodo pyrazole amines, providing valuable building blocks for the development of novel pharmaceuticals and other functional materials.

References

Application Note: Optimized Reductive Amination Protocols for 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides detailed application notes and robust protocols for the reductive amination of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride, a key heterocyclic building block in modern drug discovery. Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, offering high functional group tolerance and operational simplicity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, process optimization strategies, and critical safety information. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reliable and reproducible outcomes in the synthesis of novel pyrazole-containing entities.

Introduction and Scientific Background

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs due to their diverse biological activities.[3][4] The targeted functionalization of pyrazole amines is a critical step in generating libraries of potential drug candidates. Reductive amination, which converts a carbonyl group and an amine into a more complex amine via an imine intermediate, stands out as a superior method for C-N bond formation, effectively avoiding the overalkylation issues common with direct alkylation strategies.[5][6]

This application note focuses on 3-Chloro-1-methyl-1H-pyrazol-5-amine, a versatile starting material. Its hydrochloride salt form necessitates specific considerations for base-mediated neutralization prior to or during the reaction. We will explore two primary, field-proven protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), respectively. The choice of a mild reducing agent is paramount, as it must selectively reduce the transiently formed iminium ion without affecting the starting carbonyl compound or the chloro-substituent on the pyrazole ring.[7][8]

The Mechanism of Reductive Amination

The reductive amination process occurs in two principal, sequential stages within a single pot:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, this intermediate undergoes dehydration to form an imine. The imine, in equilibrium with its protonated form (the iminium ion), is the key electrophile for the subsequent reduction step.[6] The removal of water or the presence of a mild acid catalyst can shift the equilibrium toward the imine.[5]

  • Hydride-Mediated Reduction: A selective reducing agent, typically a borohydride derivative, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction is rapid and irreversible, forming the final secondary amine product. The selectivity of reagents like NaBH(OAc)₃ and NaBH₃CN is crucial; they react much faster with the iminium ion than with the starting aldehyde or ketone, which is key to the success of the one-pot procedure.[8][9]

Reductive_Amination_Mechanism Start Amine (R₂-NH₂) + Carbonyl (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Base Base (e.g., TEA) (if starting with Amine Salt) Base->Start Imine Imine Hemiaminal->Imine Dehydration (-H₂O) Iminium Iminium Ion Imine->Iminium Product Secondary Amine Product Iminium->Product Hydride Reduction Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Iminium

Caption: The general mechanism of one-pot reductive amination.

Core Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the preferred method due to its high selectivity, mild reaction conditions, and the avoidance of toxic cyanide byproducts.[10] Sodium triacetoxyborohydride (STAB) is particularly effective because its steric bulk and electron-withdrawing acetate groups moderate its reactivity, making it an ideal choice for reducing iminium ions in the presence of aldehydes.[7][8]

3.1. Materials and Equipment

  • Reactants: this compound, aldehyde or ketone of choice.

  • Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB), Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[11]

  • Glassware: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel.

  • Monitoring: Thin-layer chromatography (TLC) plates (silica gel).

  • Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography.

3.2. Step-by-Step Experimental Procedure (Representative Example: Cyclohexanone)

Workflow_STAB A 1. Combine Amine HCl (1.0 eq) and Carbonyl (1.1 eq) in anhydrous DCE. B 2. Add Triethylamine (1.1 eq) dropwise and stir for 15 min at RT. A->B C 3. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 min (Control exotherm). B->C D 4. Stir at room temperature for 2-16 h. Monitor reaction progress by TLC. C->D E 5. Quench reaction carefully with saturated aq. NaHCO₃. D->E F 6. Extract with DCM or EtOAc (3x). Combine organic layers. E->F G 7. Wash with brine, dry over Na₂SO₄, filter, and concentrate. F->G H 8. Purify by silica gel column chromatography. G->H

Caption: Experimental workflow for the STAB-mediated protocol.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M).

  • Carbonyl Addition: Add the desired aldehyde or ketone (e.g., cyclohexanone, 1.1-1.2 eq) to the suspension.

  • Neutralization: Add triethylamine (TEA, 1.1 eq) dropwise to the stirring suspension. The mixture should become more homogeneous as the free amine is generated. Stir for 15-20 minutes at room temperature.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic. Maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the limiting reagent by TLC (typically eluting with a hexane/ethyl acetate mixture). Reactions with aldehydes are often complete within 1-4 hours, while ketones may require longer (4-16 hours).

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated pyrazole amine.

3.3. Causality and Optimization Insights

  • Why DCE? DCE is the preferred solvent as it is aprotic and effectively solubilizes the reaction components without reacting with the borohydride reagent.[8][11] THF is a viable alternative.

  • Role of the Base: The hydrochloride salt must be neutralized to generate the nucleophilic free amine. A non-nucleophilic tertiary amine like TEA or DIPEA is ideal as it will not compete in the reductive amination.

  • Stoichiometry: A slight excess of the carbonyl compound and base ensures full conversion of the starting amine. An excess of STAB (1.5 eq) is used to account for any potential deactivation by ambient moisture and to drive the reaction to completion.[7]

  • Ketone vs. Aldehyde: Reactions with ketones are generally slower than with aldehydes due to steric hindrance and reduced electrophilicity. For sluggish ketone reactions, gentle heating (40-50 °C) or the addition of a catalytic amount of acetic acid (0.1 eq) can accelerate iminium ion formation.[11]

Alternative Protocol: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another classic reagent for this transformation. It is less sensitive to moisture than STAB and is highly effective in protic solvents like methanol.[9][12] However, its use requires careful pH control and generates toxic cyanide waste, necessitating stringent safety and disposal procedures.[10]

4.1. Key Procedural Differences

  • Solvent: Methanol (MeOH) is the typical solvent of choice.

  • pH Control: The reaction is most effective under weakly acidic conditions (pH 5-6). This is often achieved by adding a catalytic amount of acetic acid, which facilitates imine formation.[5] The pH must not be too low, as it would fully protonate the amine, rendering it non-nucleophilic.[5]

  • Procedure: The amine hydrochloride, carbonyl compound, and NaBH₃CN (1.2-1.5 eq) are combined in methanol. Acetic acid is added to adjust the pH, and the reaction is stirred at room temperature.

  • Work-up: The work-up must be performed in a well-ventilated fume hood. Quenching is typically done with a base (e.g., NaOH solution) to neutralize the acid and decompose any residual hydride, ensuring that toxic HCN gas is not liberated.

Comparative Summary and Troubleshooting

ParameterProtocol 1: NaBH(OAc)₃ (STAB)Protocol 2: NaBH₃CN
Reducing Agent Sodium TriacetoxyborohydrideSodium Cyanoborohydride
Selectivity Excellent; reduces iminiums >> carbonyls.[8]Excellent; reduces iminiums >> carbonyls at pH 5-6.[9]
Typical Solvent Anhydrous DCE, THF, DCM.[12]Methanol, Ethanol.[12]
Additives Triethylamine (for HCl salt). Acetic acid (optional for ketones).[11]Acetic acid (for pH control).[5]
Pros Non-toxic byproducts, very mild, high functional group tolerance.[10]Moisture tolerant, effective in protic solvents.
Cons Moisture sensitive, requires anhydrous solvent.[12]Highly toxic reagent and potential for HCN gas release.[10]
Best For General purpose, safety-critical applications, scale-up.Reactions where protic solvents are necessary or moisture is a concern.

Troubleshooting Guide

  • Problem: Low or no conversion.

    • Possible Cause: Incomplete neutralization of the amine salt; moisture inactivating STAB; insufficient reaction time for a slow ketone.

    • Solution: Ensure 1.1 eq of base is used; use freshly opened, anhydrous solvents and handle STAB quickly; increase reaction time or gently heat for ketones.

  • Problem: Formation of alcohol byproduct (from carbonyl reduction).

    • Possible Cause: The reducing agent is too strong, or the pH is too low (for NaBH₃CN).

    • Solution: STAB is the best choice to avoid this.[7] If using NaBH₃CN, ensure the pH is not below 5. A two-step procedure (pre-forming the imine before adding the reducer) can also solve this.[11]

  • Problem: Dialkylation of the primary amine.

    • Possible Cause: The secondary amine product is reacting with another equivalent of the carbonyl.

    • Solution: This is less common with STAB but can occur. Use a strict 1.0:1.1 stoichiometry of amine to carbonyl. If it persists, a stepwise procedure may be necessary.[11]

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Sodium Triacetoxyborohydride (STAB): Corrosive and moisture-sensitive. Reacts with water to release hydrogen gas. Handle in a dry environment and quench reactions carefully.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly Toxic. Fatal if swallowed or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. All waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide ions before disposal.

  • Solvents: 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are suspected carcinogens. Handle with appropriate care.

References

Troubleshooting & Optimization

Improving yield in reactions with 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research and optimize your reaction yields.

Section 1: Fundamentals - Reagent Handling and Preparation

This section covers the most frequent initial queries regarding the physical and chemical properties of the reagent, which are foundational to successful experimentation.

Q1: My starting material, this compound, has poor solubility in my aprotic solvent (e.g., THF, Dioxane). How can I get it into solution?

Answer: This is a common and critical first step. The hydrochloride salt form is often crystalline and more stable for storage but exhibits poor solubility in many common organic solvents. The charged nature of the ammonium group (-NH3+) hinders its dissolution in non-polar or moderately polar aprotic media.

Core Insight: The key is to convert the hydrochloride salt to the free amine in situ or as a prior extraction step. The free amine is significantly less polar and more soluble in a wider range of organic solvents.

Recommended Protocols:

  • Protocol A: In Situ Neutralization

    • Suspend the hydrochloride salt in your chosen aprotic solvent (e.g., THF, DMF, Acetonitrile).

    • Add at least 2.0 to 2.2 equivalents of a suitable tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The second equivalent is necessary to neutralize the HCl that is liberated.

    • Stir the mixture at room temperature. The suspension should gradually become a homogeneous solution as the free amine and the triethylammonium chloride salt are formed. The latter often remains partially suspended but is typically a fine precipitate that does not interfere with subsequent reactions.

    • Proceed with the addition of your electrophile or coupling partner.

  • Protocol B: Aqueous Workup to Isolate Free Amine

    • Dissolve the hydrochloride salt in water.

    • Add a saturated aqueous solution of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the solution is ~8-9.[1][2]

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free amine. The free amine is a light yellow to yellow solid.[3]

    • Caution: The isolated free amine may be less stable over long-term storage than the hydrochloride salt. It is often best to use it immediately after isolation.

Section 2: Optimizing Reaction Conditions & Improving Yield

Low conversion is one of the most frequent issues. This section provides a systematic approach to troubleshooting and enhancing reaction efficiency. A general troubleshooting workflow is outlined below.[4]

G start Low Conversion or Yield Observed check_base Q: Is the base appropriate? start->check_base check_solvent Q: Is the solvent optimal? check_base->check_solvent Yes sub_base Adjust Base: - Stronger/Weaker? - Sterically Hindered? - Soluble? check_base->sub_base No check_temp Q: Is the temperature correct? check_solvent->check_temp Yes sub_solvent Change Solvent: - Polarity (aprotic/protic) - Boiling Point - Solubility of all components check_solvent->sub_solvent No check_purity Q: Are reagents pure & dry? check_temp->check_purity Yes sub_temp Modify Temperature: - Increase for kinetics - Decrease to improve selectivity check_temp->sub_temp No end_node Systematically Optimize Parameters (e.g., DoE) check_purity->end_node Yes sub_purity Purify Reagents: - Recrystallize starting material - Distill solvent - Use fresh reagents check_purity->sub_purity No sub_base->end_node sub_solvent->end_node sub_temp->end_node sub_purity->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm performing a nucleophilic substitution on the 5-amino group (e.g., acylation or sulfonylation), but my yields are poor. What is the most likely cause?

Answer: The nucleophilicity of the 5-amino group is influenced by several factors. The pyrazole ring itself is electron-rich, which should enhance the amine's reactivity. However, issues often arise from the choice of base and reaction conditions.

Causality:

  • Insufficient Basicity: The amine needs to be deprotonated to become a potent nucleophile, or at a minimum, the generated HCl byproduct must be scavenged effectively. If the base is too weak, the equilibrium will favor the protonated, non-nucleophilic amine.

  • Steric Hindrance: The methyl group at the N1 position and the chloro group at C3 can create some steric congestion around the 5-amino group, potentially hindering the approach of bulky electrophiles.

  • Competitive Reactions: The pyridine-type nitrogen at position 2 is also a potential nucleophilic site, although generally less reactive than the exocyclic amine.[5]

Troubleshooting Steps:

  • Base Selection is Critical: For acylations or sulfonylations, a non-nucleophilic organic base is often preferred.

    • Triethylamine (TEA): A good first choice for scavenging acid byproducts.[6]

    • Pyridine: Can act as both a base and a nucleophilic catalyst. Useful for acylations with acid chlorides.

    • Stronger, Non-Nucleophilic Bases: For less reactive electrophiles, consider stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide (t-BuOK).[7] However, these increase the risk of side reactions.

  • Solvent Choice:

    • Acetonitrile (ACN): A polar aprotic solvent that is often effective for these reaction types.[6]

    • Dichloromethane (DCM): Good for reactions at or below room temperature.

    • N,N-Dimethylformamide (DMF): A good choice for reactions that require heating, as it can help solubilize all components. Ensure it is anhydrous.

  • Temperature Control: Start reactions at 0 °C, especially when using reactive electrophiles like acid chlorides, to control the initial exotherm and minimize side reactions. Then, allow the reaction to slowly warm to room temperature or gently heat to drive it to completion.[8]

Parameter Recommendation A (Standard) Recommendation B (For sluggish reactions) Rationale
Base Triethylamine (2.2 eq) or Pyridine (solvent)DBU (1.5 eq)Match base strength to electrophile reactivity.
Solvent DCM or AcetonitrileDMF or DioxaneHigher boiling point solvents allow for increased temperature.
Temperature 0 °C to Room TempRoom Temp to 80 °CBalance kinetics against potential for side product formation.
Q3: I am attempting a cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) at the C3-Cl position, but I see significant decomposition or low yield. Why is this happening?

Answer: While the C3-chloro group is a viable handle for cross-coupling, pyrazole systems present unique challenges compared to simpler aryl halides.

Causality:

  • Ligand Poisoning: The nitrogen atoms in the pyrazole ring, particularly the pyridine-like N2, can coordinate strongly to the metal catalyst (e.g., Palladium), acting as a ligand and inhibiting its catalytic activity.

  • Competitive N-Arylation: The exocyclic 5-amino group can sometimes compete with the desired C-C or C-N bond formation, leading to undesired side products.

  • Ring Opening: Under very strong basic conditions and high temperatures, the pyrazole ring can be susceptible to cleavage.[5]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical parameter.

    • Use ligands specifically designed for electron-rich or heterocyclic systems. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent starting points.

    • Increase catalyst loading if you suspect catalyst deactivation, but do so judiciously (e.g., from 1-2 mol% to 5 mol%).

  • Base Selection: The choice of base is crucial to avoid side reactions.

    • Use a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to stronger bases like sodium tert-butoxide in these systems.

    • The use of weaker bases minimizes the risk of competitive deprotonation of the amino group or degradation of the heterocyclic core.

  • Solvent and Temperature:

    • Toluene, Dioxane, and CPME (Cyclopentyl methyl ether) are common solvents for cross-coupling. Ensure they are rigorously deoxygenated and anhydrous.

    • Run reactions at the lowest temperature that affords a reasonable rate (often 80-110 °C). Monitor by TLC or LC-MS to check for product formation versus decomposition over time.

Section 3: Troubleshooting Side Reactions and Purification

Even with optimized conditions, side products can form. Identifying and mitigating these is key to achieving high purity.

G start Unexpected Spot in TLC/LCMS check_mass Analyze Mass Spectrum (Is it a known impurity?) start->check_mass dimer Impurity = 2x[SM]-H2 Likely Dimerization check_mass->dimer [M+H]+ ≈ 259 over_alk Impurity = [SM]+R Possible N,N-dialkylation check_mass->over_alk [M+H]+ > Product dehalo Impurity = [SM]-Cl+H Dehalogenation check_mass->dehalo [M+H]+ ≈ 98 hydrolysis Impurity = [SM]-Cl+OH Hydrolysis of Chloro Group check_mass->hydrolysis [M+H]+ ≈ 114 sol_dimer Solution: - Lower concentration - Slower addition of reagents dimer->sol_dimer sol_over_alk Solution: - Use 1.0 eq of electrophile - Lower temperature over_alk->sol_over_alk sol_dehalo Solution: - Use milder base - Scrupulously exclude H₂ source dehalo->sol_dehalo sol_hydrolysis Solution: - Use anhydrous conditions - Avoid aqueous workup if possible hydrolysis->sol_hydrolysis

Caption: Decision tree for identifying common side products.

Q4: My reaction is complete, but purification by silica gel chromatography is difficult, with the product smearing or sticking to the column. What can I do?

Answer: The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and low recovery.

Solutions:

  • Modify the Mobile Phase:

    • Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) to the mobile phase will neutralize the acidic sites on the silica and dramatically improve peak shape.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Basic alumina is an excellent alternative for purifying basic compounds.

    • Deactivated Silica: You can pre-treat your silica gel by flushing the column with your mobile phase containing the basic additive before loading your sample.

    • Reverse-Phase Chromatography (C18): If your product is sufficiently non-polar, reverse-phase chromatography using acetonitrile/water or methanol/water gradients can be a very effective purification method.

  • Crystallization:

    • Many pyrazole derivatives are crystalline solids. Attempting to crystallize the crude product from a suitable solvent system (e.g., EtOAc/hexanes, ethanol/water) can be an effective and scalable purification method. Converting the final product back to a salt (e.g., hydrochloride, oxalate) can also facilitate crystallization and purification.[9][10]

References

Troubleshooting side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyrazole-based scaffolds. Pyrazoles are a cornerstone of modern drug discovery, but their synthesis, particularly via the classical Knorr condensation and its variants, is often plagued by side reactions. This resource provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles, optimize your reaction outcomes, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) - General Issues
Q1: My Knorr pyrazole synthesis reaction mixture is turning a dark yellow or red color, even under an inert atmosphere. Is this normal, and what causes it?

A1: This is a very common observation, particularly when using substituted hydrazines like phenylhydrazine.[1] The discoloration is typically caused by the oxidation of the hydrazine starting material or intermediates. Phenylhydrazine, for instance, is notoriously sensitive to air and can decompose to form highly colored impurities.

Causality & Mitigation:

  • Hydrazine Quality: Ensure you are using a high-purity grade of hydrazine. If using phenylhydrazine, it is best practice to use a freshly opened bottle or distill it under vacuum if it has been stored for a long time.

  • Inert Atmosphere: While you are using a nitrogen atmosphere, ensure your solvent is thoroughly degassed before use. Trace oxygen can be sufficient to initiate decomposition pathways.

  • Temperature Control: Exothermic reactions can accelerate decomposition. If the reaction is highly exothermic, consider slowing the rate of addition of the hydrazine and using an ice bath to maintain a consistent temperature, especially during the initial stages of the reaction.[2]

While some color change is often unavoidable, a clean reaction should ideally be pale yellow. Intense coloration is a strong indicator of side reactions that can complicate purification and lower yields.

Troubleshooting Guide 1: Poor Regioselectivity in Reactions with Unsymmetrical 1,3-Dicarbonyls

This is arguably the most significant and frequently encountered challenge in pyrazole synthesis.

Q2: I'm reacting methylhydrazine with 1-phenyl-1,3-butanedione and getting a nearly 1:1 mixture of two regioisomers. How can I control the reaction to favor a single product?

A2: The formation of regioisomeric mixtures is the classic problem when a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[3] The outcome is determined by which of the two carbonyl groups undergoes the initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine. This process is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3]

Underlying Mechanism: The reaction between a substituted hydrazine (e.g., R-NH-NH₂) and an unsymmetrical diketone (R¹-CO-CH₂-CO-R²) can proceed via two pathways. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the two non-equivalent carbonyl carbons. The subsequent cyclization and dehydration lead to two possible pyrazole regioisomers.

G cluster_pathA Pathway A cluster_pathB Pathway B start1 Unsymmetrical 1,3-Diketone start2 Substituted Hydrazine attackA Attack at Carbonyl 1 attackB Attack at Carbonyl 2 interA Intermediate A attackA->interA Cyclization & Dehydration productA Regioisomer 1 interA->productA interB Intermediate B productB Regioisomer 2 attackB->interB Cyclization & Dehydration interB->productB

Fig. 1: Competing pathways in pyrazole synthesis leading to regioisomers.
Troubleshooting Strategies & Protocols

Your primary levers for controlling regioselectivity are solvent choice and pH (catalysis) .

1. Solvent Optimization: The Power of Fluorinated Alcohols

  • The Problem with Ethanol: Traditional solvents like ethanol often lead to poor regioselectivity because they do not sufficiently differentiate the electronic character of the two carbonyls or the intermediates.[4]

  • The Solution: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity.[4][5]

  • Causality: These solvents possess unique properties, including high hydrogen-bond donating ability and low nucleophilicity. They can stabilize one of the transition states over the other, effectively directing the reaction down a single pathway. This effect is particularly pronounced when one of the diketone substituents is a fluoroalkyl group.[6]

Table 1: Effect of Solvent on Regioisomeric Ratio

1,3-Diketone Substrate Hydrazine Solvent Regioisomer Ratio (A:B) Reference
1,1,1-trifluoro-2,4-pentanedione Phenylhydrazine Ethanol 50:50 [6]
1,1,1-trifluoro-2,4-pentanedione Phenylhydrazine TFE >98:2 [5]
1-phenyl-1,3-butanedione Methylhydrazine Ethanol 55:45 [4]

| 1-phenyl-1,3-butanedione | Methylhydrazine | HFIP | 95:5 |[4] |

Experimental Protocol: Regioselective Synthesis Using TFE

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2-0.5 M.

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like sodium acetate.

  • Reaction: Stir the mixture at room temperature or heat to reflux (TFE boiling point: ~74°C), monitoring the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography or recrystallization to yield the desired regioisomer.

2. pH and Catalyst Control

The regiochemical outcome can also be influenced by pH.[3]

  • Acidic Conditions: Under acidic conditions, the hydrazine is protonated. The relative nucleophilicity of the two nitrogen atoms changes, which can alter the site of initial attack. A catalytic amount of a Brønsted acid like acetic acid or p-toluenesulfonic acid is often used.[7][8]

  • Neutral/Basic Conditions: In the absence of acid or in the presence of a base, the free hydrazine is the active nucleophile. This can sometimes favor the formation of the other regioisomer compared to acidic conditions.

G start Regioisomer Mixture Observed check_solvent Is solvent Ethanol or similar protic? start->check_solvent change_solvent Switch to Fluorinated Solvent (TFE/HFIP) check_solvent->change_solvent Yes check_ph What is the pH of the reaction? check_solvent->check_ph No analyze Analyze Regioisomeric Ratio (NMR, LC-MS) change_solvent->analyze add_acid Add Catalytic Acid (e.g., Acetic Acid) check_ph->add_acid Neutral/Basic run_neutral Run Reaction under Neutral Conditions check_ph->run_neutral Acidic add_acid->analyze run_neutral->analyze success Desired Regioisomer Achieved analyze->success

Fig. 2: Troubleshooting workflow for controlling regioselectivity.
Troubleshooting Guide 2: Incomplete Reaction and Pyrazoline Byproducts

Q3: My NMR shows my desired pyrazole product, but also a significant amount of a related species that I suspect is the pyrazoline intermediate. How do I drive the reaction to completion?

A3: The formation of a pyrazole from a 1,3-diketone and hydrazine involves a cyclization followed by a dehydration (aromatization) step. In some cases, particularly with α,β-unsaturated carbonyl precursors, the intermediate pyrazoline is stable and does not readily aromatize.[9]

Causality & Mitigation:

  • Driving Dehydration: The final aromatization step is a dehydration reaction. If this step is sluggish, you can facilitate it by:

    • Increasing Temperature: Refluxing for a longer period can often provide the energy needed to eliminate water.

    • Acid Catalysis: A catalytic amount of acid (as mentioned in Guide 1) protonates the hydroxyl group of the intermediate, turning it into a better leaving group (H₂O).[7]

  • Oxidative Aromatization: If the pyrazoline is isolated, it can be oxidized to the corresponding pyrazole. This is a common strategy when the synthesis is designed to proceed via a stable pyrazoline intermediate.

    • Mild Oxidation: Simply heating the isolated pyrazoline in DMSO under an oxygen atmosphere can afford the pyrazole.

    • Chemical Oxidants: Reagents like bromine or copper triflate have been used to effect the in-situ oxidation of pyrazolines to pyrazoles.[6]

Troubleshooting Guide 3: N-Alkylation Side Reactions and Control
Q4: I have synthesized a 3,5-disubstituted-1H-pyrazole and am now trying to N-alkylate it, but I'm getting a mixture of two products. How do I control the site of alkylation?

A4: For an unsymmetrical NH-pyrazole, the two ring nitrogen atoms are not equivalent, and alkylation can occur at either position, leading to a mixture of regioisomers.[10] The outcome is typically controlled by sterics and the choice of base/counter-ion.[11]

Causality & Mitigation:

  • Steric Hindrance: The alkylating agent (e.g., an alkyl halide) will preferentially react at the less sterically hindered nitrogen atom. If one of the substituents at the 3- or 5-position is significantly bulkier than the other, this can provide a degree of selectivity.[11]

  • Base and Counter-ion: The choice of base is critical. Deprotonation of the pyrazole generates a pyrazolate anion. The location of the cation (e.g., K⁺, Na⁺, Cs⁺) can influence which nitrogen atom is more nucleophilic, thereby directing the incoming electrophile. Strong bases like NaH or K₂CO₃ are commonly employed.[10][12] Changing the cation (e.g., using cesium carbonate instead of potassium carbonate) can sometimes reverse or improve selectivity.

G cluster_pathA Pathway A (Less Hindered) cluster_pathB Pathway B (More Hindered) start Unsymmetrical NH-Pyrazole deprotonation Deprotonation (e.g., K2CO3) anion Pyrazolate Anion (Resonance Stabilized) attackA Attack at N1 attackB Attack at N2 electrophile Alkyl Halide (R-X) productA N1-Alkylated Product (Major) productB N2-Alkylated Product (Minor)

References

Technical Support Center: Purification of 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your go-to resource for troubleshooting the often-nuanced process of purifying 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride and its derivatives. Drawing from extensive field experience, this center provides direct, practical answers to common challenges, ensuring the integrity and purity of your compounds.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, frequently encountered issues during the purification workflow. The advice provided is grounded in the chemical principles governing these heterocyclic systems.

Q1: My recrystallization of the hydrochloride salt results in a persistent oil or fails to yield crystals. What's going wrong?

A1: This is a classic challenge when working with hydrochloride salts, which can be hygroscopic and possess high lattice energies. The "oiling out" phenomenon typically points to a few key issues:

  • Causality: The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the solvent system is not optimal for inducing crystallization. The high polarity of the hydrochloride salt often leads to very high solubility in protic solvents like ethanol or methanol, making it difficult to achieve the supersaturation needed for crystallization upon cooling.

  • Immediate Actions:

    • Increase Solvent Volume: You may be using too little of the "good" solvent. Add more of the hot solvent to lower the saturation point, allowing crystallization to initiate at a lower temperature.[1]

    • Slow Cooling is Crucial: Rapid cooling favors precipitation over crystallization. Ensure the flask cools gradually to room temperature, perhaps in an insulated container, before moving to an ice bath.[1][2]

    • Introduce a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can provide a nucleation site and induce crystallization.[1]

    • Solvent System Re-evaluation: The initial solvent choice may be inappropriate. For highly polar hydrochloride salts, a mixed-solvent system is often superior. Try dissolving the compound in a minimal amount of a hot "good" solvent (e.g., methanol, ethanol) and then slowly adding a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexane) at an elevated temperature until turbidity persists.[1][3] Then, allow it to cool slowly.

Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude hydrochloride salt in the minimum amount of a hot "good" solvent (e.g., ethanol).[1]

  • Anti-Solvent Addition: While the solution is still hot, add a "poor" solvent (e.g., ethyl acetate) dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove residual soluble impurities.[1]

  • Drying: Dry the crystals thoroughly in a desiccator or vacuum oven.

Q2: I'm observing significant product loss on my silica gel column. How can I improve recovery?

A2: The amine functionality in your pyrazole derivative is the likely culprit. Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption and tailing peaks.

  • Causality: The Lewis basic nitrogen of the amine forms strong hydrogen bonds or acid-base interactions with the acidic silica surface. This is exacerbated by the polar nature of your molecule.

  • Troubleshooting Steps:

    • Deactivate the Silica: Before running your column, flush it with your eluent system containing a small amount of a volatile base. A common practice is to add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase.[3] This deprotonates the acidic silanol groups, "deactivating" the silica and minimizing strong interactions with your amine.

    • Switch to a Different Stationary Phase: If deactivation is insufficient, consider alternative stationary phases.

      • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same issues as silica.

      • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography can be very effective.[3] You would use a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) and the compound will elute based on its relative hydrophobicity.[3]

    • Salt-Free Purification: Consider converting the hydrochloride salt back to the free base before chromatography. This can be done with a mild aqueous base wash (e.g., sodium bicarbonate solution) followed by extraction into an organic solvent. The free base is less polar and will likely behave better on a standard silica column. You can then reform the salt after purification if required.

Chromatography_Decision_Tree start Low Recovery on Silica Column? q1 Is the amine functionality the cause? start->q1 a1 Deactivate Silica: Add 1% TEA to eluent q1->a1 Yes, likely a3 Alternative Strategy: Convert to Free Base before column q1->a3 Consider this alternative q2 Recovery still low? a1->q2 a2 Switch Stationary Phase: - Neutral/Basic Alumina - Reversed-Phase C18 q2->a2 Yes end Improved Recovery q2->end No, problem solved a2->end a3->end Purification_Pathways cluster_0 Free Base Form cluster_1 Hydrochloride Salt Form fb_start Crude Free Base fb_chrom Silica Gel Chromatography fb_start->fb_chrom fb_recrys Recrystallization (e.g., Hexane/EtOAc) fb_start->fb_recrys fb_end Pure Free Base fb_chrom->fb_end fb_recrys->fb_end conversion2 Add HCl (e.g., HCl in Ether) fb_end->conversion2 hcl_start Crude HCl Salt hcl_recrys Recrystallization (e.g., EtOH/Ether) hcl_start->hcl_recrys hcl_chrom Specialized Chromatography (Deactivated Silica, C18) hcl_start->hcl_chrom hcl_end Pure HCl Salt hcl_recrys->hcl_end hcl_chrom->hcl_end conversion1 Add Aqueous Base (e.g., NaHCO₃) hcl_end->conversion1 conversion1->fb_end conversion2->hcl_end

References

Technical Support Center: Optimization of the Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.

Core Principles: Understanding the Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Its enduring relevance stems from the pyrazole core, a key pharmacophore in numerous biologically active compounds, including well-known drugs like Celecoxib and Antipyrine.[3]

The reaction is typically an acid-catalyzed cyclocondensation.[2][4] The mechanism initiates with the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event that yields the stable, aromatic pyrazole ring.[4][5]

Knorr_Mechanism Figure 1: General Mechanism of the Knorr Pyrazole Synthesis reagents 1,3-Dicarbonyl + Hydrazine Derivative hydrazone Hydrazone Intermediate reagents->hydrazone Condensation (-H2O) cyclic_int Cyclic Intermediate (Hemiaminal) hydrazone->cyclic_int Intramolecular Cyclization pyrazole Pyrazole Product cyclic_int->pyrazole Dehydration (-H2O)

Caption: Figure 1: General Mechanism of the Knorr Pyrazole Synthesis.

A critical challenge, particularly with unsymmetrical 1,3-dicarbonyl compounds (e.g., a β-ketoester), is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to two regioisomeric products.[4][6] Selectivity is governed by the relative reactivity of the carbonyl groups (ketones are generally more electrophilic than esters) and the steric and electronic properties of both reactants.[6][7]

Troubleshooting Guide

This section addresses common issues encountered during the Knorr pyrazole synthesis in a direct question-and-answer format.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Problem Encountered low_yield Low Yield? start->low_yield regio_issue Mixture of Regioisomers? start->regio_issue tar_formation Dark/Tarry Mixture? start->tar_formation incomplete_rxn Incomplete Reaction? start->incomplete_rxn check_workup Optimize Work-up & Recrystallization low_yield->check_workup Possible Purification Loss check_conditions Adjust Temp/Time/ Catalyst Conc. low_yield->check_conditions Sub-optimal Conditions check_ph Modify pH to Control Carbonyl Reactivity regio_issue->check_ph Unsymmetrical Substrate check_temp Lower Temperature, Use Milder Catalyst tar_formation->check_temp Degradation/ Polymerization check_purity Check Starting Material Purity tar_formation->check_purity Impure Hydrazine incomplete_rxn->check_conditions Low Reactivity/ Temp check_catalyst Increase Catalyst Load or Switch to Stronger Acid incomplete_rxn->check_catalyst Insufficient Catalysis

Caption: Figure 2: A workflow for diagnosing common experimental issues.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can be frustrating and often point to one of several issues: sub-optimal reaction conditions, product loss during work-up, or competing side reactions.

  • Incomplete Reaction: The Knorr synthesis is generally fast, but sterically hindered or electronically deactivated substrates may require longer reaction times or higher temperatures.[7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to ensure the consumption of the limiting reagent.[4][7]

  • Purification Losses: Pyrazole products can have moderate solubility in common recrystallization solvents like ethanol. Using an excessive volume of hot solvent can lead to significant product loss.[6] Aim to use the minimum amount of hot solvent required to dissolve the crude product. Additionally, ensure precipitation is complete by cooling the solution thoroughly in an ice bath before filtration.[8]

  • Sub-optimal pH: Acid catalysis is crucial for activating the carbonyl groups, but the optimal pH can be substrate-dependent. For some peptide-based applications, acidic conditions (pH 3-4) have been shown to markedly speed up both pyrazole formation and subsequent reactions.[9] If using a catalytic acid like acetic acid, ensure the amount is appropriate (a few drops for a mmol-scale reaction is often sufficient).[7]

Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity?

A2: This is the most common challenge when using unsymmetrical 1,3-dicarbonyls. Regiocontrol is dictated by the difference in electrophilicity between the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.

  • Exploit Inherent Reactivity: In a β-ketoester, the ketone carbonyl is inherently more electrophilic and reactive towards nucleophiles than the ester carbonyl.[6][7] Therefore, the initial attack of the hydrazine will preferentially occur at the ketone.

  • Control Reaction pH: The pH of the medium can influence the rate of hydrazone formation and cyclization. In studies adapting the Knorr synthesis for native chemical ligation, acidic conditions were found to be essential for the cyclization step to proceed efficiently.[9] At neutral pH, the hydrazone intermediate may form but fail to cyclize.[9] Experimenting with different acid catalysts (e.g., acetic acid vs. HCl) or buffered systems can help favor one pathway over another.

  • Steric Hindrance: Bulky substituents near one carbonyl group can sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl. This can be used to your advantage in substrate design.

Q3: The reaction mixture turns dark/tarry, and the crude product is difficult to purify. What is causing this and how can I prevent it?

A3: The formation of dark, often reddish or yellow, tarry material is a sign of degradation or polymerization.[10] This is frequently caused by excessively harsh reaction conditions or impure starting materials.[11]

  • Reaction Temperature: High temperatures can cause both the starting materials and the pyrazole product to decompose or polymerize.[11] If you observe significant discoloration, try running the reaction at a lower temperature for a longer period.

  • Hydrazine Purity: Hydrazine and its derivatives can be unstable and may contain colored impurities from oxidation or degradation. Using freshly opened or purified hydrazine can often lead to a cleaner reaction.[10] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.[10]

  • Catalyst Concentration: While acid is necessary, too strong an acid or too high a concentration can promote side reactions. Use a milder catalyst like glacial acetic acid before resorting to stronger acids like HCl.[4][11]

Q4: The reaction is not proceeding to completion, even after extended heating. What should I check?

A4: A stalled reaction typically points to issues with reactivity or catalysis.

  • Substrate Reactivity: Substrates with strong electron-withdrawing groups on the hydrazine or bulky steric groups on the dicarbonyl compound can be sluggish.[11]

  • Catalysis: The acid catalyst may be insufficient or deactivated. Try adding another catalytic portion of acid. For particularly stubborn substrates, switching to a stronger acid or employing microwave-assisted heating can dramatically increase the reaction rate and yield.[1]

  • Solvent Choice: Ensure the solvent's boiling point is high enough for the required reaction temperature. If reactants are not fully soluble, the reaction may be slow. Common solvents include ethanol, 1-propanol, or glacial acetic acid.[4][7] Some protocols also achieve excellent results under solvent-free conditions, simply by heating the neat reactants.[8]

Frequently Asked Questions (FAQs)

  • What is the optimal catalyst for the Knorr synthesis?

    • Glacial acetic acid is the most common and generally effective catalyst, used in catalytic amounts.[4][7] It provides the necessary protonation to activate the carbonyls without being overly harsh. For less reactive substrates, stronger acids like HCl may be required, but care must be taken to avoid degradation. Some modern variations use solid acid catalysts or even microwave-assisted, catalyst-free conditions.[1]

  • How does the choice of solvent affect the reaction?

    • The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Protic solvents like ethanol or propanol are very common and work well.[4][7] Acetic acid can serve as both a catalyst and a solvent. High-yielding syntheses have also been reported under solvent-free conditions, which can be a greener and more efficient alternative.[8]

  • What is a typical reaction temperature and time?

    • Temperatures typically range from 80°C to 145°C.[4][8] Reactions are often complete within 1-2 hours.[4][7] The ideal temperature and time depend heavily on the specific substrates, with more reactive compounds requiring milder conditions. Always monitor the reaction by TLC to determine the optimal time.

  • Are there any safety precautions for handling hydrazine derivatives?

    • Yes. Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.[4][7]

Optimization & Experimental Protocols

Data Summary

For a systematic approach to optimization, consider the impact of each parameter.

Table 1: Key Parameters for Optimization of Knorr Pyrazole Synthesis

ParameterVariableEffect on ReactionKey Considerations
Catalyst None, Acetic Acid, HClAcid catalysis is generally required to activate the carbonyls and facilitate dehydration.[4][9]Start with catalytic acetic acid. Stronger acids may increase speed but risk side reactions.
Solvent Ethanol, Propanol, Acetic Acid, NoneAffects solubility and reaction temperature. Solvent-free conditions can be highly efficient.[7][8]Choose a solvent with a boiling point appropriate for the desired temperature.
Temperature Room Temp to 150°CHigher temperatures increase reaction rate but can also lead to degradation/polymerization.[11]Start around 100°C and adjust based on TLC monitoring.
Substrates Hydrazine vs. Phenylhydrazine; β-diketone vs. β-ketoesterStructure dictates reactivity and potential for regioisomer formation.[6]Ketones are more reactive than esters. Steric hindrance can direct regioselectivity.
Stoichiometry 1:1 to 1:2 (Dicarbonyl:Hydrazine)An excess of hydrazine is sometimes used to drive the reaction to completion.[12]A slight excess (1.1-2.0 eq) of the hydrazine is common.[7][12]
Protocol 1: General Procedure for Knorr Pyrazolone Synthesis (from a β-Ketoester)

This protocol is adapted from the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one and serves as an excellent starting point for optimization.[4][7]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • 1-Propanol

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask or scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[7]

  • Solvent and Catalyst Addition: Add 1-propanol (approx. 1 mL per mmol of ketoester) and 3-4 drops of glacial acetic acid.[7]

  • Heating: Heat the mixture with stirring to approximately 100°C. A reflux condenser may be necessary depending on the scale.[4]

  • Reaction Monitoring: After 1 hour, check the reaction's progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase), spotting the reaction mixture against the starting ketoester.[4] Continue heating until the starting material is consumed.

  • Work-up: Once the reaction is complete, add water to the hot reaction mixture with stirring to induce precipitation.[7]

  • Isolation and Purification: Allow the mixture to cool slowly to room temperature, then in an ice bath, to maximize crystallization.[7] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry.[4] The pure product can be obtained by recrystallization from a minimal amount of hot ethanol.[4]

Protocol 2: Synthesis of Edaravone (Solvent-Free Condition)

This protocol demonstrates a highly efficient, solvent-free approach.[4][8]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Diethyl ether

Procedure:

  • Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (e.g., 12.5 mmol) and phenylhydrazine (e.g., 12.5 mmol). Caution: This addition can be slightly exothermic.[4][8]

  • Heating: Heat the neat mixture under reflux for 1 hour (oil bath temperature of 135–145 °C).[8] The mixture will become a heavy syrup.

  • Isolation: Transfer the hot syrup to a beaker and cool it thoroughly in an ice-water bath.[8]

  • Crystallization: Add a small portion (e.g., 2 mL) of diethyl ether and stir the mixture vigorously with a spatula to break up the syrup and induce crystallization of the crude powdered product.[8] Add more ether to complete the precipitation.

  • Purification: Filter the product using a Büchner funnel and wash the solid thoroughly with diethyl ether.[8] The pure product can be obtained by recrystallizing from a minimum amount of hot 95% ethanol.[8]

References

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole synthesis. The formation of regioisomeric mixtures is a common challenge, and this resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired isomeric purity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when aiming for regioselective pyrazole synthesis.

Q1: What is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly the widely-used Knorr synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can result in two different regioisomeric pyrazoles.[1] This occurs because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the attack on one of the two different carbonyl groups of the dicarbonyl compound, leading to a mixture of products that can be challenging to separate.[1]

Q2: What are the primary factors that influence the regiochemical outcome of a pyrazole synthesis?

A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by a combination of factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can make a nearby carbonyl group more susceptible to nucleophilic attack.[1]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[1]

Q3: Can the choice of solvent really make a significant difference in regioselectivity?

A3: Absolutely. The solvent can have a profound impact on the regioselectivity of pyrazole formation. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[2][3] These solvents can influence the reaction pathway, potentially by forming hemiketals with one of the carbonyl groups, thereby directing the nucleophilic attack of the hydrazine.[3]

Q4: Are there alternatives to the classical Knorr condensation for achieving high regioselectivity?

A4: Yes, several highly regioselective methods exist. One powerful alternative is the [3+2] cycloaddition reaction. A common approach involves the reaction of a diazo compound (a 1,3-dipole) with an alkyne.[4][5] The regioselectivity in this case is controlled by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. Another strategy is to use 1,3-dicarbonyl surrogates, such as β-enaminones or acetylenic ketones, which have differentiated reactivity at the 1 and 3 positions, leading to the formation of a single pyrazole isomer.[5]

Q5: I've already produced a mixture of regioisomers. What's the best way to separate them?

A5: While designing a regioselective synthesis is the ideal approach, separating an existing mixture is a common necessity. The most effective method for separating pyrazole regioisomers is typically silica gel column chromatography.[5][6] Although the isomers are structurally similar, they often have different polarities, which allows for their separation. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides adequate separation.[5] In some cases, fractional recrystallization can also be effective if the isomers have sufficiently different solubilities in a particular solvent.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during pyrazole synthesis, with a focus on controlling regioselectivity.

Issue 1: Poor or Unexpected Regioselectivity
  • Symptom: Your reaction is producing a mixture of regioisomers, or the major isomer is not the one you expected.

  • Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Kinetic vs. Thermodynamic Control The reaction may be under kinetic control, favoring the faster-forming but less stable isomer, or thermodynamic control, favoring the more stable isomer.[7] Reaction temperature and time are key factors.[7]To favor the thermodynamic product: Increase the reaction temperature and prolong the reaction time to allow the reaction to reach equilibrium.[7] To favor the kinetic product: Use lower temperatures and shorter reaction times.[7][8][9][10][11]
Solvent Effects The polarity and hydrogen-bonding ability of the solvent can influence the transition states leading to the different regioisomers.Experiment with a range of solvents. Consider using fluorinated alcohols like TFE or HFIP, which have been shown to significantly improve regioselectivity in certain cases.[2][3]
pH of the Reaction Medium The pH can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound.[12]Systematically vary the pH of the reaction. The use of acidic or basic catalysts can dramatically shift the isomeric ratio. For example, acid catalysis is a key feature of the Knorr synthesis.[13][14][15]
Steric and Electronic Factors of Reactants The substituents on both the 1,3-dicarbonyl and the hydrazine can strongly influence the regiochemical outcome.If possible, modify the substituents to enhance the desired selectivity. For instance, introducing a bulky group can direct the reaction towards the less hindered carbonyl.[1]
Issue 2: Difficulty in Separating Regioisomers
  • Symptom: You have a mixture of regioisomers that are co-eluting during column chromatography or are difficult to resolve by other purification methods.

  • Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Similar Polarity of Isomers The structural similarity of regioisomers often results in very close retention factors (Rf) on TLC, making chromatographic separation challenging.Optimize Chromatography: Systematically screen different eluent systems, from non-polar to polar. Consider using a different stationary phase, such as alumina or a bonded-phase silica. Reversed-phase chromatography can also be an effective alternative.[6]
Insufficient Resolution The chosen analytical or preparative technique may not have the required resolving power.High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC, particularly with chiral stationary phases if applicable, can provide the necessary resolution.[16]
Isomers are not Crystalline If the isomers are oils or amorphous solids, recrystallization is not a viable option.Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a functional group that allows for easier separation. After separation, the directing group can be removed.[6]

Experimental Protocols

Here are detailed protocols for key experiments aimed at achieving high regioselectivity in pyrazole synthesis.

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from methodologies that have demonstrated improved regioselectivity through the use of fluorinated solvents.[2][3]

Objective: To synthesize a 3-substituted pyrazole with high regioselectivity from an unsymmetrical 1,3-diketone and a substituted hydrazine.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(furan-2-yl)-4,4,4-trifluorobutane-1,3-dione)

  • Substituted hydrazine (e.g., methylhydrazine)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate deuterated solvent for NMR analysis

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in HFIP (approximately 0.1 M concentration).

  • To this solution, add the substituted hydrazine (1.1 eq) dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, remove the HFIP under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired regioisomer.

  • Characterize the product by NMR spectroscopy to confirm its structure and determine the isomeric ratio.

Protocol 2: Regioselective Pyrazole Synthesis via [3+2] Cycloaddition

This protocol outlines a general procedure for the highly regioselective synthesis of pyrazoles from a diazo compound and an alkyne.[17]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole with complete regioselectivity.

Materials:

  • N-alkylated tosylhydrazone (e.g., N-methyl-N-tosylbenzaldehyde hydrazone)

  • Terminal alkyne (e.g., phenylacetylene)

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

  • Pyridine (anhydrous)

  • Standard Schlenk line and inert atmosphere techniques

  • Appropriate work-up and purification reagents

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the N-alkylated tosylhydrazone (1.0 eq), the terminal alkyne (1.2 eq), and 18-crown-6 (0.1 eq) to a Schlenk flask containing anhydrous pyridine.

  • Add potassium tert-butoxide (2.0 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 1,3,5-trisubstituted pyrazole.

  • Confirm the structure and regiochemistry of the product using NMR and mass spectrometry.

Visualizations

Decision Workflow for Optimizing Regioselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing the regioselectivity of a pyrazole synthesis.

G start Start: Pyrazole Synthesis with Poor Regioselectivity check_conditions Analyze Reaction Conditions start->check_conditions change_solvent Modify Solvent System (e.g., use TFE, HFIP) check_conditions->change_solvent Solvent change_temp_time Adjust Temperature & Time (Kinetic vs. Thermodynamic Control) check_conditions->change_temp_time Temp/Time change_ph Vary pH (Acidic/Basic Catalysis) check_conditions->change_ph pH evaluate_selectivity Evaluate Regioselectivity change_solvent->evaluate_selectivity change_temp_time->evaluate_selectivity change_ph->evaluate_selectivity alternative_methods Consider Alternative Synthetic Routes evaluate_selectivity->alternative_methods Unsuccessful end End: Desired Regioisomer Obtained evaluate_selectivity->end Successful cycloaddition [3+2] Cycloaddition (Diazo + Alkyne) alternative_methods->cycloaddition surrogates Use 1,3-Dicarbonyl Surrogates (β-Enaminones, Acetylenic Ketones) alternative_methods->surrogates cycloaddition->end surrogates->end

Caption: A decision-making workflow for improving regioselectivity in pyrazole synthesis.

Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

This diagram illustrates the key factors that influence the outcome of the Knorr pyrazole synthesis.

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions center Regioselectivity steric Steric Hindrance steric->center electronic Electronic Effects (EWG/EDG) electronic->center solvent Solvent Polarity & H-Bonding solvent->center temp Temperature temp->center ph pH / Catalyst ph->center

Caption: Key factors that control regioselectivity in the Knorr pyrazole synthesis.

References

Technical Support Center: Catalyst Selection for Functionalizing 3-Chloro-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic functionalization of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of cross-coupling reactions with this specific heterocyclic building block. We will delve into the causality behind experimental choices, providing field-proven insights to help you troubleshoot and optimize your reactions.

The functionalization of pyrazoles is a cornerstone of modern medicinal chemistry, with the pyrazole scaffold appearing in numerous approved drugs.[1] However, the inherent electronic properties of the pyrazole ring and the lower reactivity of a chloro-substituent present unique challenges. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is functionalizing 3-chloro-1-methyl-1H-pyrazol-5-amine challenging?

The primary challenge stems from the C-Cl bond, which is significantly less reactive in oxidative addition (often the rate-limiting step) compared to its C-Br or C-I counterparts.[2] This necessitates the use of highly active palladium catalyst systems. Additionally, the pyrazole itself is an electron-rich heterocycle, and the presence of two nitrogen atoms can lead to catalyst inhibition through coordination to the palladium center.[2][3] Finally, the starting material is a hydrochloride salt, requiring careful selection of a base to both neutralize the salt and facilitate the catalytic cycle without causing unwanted side reactions.

Q2: What are the most common cross-coupling reactions for this substrate and which catalyst systems should I start with?

The most common transformations are Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C alkyne formation). The choice of catalyst is critical and substrate-dependent.

  • For Suzuki-Miyaura Coupling: Start with a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[2] These ligands are designed to accelerate the oxidative addition of the unreactive C-Cl bond.

  • For Buchwald-Hartwig Amination: This reaction is powerful for creating new C-N bonds.[4][5] Catalyst systems based on bulky phosphine ligands are also required here due to the difficulty of aminating aryl chlorides.[6] Consider ligands like tBuDavePhos or bidentate systems like BINAP or DPPF.[4][7]

  • For Sonogashira Coupling: This reaction typically employs a dual catalytic system of palladium and copper(I).[8][9] A standard starting point would be a Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalyst with a CuI co-catalyst in the presence of an amine base.[9][10]

Below is a workflow to guide your initial catalyst selection.

G cluster_start cluster_reactions cluster_catalysts start Desired Transformation? suzuki C(sp2)-C(sp2) Bond (Suzuki-Miyaura) start->suzuki Arylation/ Vinylation buchwald C(sp2)-N Bond (Buchwald-Hartwig) start->buchwald Amination/ Amidation sonogashira C(sp2)-C(sp) Bond (Sonogashira) start->sonogashira Alkynylation suzuki_cat Recommended System: - Pd(OAc)₂ or Pd₂(dba)₃ - SPhos or XPhos Ligand - K₃PO₄ or K₂CO₃ Base suzuki->suzuki_cat buchwald_cat Recommended System: - Pd₂(dba)₂ or Pd(OAc)₂ - tBuDavePhos or BINAP Ligand - NaOt-Bu or Cs₂CO₃ Base buchwald->buchwald_cat sonogashira_cat Recommended System: - PdCl₂(PPh₃)₂ / CuI - Amine Base (e.g., Et₃N) sonogashira->sonogashira_cat

Initial Catalyst System Selection Workflow.

Q3: How does the hydrochloride salt form of the starting material affect my reaction setup?

The hydrochloride salt means the amine at the 5-position is protonated. You must use at least one extra equivalent of base to neutralize this salt and generate the free amine form in situ. Failure to do so will likely result in no reaction, as the protonated form is unreactive and can interfere with the catalyst. Simple inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over organic amine bases for this purpose to avoid competing in the desired coupling reaction.[11]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction shows very little or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: This is a common issue when working with less reactive aryl chlorides. The problem usually lies with the catalyst's inability to perform the initial oxidative addition step.[2] A systematic approach is needed to identify the root cause.

Troubleshooting Workflow for Low/No Yield

G start Low / No Yield Observed check_catalyst 1. Evaluate Catalyst/Ligand Is the system active enough for C-Cl bonds? start->check_catalyst check_base 2. Check Base Is it strong enough? Is it soluble? Is there enough to neutralize HCl salt? check_catalyst->check_base If Yes solution_catalyst Solution: - Switch to a more active ligand (e.g., SPhos, XPhos, RuPhos). - Use a pre-catalyst (e.g., XPhos Pd G2). - Increase catalyst loading (e.g., from 1 mol% to 3 mol%). check_catalyst->solution_catalyst If No check_conditions 3. Review Conditions Is the temperature high enough? Is the solvent anhydrous and deoxygenated? check_base->check_conditions If Yes solution_base Solution: - Switch to a stronger or more soluble base (e.g., K₂CO₃ -> K₃PO₄ -> Cs₂CO₃). - Ensure at least 3 equivalents are used. - Use a finely powdered, dry base. check_base->solution_base If No check_reagents 4. Verify Reagent Quality Are starting materials pure? Is the boronic acid/ester degrading? check_conditions->check_reagents If Yes solution_conditions Solution: - Increase temperature in 10-20°C increments (e.g., 80°C -> 100°C). - Consider microwave heating to accelerate the reaction. - Use freshly distilled/anhydrous solvents and degas thoroughly. check_conditions->solution_conditions If No solution_reagents Solution: - Re-purify starting materials. - Use fresh boronic acid/ester or check for protodeboronation. check_reagents->solution_reagents If No

Systematic troubleshooting workflow for low product yield.
Recommended Catalyst & Ligand Screening Panel (Suzuki-Miyaura Coupling)

For unreactive heteroaryl chlorides, screening a panel of catalysts and ligands is often the most efficient path to success.[2] Bulky, electron-rich phosphine ligands are essential.[2]

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield Range (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-11060-95A robust and highly active system for many heteroaryl chlorides.[2][3]
Pd₂(dba)₃XPhosK₂CO₃Dioxane10055-90Effective for sterically hindered substrates.[2][12]
PdCl₂(dppf)-Cs₂CO₃DME80-9040-75A less active but sometimes effective system; may require higher temperatures.[2]
XPhos Pd G2-K₃PO₄EtOH/H₂O80-10070-98A pre-catalyst that is often highly effective and reproducible.[12]

Issue 2: Significant Dehalogenation Side Product Formation

Question: My reaction is producing a significant amount of 1-methyl-1H-pyrazol-5-amine (the dehalogenated product) instead of the desired coupled product. How can I minimize this?

Answer: Dehalogenation (or hydrodehalogenation) is a common side reaction in palladium-catalyzed couplings with heteroaryl halides.[2] It occurs when the Ar-Pd(II)-X intermediate reacts with a hydrogen source instead of the intended coupling partner.

Causality & Mitigation Strategies:

  • Mechanism of Dehalogenation: The primary pathway involves the reaction of the aryl-palladium intermediate with trace water, alcohols, or even amines in the reaction mixture, leading to the formation of the Ar-H product.[2]

  • Choice of Halogen: Chloro- and bromo-pyrazoles are generally less prone to dehalogenation than their iodo- counterparts, so your choice of starting material is already advantageous.[12][13]

  • Anhydrous Conditions: This is the most critical factor. Rigorously exclude water from your reaction.[2]

    • Action: Dry your solvents over molecular sieves or by distillation. Ensure glassware is oven-dried. Use a finely powdered and dry base.

  • Choice of Base: Some bases can promote dehalogenation more than others.

    • Action: If using a hydroxide base (e.g., KOH), switch to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), which are less prone to acting as hydrogen donors.

  • Solvent Choice: Protic solvents can be a source of hydrogen.

    • Action: While some protocols use alcohol/water mixtures, if dehalogenation is severe, switch to aprotic solvents like dioxane or toluene.[2][14]

Issue 3: Homocoupling of the Boronic Acid Reagent

Question: I am observing a significant amount of biaryl product derived from the dimerization of my boronic acid. What causes this and how can I prevent it?

Answer: Homocoupling of boronic acids is a known side reaction in Suzuki-Miyaura couplings, often catalyzed by the palladium complex under aerobic conditions.

Causality & Mitigation Strategies:

  • Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid.

    • Action: Ensure the reaction mixture is thoroughly degassed before heating. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Catalyst Loading: High catalyst concentrations can sometimes favor side reactions.

    • Action: Once optimal conditions are found, try to reduce the catalyst loading incrementally.

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave palladium centers exposed, which may promote homocoupling.

    • Action: Ensure an adequate ligand-to-palladium ratio. For monodentate ligands, a 2:1 or 3:1 ratio of L:Pd is common.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the functionalization of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv), finely powdered and dried

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrazole.

References

Stability issues of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential challenges and implementing the recommended strategies, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. As a substituted pyrazole and an amine hydrochloride, the molecule has specific chemical properties that can make it susceptible to degradation under certain conditions.[1][2] The pyrazole ring itself is generally stable, but substituents can alter its reactivity.[3] The amine group and the chlorine atom are key functional groups to consider for potential degradation pathways.

Q2: How does pH impact the stability of the compound in aqueous solutions?

A2: The pH of the solution is a critical factor. Amine hydrochlorides in aqueous solution can exist in equilibrium between the protonated (salt) form and the free base. At higher (alkaline) pH, the equilibrium will shift towards the more nucleophilic free amine, which can be more susceptible to oxidative degradation. Conversely, strongly acidic conditions might promote hydrolysis of the chloro-substituent, although this is generally less common for aryl chlorides. For many amine hydrochloride salts, optimal stability in aqueous solutions is often found in the acidic to neutral pH range.[4] It is advisable to perform pH profiling studies to determine the optimal pH for your specific application.

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: For short-term use, high-purity deionized water or aqueous buffers are common solvents. However, for long-term storage, aqueous solutions may not be ideal due to the potential for hydrolysis. Organic solvents such as DMSO, DMF, or ethanol are often used to prepare stock solutions. It is crucial to use anhydrous solvents when preparing stock solutions for long-term storage to minimize water-mediated degradation. Always consult the manufacturer's product data sheet for specific solubility information.

Q4: Can this compound degrade upon exposure to light or air?

A4: Yes, similar to many complex organic molecules, this compound may be sensitive to light (photosensitive) and oxygen (air sensitive). Photodegradation can occur, leading to the formation of impurities. Oxidation, particularly of the amine group, is also a potential degradation pathway.[5] Therefore, it is recommended to store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4] For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Loss of compound potency or inconsistent results over time. Degradation of the compound in solution.1. Verify Storage Conditions: Ensure stock solutions are stored at the recommended temperature (typically -20°C or -80°C), protected from light, and tightly sealed. 2. Prepare Fresh Solutions: For critical experiments, prepare fresh working solutions from a newly opened vial of solid compound or a recently prepared stock solution. 3. Perform a Stability Study: Analyze the concentration of your solution over time using a suitable analytical method like HPLC-UV or LC-MS to determine the degradation rate under your specific storage and experimental conditions.[6]
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Hypothesize Degradation Pathways: Consider potential reactions such as hydrolysis of the chloro group to a hydroxyl group, or oxidation of the amine. 2. Characterize Impurities: If possible, use mass spectrometry (MS) to determine the molecular weight of the new peaks to help identify the degradation products.[7] 3. Optimize Solution Conditions: Adjust the pH of your buffer to a more acidic range (e.g., pH 4-6) and use degassed solvents to minimize hydrolysis and oxidation.[6]
Color change in the solution (e.g., turning yellow or brown). Oxidation of the amine functionality or other chromophoric degradation.1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon) to prevent oxidation.[8] 2. Use Antioxidants: In some formulations, the addition of a small amount of an antioxidant may be considered, but its compatibility with the downstream application must be verified. 3. Source of Contamination: Ensure that the solvent and any other reagents used are free from oxidizing impurities.
Precipitation of the compound from the solution. Poor solubility, change in pH, or solvent evaporation.1. Verify Solubility: Check the compound's solubility in your chosen solvent system. You may need to use a co-solvent or adjust the pH to improve solubility. 2. Control pH: Ensure the pH of your buffered solution remains constant, as a shift in pH can affect the ionization state and solubility of the compound. 3. Prevent Evaporation: Use tightly sealed containers for storage and minimize the time solutions are left open to the atmosphere.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preliminary Stability Assessment Using HPLC-UV

This protocol provides a basic framework for assessing the stability of your compound in a specific buffer.

Materials:

  • Prepared stock solution of this compound

  • Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or TFA)

Procedure:

  • Dilute the stock solution to a final working concentration in your experimental buffer.

  • Immediately after preparation (t=0), inject an aliquot into the HPLC system and record the chromatogram. The peak area of the parent compound at t=0 will serve as the baseline.

  • Incubate the remaining solution under your intended experimental conditions (e.g., 37°C in an incubator).

  • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot, and inject it into the HPLC system.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

Visualizing Experimental Workflows

Stability_Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Investigation & Causality cluster_solution Corrective Actions & Solutions Inconsistent_Results Inconsistent Experimental Results / Loss of Potency Check_Storage Verify Storage Conditions (Temp, Light, Seal) Inconsistent_Results->Check_Storage New_Peaks Appearance of New Peaks in HPLC/LC-MS Analyze_Degradation Analyze for Degradation Products (HPLC, LC-MS) New_Peaks->Analyze_Degradation Color_Change Solution Color Change Assess_Oxidation Assess for Oxidation/Contamination Color_Change->Assess_Oxidation Fresh_Solutions Prepare Fresh Solutions Check_Storage->Fresh_Solutions If improper storage Optimize_pH Optimize Solution pH & Use Degassed Solvents Analyze_Degradation->Optimize_pH If degradation confirmed Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Assess_Oxidation->Inert_Atmosphere If oxidation suspected Stability_Study Conduct Formal Stability Study Fresh_Solutions->Stability_Study Optimize_pH->Stability_Study Inert_Atmosphere->Stability_Study

Caption: A troubleshooting workflow for addressing stability issues.

Solution_Preparation_Workflow Start Start: Solid Compound Equilibrate Equilibrate to Room Temp Start->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store Store at -20°C / -80°C Protected from Light Aliquot->Store End End: Stable Stock Solution Store->End

Caption: Workflow for preparing a stable stock solution.

References

Technical Support Center: Monitoring Reaction Progress of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction monitoring. Here, we address common challenges and provide practical, troubleshooting solutions in a direct question-and-answer format.

Section 1: Foundational Knowledge & Sample Preparation

Q1: What are the key chemical properties of this compound that influence its analysis by TLC and LC-MS?

A1: Understanding the physicochemical properties of this compound is crucial for developing effective analytical methods. As a hydrochloride salt, the compound is highly polar and will likely exhibit high solubility in polar solvents like water, methanol, and ethanol. The presence of the amine group makes the molecule basic. The pyrazole ring system provides a chromophore that allows for UV detection. The chlorine atom provides a characteristic isotopic pattern that can be useful in mass spectrometry analysis.

The high polarity of the hydrochloride salt means it will have a strong affinity for polar stationary phases like silica gel in TLC, potentially leading to low mobility (Rf value close to 0) if the mobile phase is not sufficiently polar.[1][2] For LC-MS, its polar nature may make it challenging to retain on traditional C18 reversed-phase columns.

Q2: How should I prepare my reaction mixture containing this compound for TLC analysis?

A2: Proper sample preparation is critical for obtaining clean and interpretable TLC results. For reaction mixtures containing the hydrochloride salt, direct spotting can often lead to streaking or immobility on the baseline.

Recommended Protocol:

  • Dilution: Dilute a small aliquot of your reaction mixture in a suitable solvent. Methanol or ethanol are good starting points.

  • Neutralization (for the hydrochloride salt): To improve mobility on silica gel, it is often necessary to analyze the free base. Before spotting, add a small drop of a volatile base like triethylamine (TEA) or a dilute solution of ammonia in methanol to your diluted sample.[2] This will neutralize the hydrochloride salt to the more mobile free amine.

  • Spotting: Use a capillary tube to spot a small amount of the prepared sample onto the TLC plate. Aim for a spot size of 1-2 mm in diameter.

Section 2: Thin-Layer Chromatography (TLC) Troubleshooting

TLC_Troubleshooting start Start TLC Analysis spot_issue Spotting Issue? start->spot_issue streak Streaking Spot? spot_issue->streak Yes no_move Spot at Baseline? spot_issue->no_move No overload Overloaded Sample Dilute and re-spot streak->overload Yes acid_base Acidic/Basic Compound Add TEA or Acetic Acid to mobile phase streak->acid_base No vis_issue No Visible Spots? no_move->vis_issue No increase_polarity Eluent not polar enough Increase polar solvent ratio no_move->increase_polarity Yes good_tlc Good Separation vis_issue->good_tlc No uv_lamp Check under UV lamp (254 nm) vis_issue->uv_lamp Yes stain Use a chemical stain (e.g., permanganate, ninhydrin) uv_lamp->stain Still no spots stain->good_tlc

Q3: My spot of this compound is stuck on the baseline of the TLC plate. How can I get it to move?

A3: This is a common issue when dealing with highly polar compounds, especially salts, on silica gel.[1] The hydrochloride salt is protonated and interacts very strongly with the acidic silica surface.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Your eluent is likely not polar enough. Increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 10% methanol in dichloromethane, try increasing to 20% or even higher.

  • Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[2] This will help to deprotonate the amine, reducing its interaction with the silica and allowing it to move up the plate.

  • Use a Different Solvent System: Consider highly polar solvent systems. A mixture of ethyl acetate, methanol, and a small amount of ammonium hydroxide can be effective.

Recommended Starting TLC Solvent Systems
10-30% Methanol in Dichloromethane (+ 0.5% Triethylamine)
5-15% Methanol in Ethyl Acetate (+ 0.5% Triethylamine)
Chloroform: Methanol (e.g., 9:1 or 8:2 v/v)[3]
Q4: The spots on my TLC plate are streaking. What is causing this and how can I fix it?

A4: Streaking on a TLC plate can be caused by several factors.

Potential Causes and Solutions:

  • Sample Overloading: You may have spotted too much sample on the plate. Try diluting your sample further before spotting.[2]

  • Compound is too Polar for the Solvent System: A highly polar compound in a moderately polar solvent system can lead to streaking. Try a more polar mobile phase.

  • Acidic or Basic Nature of the Compound: The amine group in your compound is basic and can interact strongly with the acidic silica gel. As mentioned previously, adding a small amount of triethylamine or ammonium hydroxide to your mobile phase can prevent streaking by neutralizing these interactions.[2]

  • Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

Q5: I can't see any spots on my TLC plate after running it. What should I do?

A5: If your compounds are not colored, you will need a visualization method to see the spots.

Visualization Techniques:

  • UV Light: Many pyrazole derivatives are UV active due to the aromatic ring system.[4] View the plate under a UV lamp, typically at 254 nm. UV-active compounds will appear as dark spots on a fluorescent background. It is good practice to circle the spots with a pencil while they are visible under the UV lamp.[5][6]

  • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will adsorb to the organic compounds on the plate, making them visible as brownish spots. This method is generally non-destructive.[5]

  • Chemical Stains: If UV and iodine are ineffective, you can use a chemical stain. For amines, a ninhydrin stain is often effective, which upon heating will show primary amines as colored spots.[7] A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups, appearing as yellow spots on a purple background.[7][8] Note that chemical stains are destructive methods.[5][6]

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

LCMS_Workflow sample_prep Sample Preparation (Dilution & Filtration) lc_separation LC Separation (HILIC or Reversed-Phase with modifier) sample_prep->lc_separation ionization Ionization (Electrospray - ESI) lc_separation->ionization mass_analysis Mass Analysis (Quadrupole/TOF) ionization->mass_analysis detection Detection & Data Analysis mass_analysis->detection

Q6: I am not seeing a peak for my compound, or the peak is very broad and poorly shaped on a standard C18 column. What is the problem?

A6: this compound is a very polar molecule and is likely not being retained on a traditional reversed-phase C18 column, eluting in or near the solvent front.

Solutions for Poor Retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that provide better retention for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for the separation of highly polar compounds.[9][10][11] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can help to retain the charged amine. However, these reagents can be difficult to remove from the LC-MS system and may cause ion suppression.

Recommended Starting LC-MS Conditions
Column
Mobile Phase A
Mobile Phase B
Gradient
Flow Rate
Injection Volume
Ionization Mode
Q7: I am observing a weak or unstable signal in my LC-MS analysis. How can I improve it?

A7: A weak or unstable signal can stem from several issues, from sample preparation to instrument settings.

Troubleshooting for Weak/Unstable Signal:

  • Optimize Ionization Source Parameters: The settings for the electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature, should be optimized for your specific compound.

  • Check Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of your analyte. For an amine, a slightly acidic mobile phase (e.g., with 0.1% formic acid) will ensure the compound is protonated and readily ionized in positive ESI mode.

  • Sample Concentration: Your sample may be too dilute. Try injecting a more concentrated sample.

  • Ion Suppression: Components of your reaction mixture or mobile phase could be suppressing the ionization of your analyte. Ensure you are using high-purity solvents and additives.[12] If you suspect matrix effects, try diluting your sample further.

  • System Contamination: A contaminated LC or MS system can lead to poor signal.[12][13] Regularly clean the ion source and check for system contamination.[12]

Q8: I am seeing multiple peaks in my chromatogram that could correspond to my product. How do I confirm the identity of the correct peak?

A8: Mass spectrometry provides definitive information for peak identification.

Confirmation of Peak Identity:

  • Check the Mass-to-Charge Ratio (m/z): The primary confirmation is the m/z of the peak. For 3-Chloro-1-methyl-1H-pyrazol-5-amine (free base, C₄H₆ClN₃), the molecular weight is approximately 131.56 g/mol . In positive ESI mode, you would expect to see the protonated molecule [M+H]⁺ at an m/z of ~132.57.

  • Isotopic Pattern: The presence of a chlorine atom gives a characteristic isotopic pattern. You should observe two peaks, one for the ³⁵Cl isotope and one for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1, separated by about 2 m/z units.

  • Tandem Mass Spectrometry (MS/MS): If your instrument is capable, perform an MS/MS experiment on the parent ion. The fragmentation pattern will be unique to your compound and can be used for definitive identification.

References

Technical Support Center: Managing Discoloration and Impurities in Hydrazine-Based Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazine-based reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenges of discoloration and impurity formation. My goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may observe during your experiments. Each entry explains the likely chemical cause and provides actionable steps for resolution.

Q1: Why has my reaction mixture turned yellow, red, or brown?

Discoloration is one of the most common issues in hydrazine chemistry. The appearance of yellow, red, or brown hues is typically due to the formation of highly conjugated organic molecules, primarily azines.

Causality: Hydrazine reacts with an aldehyde or ketone to form a hydrazone. If unreacted carbonyl compound is present, or if the hydrazone itself is susceptible to hydrolysis back to the carbonyl and hydrazine, the hydrazone can react with another molecule of the carbonyl compound to form an azine.[1][2] Azines possess an extended π-system (C=N-N=C), which causes them to absorb light in the visible region of the electromagnetic spectrum, resulting in a colored appearance.[3][4] The specific color and intensity depend on the electronic properties of the R groups attached to the carbonyls.

Another potential cause is the autoxidation of hydrazones, which can occur in the presence of oxygen to form α-azohydroperoxides and other colored degradation products.[5][6]

Troubleshooting Workflow:

G cluster_solutions Preventative & Corrective Actions start Reaction Mixture Discolored (Yellow/Red/Brown) check_reagents 1. Analyze Reagents - Check for purity of starting carbonyl. - Test hydrazine for degradation. start->check_reagents check_atmosphere 2. Review Reaction Setup - Was an inert atmosphere used? - Any potential air leaks? check_reagents->check_atmosphere analyze_mixture 3. Characterize Byproduct - Obtain UV-Vis spectrum. - Use TLC, LC-MS, or NMR to identify azine or oxidation products. check_atmosphere->analyze_mixture prevent Future Prevention: - Use a slight excess of hydrazine (1.1-1.2 eq) to consume the carbonyl. [38] - Add the carbonyl compound slowly to the hydrazine solution. [38] - Ensure a robust inert atmosphere. check_atmosphere->prevent purify 4. Purify Product - Recrystallization - Column Chromatography analyze_mixture->purify correct Corrective Action: - If azine is the cause, purification is necessary. - For oxidation, improve inert atmosphere techniques. purify->correct

Caption: Troubleshooting workflow for discolored reaction mixtures.

Resolution Protocol: Purification via Recrystallization Recrystallization is highly effective for removing colored impurities like azines from a solid product.[7][8][9]

  • Solvent Selection: Choose a solvent in which your desired product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The colored impurity should ideally remain soluble at lower temperatures.[10]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to fully dissolve it.

  • Decolorization (Optional): If the solution is intensely colored, you can add a small amount of activated charcoal to adsorb the colored impurities.[7][11] Keep the solution hot and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Slower cooling generally results in purer crystals.[10] You can then place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining surface impurities.[9]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q2: I observe unexpected gas evolution in my reaction. What is the cause?

Unintended gas evolution can be alarming and indicates a decomposition side reaction. The most common gases produced are nitrogen (N₂) and ammonia (NH₃).

Causality: Hydrazine is thermally and catalytically unstable. Its decomposition can be accelerated by:

  • High Temperatures: At elevated temperatures, hydrazine can decompose into nitrogen, ammonia, and hydrogen.[12]

  • Catalytic Surfaces: Transition metals such as iridium, platinum, rhodium, nickel, and copper can catalyze the decomposition of hydrazine, even at moderate temperatures.[13][14][15][16][17] This is a critical consideration if you are using any metal-based reagents or catalysts. The decomposition can proceed via different pathways, leading to varying ratios of N₂ and NH₃.[16]

Resolution:

  • Temperature Control: Ensure your reaction temperature is not exceeding the stability limit of your hydrazine derivative. Use a reliable heating mantle with a temperature controller.

  • Catalyst Check: Review your reaction components for any potential metal catalysts. This includes not only intended reagents but also potential leachates from stainless steel vessels or spatulas. If a metal catalyst is necessary for your primary reaction, consider running the reaction at a lower temperature for a longer duration.

  • Inert Atmosphere: While the primary decomposition products are N₂ and NH₃, the presence of oxygen can lead to oxidative decomposition, producing N₂ and water.[18] Always conduct hydrazine reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize this and other side reactions.

Q3: How can I remove unreacted hydrazine and its salts from my reaction mixture?

Residual hydrazine is a common impurity due to its high boiling point and polarity, making simple evaporation difficult and potentially hazardous.[12][19]

Causality: Hydrazine hydrate (boiling point ~120 °C) and hydrazine itself (boiling point ~114 °C) are less volatile than many common organic solvents.[20] Additionally, hydrazine is basic and can form salts with any acidic species in the reaction, making it non-volatile.

Resolution Protocols:

MethodDescriptionBest ForConsiderations
Aqueous Extraction Hydrazine is highly soluble in water. The reaction mixture can be diluted with an organic solvent (e.g., DCM or ethyl acetate) and washed with water or brine.[19][21]Non-polar to moderately polar products that are insoluble in water.Your product must have low water solubility. Multiple extractions may be needed.
Acidic Wash Washing the organic layer with a dilute acid (e.g., 0.1 M HCl or ammonium chloride solution) will protonate the basic hydrazine, forming a salt that is highly soluble in the aqueous phase.[19][22]Products that are stable to acid and do not contain basic functional groups that would also be protonated.The product's stability in acidic conditions must be confirmed. An immediate wash with a mild base (e.g., saturated NaHCO₃) is often recommended to neutralize any remaining acid.[22]
Azeotropic Distillation Adding a solvent like xylene and distilling the mixture can effectively remove hydrazine hydrate as an azeotrope.[23][24]Thermally stable products.This method requires heating and may not be suitable for heat-sensitive compounds.
Chromatography For polar products, purification via column chromatography is often necessary.Polar products where extraction is not feasible.Hydrazine can streak on silica gel. Using a mobile phase with a small amount of a basic modifier (e.g., triethylamine) can sometimes improve separation.
Frequently Asked Questions (FAQs)
FAQ 1: What are the common sources of impurities in hydrazine reactions and how can I minimize them?

Impurities can arise from the starting materials, side reactions, or degradation.

  • Starting Materials: Hydrazine hydrate produced via the ketazine process can contain organic impurities from the ketone used (e.g., acetone) and inorganic salts like chlorides.[25][26] Mitigation: Use high-purity, redistilled hydrazine hydrate for sensitive reactions.

  • Side Reactions: The most common side reaction is the formation of azines from the reaction of a hydrazone with an excess of the carbonyl compound.[1][22] Mitigation: Control the stoichiometry carefully. Using a slight excess of hydrazine (1.1-1.2 equivalents) can help ensure the complete consumption of the carbonyl starting material.[22][27]

  • Degradation: Exposure to air (oxygen) can cause autoxidation of hydrazine and hydrazone intermediates.[5][18] Exposure to catalytic metals can cause decomposition.[13] Mitigation: Use deoxygenated solvents and maintain a strict inert atmosphere throughout the reaction and workup. Avoid using metal spatulas or needles if possible, or ensure they are made of non-catalytic materials.

FAQ 2: What are the best practices for setting up a hydrazine-based reaction to avoid discoloration and side products?

A well-designed experimental setup is crucial for success.

Reaction Setup Workflow:

G flask_prep 1. Flask Preparation - Select appropriate size, oven-dry all glassware. - Flame-dry flask under vacuum. inert_atm 2. Establish Inert Atmosphere - Backfill with N₂ or Ar. - Use a gas bubbler or balloon. flask_prep->inert_atm reagent_prep 3. Reagent Preparation - Use anhydrous, deoxygenated solvents. - Purify starting materials if necessary. inert_atm->reagent_prep addition 4. Reagent Addition - Add hydrazine solution first. - Add carbonyl compound slowly via syringe. - Maintain positive inert gas pressure. reagent_prep->addition monitoring 5. Reaction Monitoring - Monitor by TLC or LC-MS. - Keep reaction sealed from atmosphere. addition->monitoring

Caption: Best practices for reaction setup.

Key Steps for an Inert Atmosphere Setup: [28]

  • Flame-Drying: Assemble your glassware (flask, condenser) and flame-dry it under a vacuum to remove adsorbed water.

  • Purge Cycle: Allow the glassware to cool under vacuum and then backfill with an inert gas like nitrogen or argon. Repeat this vacuum/backfill cycle three times to ensure all atmospheric oxygen is removed.

  • Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a nitrogen-filled balloon or a bubbler system.

  • Reagent Transfer: Transfer all liquid reagents, especially the hydrazine and any air-sensitive substrates, using dry syringes through rubber septa.

FAQ 3: What are the recommended methods for purifying reaction products contaminated with colored impurities?

For solid products, recrystallization is the primary method.[7][8][11] For oils or highly polar solids, chromatography is the method of choice.

Chromatography Selection for Polar Compounds:

Chromatography TypeStationary PhaseMobile PhaseBest For
Normal-Phase Polar (e.g., Silica Gel)Non-polar (e.g., Hexane/Ethyl Acetate)Moderately polar compounds.
Reversed-Phase (RPC) Non-polar (e.g., C18-silica)Polar (e.g., Water/Acetonitrile)Many polar compounds soluble in aqueous-organic mixtures.[29]
HILIC Polar (e.g., Amine-bonded silica)Polar organic/aqueous (e.g., Acetonitrile/Water)Very polar, water-soluble compounds like carbohydrates or amino acid derivatives that show poor retention in RPC.[30]

Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Choose the appropriate stationary phase based on the polarity of your compound (see table above).

  • Mobile Phase Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for your desired compound.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Alternatively, adsorb it onto a small amount of silica gel and load the dry powder.

  • Elution: Run the mobile phase through the column, collecting fractions. You may need to use a solvent gradient (gradually increasing the polarity of the mobile phase) to elute your compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

Validation & Comparative

A Senior Application Scientist’s Comparative Guide to the Analytical Characterization of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is a heterocyclic amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Pyrazole derivatives are prominent scaffolds in medicinal chemistry, found in drugs ranging from anti-inflammatory agents like celecoxib to anti-obesity medications like rimonabant.[1][2][3] The purity, identity, and stability of this intermediate are paramount, as any impurities or degradation products can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product.[4][5]

This guide provides a comparative analysis of the essential analytical techniques required for the comprehensive characterization of this compound. We move beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control and characterization.

The Analytical Workflow: A Multi-Technique Approach

A single analytical method is insufficient to fully characterize a pharmaceutical intermediate. A comprehensive profile is built by integrating data from orthogonal techniques, each providing a unique piece of the puzzle. This workflow ensures that identity, purity, structure, and stability are all thoroughly vetted.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Confirmatory & Physical Properties cluster_2 Final Assessment START Sample: 3-Chloro-1-methyl-1H-pyrazol-5-amine HCl HPLC HPLC (Purity & Assay) START->HPLC Primary Check NMR NMR Spectroscopy (Structural Elucidation) START->NMR Confirm Structure FTIR FT-IR (Functional Groups) START->FTIR Confirm Identity GCMS GC-MS (Volatile Impurities) START->GCMS Assess Volatiles Thermal Thermal Analysis (Stability & Salt Form) START->Thermal Physical Properties LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Peaks REPORT Complete Characterization Profile HPLC->REPORT LCMS->REPORT NMR->REPORT FTIR->REPORT GCMS->REPORT Thermal->REPORT

Caption: Overall workflow for the comprehensive characterization of the target compound.

Chromatographic Methods: The Cornerstone of Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating the main compound from synthesis-related impurities, starting materials, and degradation products.[6]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity and assay of non-volatile and thermally labile compounds, making it ideal for an amine salt like our target molecule.[] A reverse-phase method is typically the most effective.

Expertise & Causality:

  • Why Reverse-Phase? The target molecule is moderately polar. A non-polar stationary phase (like C18) combined with a polar mobile phase allows for excellent separation based on hydrophobicity.

  • Why a Buffered Mobile Phase? The amine group's protonation state is pH-dependent. Using a buffer (e.g., phosphate or formate) at a controlled pH ensures consistent retention times and prevents peak tailing, which can occur from interactions between protonated amines and residual silanols on the column.[8]

  • Why UV Detection? The pyrazole ring is a chromophore, allowing for sensitive detection using a UV detector, typically in the 220-260 nm range.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: 5% B to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the hydrochloride salt and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Data Presentation: Expected HPLC Performance

Parameter Typical Performance Rationale
Retention Time (t_R) ~8-12 min Dependent on exact gradient, but should be well-retained past the solvent front.
Purity (Area %) > 99.0% For a high-quality pharmaceutical intermediate.
Linearity (R²) > 0.999 Essential for accurate quantification (assay).

| LOD / LOQ | ~0.01 / 0.03 µg/mL | Demonstrates method sensitivity for trace impurity detection.[9] |

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying volatile and semi-volatile impurities, such as residual solvents or certain by-products.[4][10]

Expertise & Causality:

  • The Challenge: Amine hydrochloride salts are non-volatile and thermally unstable, decomposing rather than boiling.[11] Direct injection is not feasible.

  • The Solution: The sample must be "free-based" before analysis. This involves neutralizing the hydrochloride with a base (e.g., sodium bicarbonate) and extracting the now-volatile free amine into an organic solvent. This extra step is critical for successful analysis.

Experimental Protocol: GC-MS for Volatile Impurity Analysis

  • Sample Preparation (Free-Basing):

    • Dissolve ~20 mg of the hydrochloride salt in 5 mL of deionized water.

    • Slowly add saturated sodium bicarbonate solution until the pH is > 9.

    • Extract the aqueous solution three times with 5 mL of dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully concentrate the solution to ~1 mL for injection.

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Carrier Gas: Helium at 1.2 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

Data Presentation: Expected GC-MS Data

Parameter Expected Result Interpretation
Retention Time (t_R) Compound-specific Will correspond to the free-base form: 3-Chloro-1-methyl-1H-pyrazol-5-amine.
Molecular Ion (M⁺) m/z 145/147 The molecular ion of the free base, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.

| Key Fragments | m/z 110, 83, 68 | Fragmentation patterns help confirm the pyrazole structure.[12] |

Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopy provides unambiguous confirmation of the molecule's identity and structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation, providing detailed information about the carbon-hydrogen framework.[13]

Expertise & Causality:

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the hydrochloride salt, and the acidic/exchangeable amine protons (from -NH₃⁺) are often observable as a broad singlet, which would be lost in D₂O due to proton-deuterium exchange.

  • Expected Signals: The structure is relatively simple, leading to a clean, easily interpretable spectrum. We expect signals for the N-methyl group, the single proton on the pyrazole ring, and the amine protons.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, values are estimates) ¹H NMR

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.5-9.5 Broad Singlet 3H -NH₃⁺
~6.0 Singlet 1H Pyrazole C4-H

| ~3.6 | Singlet | 3H | N-CH ₃ |

¹³C NMR

Chemical Shift (δ, ppm) Assignment
~148 Pyrazole C 5-NH₃⁺
~140 Pyrazole C 3-Cl
~90 Pyrazole C 4-H

| ~35 | N-C H₃ |

Note: Spectral data for similar pyrazole structures supports these estimated assignments.[14][15][16]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and reliable technique for confirming the presence of key functional groups and providing a molecular "fingerprint."[13]

Expertise & Causality: The spectrum of the hydrochloride salt will be distinct from the free base. The key feature to look for is the broad absorption band characteristic of the ammonium (-NH₃⁺) group, which replaces the sharp N-H stretching bands of a primary amine (-NH₂).[17]

Data Presentation: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Assignment Intensity
3200-2800 N-H stretch (from -NH₃⁺) Strong, Broad
~1610 N-H bend (from -NH₃⁺) Medium
~1580 C=N stretch (pyrazole ring) Medium-Strong
~1500 C=C stretch (pyrazole ring) Medium
~1100-1000 C-N stretch Medium

| ~800-700 | C-Cl stretch | Strong |

Thermal Analysis: Assessing Stability and Salt Form

Thermal methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability, melting point, and decomposition profile of the hydrochloride salt.

Expertise & Causality: Amine hydrochloride salts often decompose upon heating by losing a molecule of hydrogen chloride (HCl) gas.[11][17] TGA can precisely measure this mass loss, while DSC can determine the melting point and the energy associated with thermal events.

Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Pan: Aluminum or platinum.

  • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min from 25 °C to 400 °C.

  • Sample Mass: 5-10 mg.

Data Presentation: Expected Thermal Analysis Data

Parameter Expected Result Interpretation
Melting Point (DSC) Sharp endotherm Indicates the melting point of the crystalline salt.
Decomposition (TGA) ~25% mass loss Corresponds to the theoretical mass percentage of HCl (MW 36.46) in the hydrochloride salt (MW 182.02), confirming the salt stoichiometry and decomposition pathway.

| Onset of Decomposition | > 150 °C (est.) | Defines the upper temperature limit for handling and storage. |

Comparative Guide: Selecting the Right Tool for the Job

The choice of analytical method is dictated by the question being asked. The following diagram and table provide a direct comparison to guide researchers in selecting the appropriate technique.

Method_Comparison Title Analytical Method Selection Guide HPLC HPLC Purpose: Purity, Assay, Quantitation Information: Quantitative purity, impurity profile Limitations: Non-volatile compounds only, requires chromophore Title->HPLC GCMS GC-MS Purpose: Volatile impurities, Residual solvents Information: Identification of volatiles Limitations: Requires derivatization for non-volatile salts Title->GCMS NMR NMR Purpose: Structural Elucidation, Identity Information: Unambiguous molecular structure Limitations: Lower sensitivity, requires pure sample Title->NMR FTIR FT-IR Purpose: Functional Group ID, Quick Identity Information: Molecular 'fingerprint' Limitations: Not quantitative, limited structural info Title->FTIR Thermal Thermal Analysis (TGA/DSC) Purpose: Stability, Salt Form, Melting Point Information: Decomposition profile, physical transitions Limitations: Destructive, provides no structural info Title->Thermal

Caption: A logic diagram comparing analytical methods for different research goals.

Analytical Goal Primary Method Confirmatory Method(s) Rationale
Identity Confirmation NMR FT-IR, LC-MSNMR provides the definitive structure. FT-IR gives a rapid fingerprint, and MS confirms the molecular weight.
Purity & Assay HPLC qNMRHPLC is the standard for quantitative purity assessment of non-volatile APIs and intermediates.[13]
Impurity Profiling LC-MS HPLC with UVLC-MS is essential for identifying the mass (and thus likely structure) of unknown peaks found in the HPLC chromatogram.
Residual Solvents GC-MS -GC-MS is the established regulatory method for detecting and quantifying volatile organic compounds.[6]
Thermal Stability TGA / DSC -These techniques directly measure thermal decomposition and phase transitions.[11]

Conclusion

The rigorous characterization of this compound is not a single experiment but a carefully designed sequence of orthogonal analyses. By combining the quantitative power of HPLC, the structural detail of NMR, the specificity of mass spectrometry, and the physical insights from thermal analysis and FT-IR, a complete and reliable data package can be assembled. This multi-faceted approach is fundamental to ensuring the quality of pharmaceutical intermediates and, ultimately, the safety and efficacy of the medicines they are used to create.

References

A Comparative Analysis of 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride and Its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for a high degree of functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride and its key positional isomers. We will delve into their synthetic accessibility, chemical properties, and, most importantly, their differential biological activities, supported by experimental data and protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their discovery programs.

Introduction to the Pyrazole Core and the Significance of Substitution Patterns

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive scaffold. The specific placement of substituents on the pyrazole ring drastically influences the molecule's electronic distribution, conformation, and ultimately, its interaction with biological targets.

This guide focuses on 3-Chloro-1-methyl-1H-pyrazol-5-amine and its isomers, which are key building blocks in the synthesis of kinase inhibitors and other targeted therapeutics. The presence of a chloro group, a methyl group, and an amine group provides multiple points for further chemical modification, making these isomers valuable starting materials for library synthesis in drug discovery campaigns.

Comparative Overview of Key Isomers

The constitutional isomers of 3-Chloro-1-methyl-1H-pyrazol-5-amine offer distinct properties that can be leveraged in drug design. The relative positions of the chloro, methyl, and amino substituents fundamentally alter the molecule's electronic and steric characteristics, which in turn dictates its reactivity and biological profile. Below is a comparative table summarizing the key properties of the target compound and two of its notable isomers.

Property3-Chloro-1-methyl-1H-pyrazol-5-amine5-Chloro-1-methyl-1H-pyrazol-3-amine3-Amino-1-methyl-1H-pyrazole-5-carbonitrile
CAS Number 1445322-57-21621-82-569178-63-4
Molecular Formula C4H6ClN3C4H6ClN3C5H5N4
Molecular Weight 131.56 g/mol 131.56 g/mol 119.13 g/mol
Key Structural Feature Amine at C5, Chloro at C3Amine at C3, Chloro at C5Amine at C3, Nitrile at C5
Typical Application Intermediate for kinase inhibitorsBuilding block for pharmaceuticalsPrecursor for pyrazolopyrimidines
Synthesis Strategies and Mechanistic Insights

The synthetic route to these pyrazole isomers is a critical consideration for their practical application. The choice of starting materials and reaction conditions dictates the regioselectivity of the final product.

A common and versatile method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The regioselectivity of this reaction is governed by the nature of the substituents on both reactants.

Below is a generalized workflow for the synthesis of substituted pyrazoles.

G start Starting Materials: 1,3-Dicarbonyl Compound & Hydrazine Derivative step1 Condensation Reaction start->step1 step2 Cyclization/ Dehydration step1->step2 step3 Substituent Modification (e.g., Halogenation, Amination) step2->step3 end Final Pyrazole Isomer step3->end

Caption: Generalized workflow for pyrazole synthesis.

The synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine often proceeds from a corresponding hydroxypyrazole precursor, followed by chlorination and subsequent amination or vice versa. A representative, multi-step synthesis is detailed below. This protocol is a composite of established methods and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Methyl-3-amino-1H-pyrazol-5(4H)-one

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 1-methyl-3-amino-1H-pyrazol-5(4H)-one.

Step 2: Chlorination to yield 5-Chloro-1-methyl-1H-pyrazol-3-amine

  • Suspend 1-methyl-3-amino-1H-pyrazol-5(4H)-one (1.0 eq) in phosphorus oxychloride (POCl3) (5.0 eq).

  • Heat the mixture to 100-110 °C for 2-3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain 5-Chloro-1-methyl-1H-pyrazol-3-amine.

Step 3: Isomerization/Rearrangement (if necessary) or direct synthesis for the 3-chloro isomer

Note: The direct synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine can be challenging due to regioselectivity. The choice of starting materials is crucial. An alternative precursor would be required to favor the formation of the desired isomer.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

The seemingly subtle difference in the placement of the chloro and amino groups between 3-Chloro-1-methyl-1H-pyrazol-5-amine and 5-Chloro-1-methyl-1H-pyrazol-3-amine can lead to significant differences in their biological activity. This is often due to the different hydrogen bonding patterns and steric interactions they can form with the target protein.

For instance, in the context of kinase inhibitors, the amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The position of this group (at C3 vs. C5) will dictate the overall orientation of the molecule within the ATP-binding pocket. The chloro group, on the other hand, can occupy a hydrophobic pocket and its position can influence the selectivity of the inhibitor.

G cluster_0 3-Chloro-1-methyl-1H-pyrazol-5-amine cluster_1 5-Chloro-1-methyl-1H-pyrazol-3-amine a Amine at C5 target Kinase Hinge Region a->target H-bond donor b Chloro at C3 b->target Steric/Hydrophobic Interaction c Amine at C3 c->target H-bond donor d Chloro at C5 d->target Steric/Hydrophobic Interaction

Caption: Differential binding modes of pyrazole isomers.

Conclusion and Future Outlook

The choice between this compound and its isomers is not arbitrary but a strategic decision in the drug discovery process. This guide has highlighted the key differences in their structure, synthetic accessibility, and potential biological implications. While this document provides a foundational comparison, it is imperative for researchers to conduct their own head-to-head experimental evaluations of these isomers against their specific biological target. The insights gained from such studies will be invaluable in guiding the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the chemical space around the pyrazole scaffold, including the systematic evaluation of its isomers, will undoubtedly continue to yield novel and effective therapeutic agents.

Comparative Guide to LC-MS Analysis of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is a pivotal building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Monitoring the progress of reactions involving this precursor is critical for optimizing yield, minimizing impurities, and ensuring the final product's integrity. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide provides a comparative analysis of LC-MS methodologies for the robust analysis of this compound and its reaction products. We will delve into the causality behind experimental choices, from column chemistry and mobile phase optimization to mass spectrometry parameters, providing field-proven insights to empower researchers in their analytical endeavors.

The Analytical Challenge: Understanding the Analyte

3-Chloro-1-methyl-1H-pyrazol-5-amine is a relatively polar molecule due to the presence of the amine group and nitrogen atoms within the pyrazole ring.[1] Its hydrochloride salt form further enhances its polarity. This inherent polarity presents a primary challenge in reversed-phase liquid chromatography (RP-LC), the most common LC mode, where highly polar compounds can exhibit poor retention and elute near the solvent front, leading to inadequate separation from other polar reactants or impurities.[2]

Furthermore, the amine group is basic and can interact with residual silanols on silica-based columns, leading to peak tailing. The reactivity of the chloro- and amine- substituents means that a diverse range of products and byproducts can be expected in a typical reaction mixture, including products of nucleophilic substitution, dimerization, or degradation. An effective analytical method must be able to resolve the starting material from these closely related structures.

Comparative Analysis of LC-MS Methodologies

A robust LC-MS method is a self-validating system built on logical choices that account for the physicochemical properties of the analytes. Below, we compare key parameters to guide your method development.

2.1. Chromatographic Separation (LC): The Foundation of Resolution

The goal is to achieve baseline separation of the starting material, intermediates, final product(s), and any significant impurities.

The choice of stationary phase is the most critical factor in achieving chromatographic retention and selectivity.

Stationary PhasePrinciple of SeparationSuitability for Pyrazole Amine AnalysisRationale & Causality
Standard C18 (ODS) Hydrophobic interactions.[3]Moderate. The alkyl chains provide retention for non-polar molecules. For polar analytes like our pyrazole, retention can be weak, especially with high aqueous mobile phases.[2][4]
Phenyl-Hexyl Hydrophobic and π-π interactions.Good. The phenyl rings offer alternative selectivity through π-π interactions with the aromatic pyrazole ring, which can enhance retention and resolution of structurally similar compounds.
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange).Excellent (Recommended). PFP columns are particularly effective for separating halogenated and nitrogen-containing aromatic compounds.[5] The electron-deficient fluorophenyl rings can interact strongly with the electron-rich pyrazole ring, providing unique selectivity that is often superior to C18 for this class of compounds.
Mixed-Mode / HILIC Hydrophilic and/or ion-exchange interactions.[6][7]Alternative. For extremely polar reaction products that are unretained on RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns can be effective. However, they often require different mobile phase systems and can have longer equilibration times.[6]

Expert Insight: While C18 is the workhorse of many labs, a PFP column is often a superior starting point for halogenated heterocyclic amines due to its multi-modal retention mechanisms, which can significantly improve selectivity.

The mobile phase not only controls elution but also profoundly impacts ionization efficiency in the mass spectrometer.

Mobile Phase SystemEffect on ChromatographyEffect on MS IonizationRecommendation
Methanol/Water Lower elution strength than acetonitrile. Can provide different selectivity.Methanol is more viscous and can sometimes lead to slightly lower ionization efficiency compared to acetonitrile.A good alternative to acetonitrile for troubleshooting or optimizing selectivity.
Acetonitrile/Water Higher elution strength, lower viscosity leading to better efficiency.Generally provides excellent ionization efficiency in ESI.Primary recommendation.
Acidic Modifier (e.g., 0.1% Formic Acid) Suppresses the ionization of residual silanols on the column, improving peak shape for basic analytes like amines.[8] It also ensures the amine is protonated, leading to more consistent retention.[8]Provides a source of protons (H+), promoting the formation of the desired [M+H]+ ion in positive mode ESI.Essential. Formic acid is volatile and highly compatible with MS.
Buffer (e.g., 10mM Ammonium Acetate) Provides pH control, which can be crucial for reproducibility, especially for ionizable compounds.Ammonium ions can form adducts ([M+NH4]+), which can be useful for confirmation but may also compete with protonation, splitting the ion current.[9]Recommended for methods requiring high pH stability, but 0.1% formic acid is often sufficient and simpler.[10]

Expert Insight: Start with a simple, effective mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). This combination provides excellent peak shape for the amine and promotes efficient protonation for MS detection.

2.2. Mass Spectrometric Detection (MS): Specificity and Identification

The mass spectrometer provides the mass-to-charge ratio (m/z) and structural information needed for confident identification.

  • Electrospray Ionization (ESI): This is the ideal ionization technique for polar to moderately polar compounds that are already ionic or can be easily ionized in solution.[11] Pyrazole derivatives, particularly with an amine group, ionize exceptionally well with ESI.[12][13]

  • Positive Ion Mode: The presence of the basic amine group and ring nitrogens makes 3-Chloro-1-methyl-1H-pyrazol-5-amine highly susceptible to protonation. Therefore, positive ion mode is the clear choice, where the primary ion observed will be the protonated molecule, [M+H]+.

  • Capillary Voltage: Typically set between 3-4 kV in positive mode. This creates the electrospray.

  • Cone Voltage (or Fragmentor/Skimmer Voltage): This parameter is critical. A low cone voltage will gently guide ions into the mass analyzer, preserving the [M+H]+ ion. A high cone voltage will induce in-source fragmentation, which can be useful for structural confirmation (similar to MS/MS) but may reduce the abundance of the parent ion. It is crucial to optimize this for the compound of interest.

  • Source and Desolvation Temperatures: These must be high enough to desolvate the ESI droplets efficiently without causing thermal degradation of the analyte. Typical starting points are 120-150°C for the source and 350-500°C for the desolvation gas.

Experimental Protocols & Data

The following protocols provide a validated starting point for analysis.

3.1. Recommended Protocol: PFP Column with Acidic Mobile Phase

This method is designed for high selectivity and robust performance.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis prep1 Dilute Reaction Mixture (in Mobile Phase A/B) prep2 Filter Sample (0.22 µm PTFE) prep1->prep2 lc Agilent 1290 Infinity II LC prep2->lc ms Agilent 6470A Triple Quadrupole MS lc->ms ESI Source acq Acquire Data (Scan & MRM Mode) ms->acq proc Process Chromatograms & Mass Spectra acq->proc G cluster_LC LC Method A Analyte Properties (Polar, Basic, Aromatic) B LC Column Choice A->B Polarity suggests PFP or Phenyl C Mobile Phase Choice A->C Basicity requires acidic modifier (HCOOH) D MS Detection A->D Amine group favors ESI+ E Optimized Method B->E C->E D->E

References

A Comparative Analysis of Chloro- and Bromo-Substituted Pyrazoles: Unraveling the Halogen Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of substituents on this five-membered aromatic ring can dramatically influence a molecule's pharmacological profile. Among the most impactful modifications is halogenation, with chlorine and bromine atoms frequently employed to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the biological activities of chloro- and bromo-substituted pyrazoles, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions during the drug design process.

The Subtle Dance of Physicochemical Properties: Chlorine vs. Bromine

The choice between a chloro or bromo substituent is not arbitrary; it is a calculated decision rooted in the fundamental physicochemical differences between these two halogens. These differences, though subtle, can cascade into significant variations in biological outcomes.

PropertyChlorine (Cl)Bromine (Br)Implication in Drug Design
Atomic Radius (Å) 0.991.14Bromine's larger size can provide better steric fit in some binding pockets but may also lead to steric hindrance.
Electronegativity (Pauling Scale) 3.162.96Chlorine's higher electronegativity can lead to stronger polar interactions, such as halogen bonds and dipole-dipole interactions.
**Polarizability (ų) **2.183.05Bromine's greater polarizability can enhance van der Waals interactions with the target protein.
Lipophilicity (Hansch-Leo π value) +0.71+0.86Bromine substitution generally imparts greater lipophilicity, which can affect membrane permeability and protein binding.
C-X Bond Strength (kcal/mol) ~81~68The weaker C-Br bond can sometimes be more susceptible to metabolic cleavage compared to the C-Cl bond.

These properties collectively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with biological targets. The higher electronegativity of chlorine can make it a better hydrogen bond acceptor and participant in halogen bonding, a crucial non-covalent interaction in drug-receptor binding. Conversely, the larger size and greater polarizability of bromine can lead to enhanced van der Waals contacts and a better fit in specific hydrophobic pockets.

Head-to-Head: Biological Activity Showdown

The real-world implications of these physicochemical differences become evident when comparing the biological activities of analogous chloro- and bromo-substituted pyrazoles. Below, we examine key therapeutic areas where these halogenated compounds have made a significant impact.

Anticancer Activity: A Tale of Two Halogens

In the realm of oncology, halogenated pyrazoles have emerged as potent cytotoxic agents. Comparative studies often reveal a nuanced structure-activity relationship (SAR), where the choice of halogen can tip the scales of efficacy.

One study on pyrazole-curcumin Knoevenagel condensates demonstrated that the chloro-substituted derivative exhibited superior anticancer activity against human cervical cancer (HeLa) cells compared to its bromo-substituted counterpart.[1][2][3] The chloro derivative showed a lower half-maximal inhibitory concentration (IC50) of 14.2 µg/ml, while the bromo analog had an IC50 of 18.6 µg/ml.[1][2] This enhanced potency of the chloro-derivative was supported by molecular docking studies, which revealed a higher docking score and more extensive hydrogen bond interactions with the target protein, human kinase β (IKKβ).[1]

Conversely, in a separate study on isatin-based pyrazolines, a bromo-substituted compound was identified as the most active candidate against leukemia cell lines, with GI50 values in the range of 0.69-3.35 µM.[4] This highlights that the superiority of one halogen over the other is not absolute but is highly dependent on the specific molecular scaffold and the topology of the target's binding site.

Table 1: Comparative Anticancer Activity of Chloro- and Bromo-Substituted Pyrazoles

Compound SeriesCancer Cell LineChloro-Derivative IC50Bromo-Derivative IC50Reference
Pyrazole-curcumin condensatesHeLa14.2 µg/ml18.6 µg/ml[1][2]
Halogenated phenoxychalconesMCF-71.52 µM (for a dichloro analog)-[5][6][7]
Pyrazoline analog of curcuminHeLa-8.7 µg/mL (for a chloro-bromo analog)[8]

The causality behind these observations often lies in the intricate interplay of electronics and sterics. The more electronegative chlorine can form more favorable polar interactions within the binding pocket, while the larger bromine might achieve a better hydrophobic fit.

Diagram 1: Structure-Activity Relationship (SAR) Logic for Halogenated Pyrazoles

SAR_Logic cluster_physicochemical Physicochemical Properties cluster_interactions Molecular Interactions cluster_activity Biological Activity Electronegativity Electronegativity Polar_Interactions Polar Interactions (H-bonds, Halogen bonds) Electronegativity->Polar_Interactions Influences Size Size Hydrophobic_Interactions Hydrophobic Interactions (van der Waals) Size->Hydrophobic_Interactions Influences Lipophilicity Lipophilicity Lipophilicity->Hydrophobic_Interactions Influences Potency Potency Polar_Interactions->Potency Selectivity Selectivity Polar_Interactions->Selectivity Hydrophobic_Interactions->Potency Hydrophobic_Interactions->Selectivity Chloro_Substituent Chloro_Substituent Chloro_Substituent->Electronegativity Higher Chloro_Substituent->Size Smaller Chloro_Substituent->Lipophilicity Lower Bromo_Substituent Bromo_Substituent Bromo_Substituent->Electronegativity Lower Bromo_Substituent->Size Larger Bromo_Substituent->Lipophilicity Higher

Caption: Physicochemical properties of chloro- and bromo-substituents influence molecular interactions and ultimately biological activity.

Antimicrobial Efficacy: A Clearer Trend?

In the fight against microbial resistance, halogenated pyrazoles have shown considerable promise. Here, a more consistent trend often emerges, with chloro-substituted derivatives frequently displaying superior activity.

A study on novel substituted pyrazoles revealed that the chloro derivatives were the most active in antimicrobial screening using the agar well-diffusion method.[9] This enhanced activity of chloro-substituted compounds has been observed across various microbial strains. The rationale for this trend may be linked to the ability of the more electronegative chlorine to disrupt microbial cell membranes or interact more effectively with essential enzymes.

Table 2: Comparative Antimicrobial Activity of Chloro- and Bromo-Substituted Pyrazoles

Compound SeriesMicrobial StrainChloro-Derivative ActivityBromo-Derivative ActivityReference
Substituted PyrazolesVarious bacteriaMost activeLess active[9]
Thiazolyl-pyrazolesP. aeruginosaIncreased activity-[10]
Thiazolyl-pyrazolesA. niger-Best activity[10]

It is important to note that while a general trend may be observed, exceptions exist, and the specific microbial target and the overall molecular structure play a crucial role. For instance, in one study on thiazole-clubbed pyrazoles, bromo-substituted compounds showed the best antifungal activity against Aspergillus niger, while chloro-substitution in the same position increased activity against Pseudomonas aeruginosa.[10]

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the reproducibility and reliability of biological activity data, standardized and well-documented experimental protocols are paramount. Below are detailed methodologies for the two key assays discussed in this guide.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][5] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5][9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (chloro- and bromo-substituted pyrazoles)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each compound.

Diagram 2: Experimental Workflow for the MTT Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.[6] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Test compounds (chloro- and bromo-substituted pyrazoles)

  • Positive control (a standard antibiotic)

  • Negative control (solvent used to dissolve the compounds, e.g., DMSO)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the target microorganism.

  • Inoculation of Agar Plates:

    • Pour molten and cooled MHA or SDA into sterile Petri dishes and allow them to solidify.

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate.

  • Well Preparation and Compound Addition:

    • Aseptically create wells in the inoculated agar plates using a sterile cork borer.

    • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the respective wells.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone:

    • After incubation, observe the plates for the formation of a clear zone of inhibition around the wells.

    • Measure the diameter of the zone of inhibition in millimeters (mm).

  • Data Interpretation:

    • A larger diameter of the inhibition zone indicates greater antimicrobial activity.

    • Compare the zone diameters of the test compounds with those of the positive and negative controls.

Diagram 3: Workflow for the Agar Well Diffusion Method

Agar_Well_Diffusion_Workflow A 1. Prepare Inoculated Agar Plate B 2. Create Wells in Agar A->B C 3. Add Test Compounds and Controls to Wells B->C D 4. Incubate the Plate C->D E 5. Measure Zone of Inhibition D->E F 6. Compare Results E->F

Caption: A simplified workflow for the agar well diffusion antimicrobial assay.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a chloro or bromo substituent onto a pyrazole scaffold is a critical step in the optimization of a lead compound. This guide has demonstrated that while both halogens can enhance biological activity, the choice is not interchangeable. The superior performance of a chloro-derivative in one context, such as anticancer activity against certain cell lines, may be contrasted by the greater efficacy of a bromo-analog in another, for instance, against specific fungal strains.

A thorough understanding of the subtle yet significant differences in the physicochemical properties of chlorine and bromine is essential for rational drug design. By leveraging this knowledge and employing robust, self-validating experimental protocols, researchers can more effectively navigate the complex structure-activity landscape and unlock the full therapeutic potential of halogenated pyrazoles. The provided data and methodologies serve as a foundational resource to guide these critical decisions in the ongoing quest for novel and more effective therapeutics.

References

A Comparative Guide to Catalyst Efficiency in Reactions of 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazole core is a privileged structure, frequently appearing in a wide array of approved pharmaceuticals, particularly kinase inhibitors.[1][2] The versatile starting material, 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride, offers a key entry point for the synthesis of diverse compound libraries through catalytic cross-coupling reactions. The efficiency of these transformations is critically dependent on the choice of catalyst.

This guide provides an in-depth comparison of various catalytic systems for common cross-coupling reactions involving 3-Chloro-1-methyl-1H-pyrazol-5-amine. We will delve into the nuances of catalyst selection for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental insights and data, to empower you to make informed decisions in your synthetic endeavors.

The Strategic Importance of Catalyst Selection

The chlorine atom at the 3-position and the amino group at the 5-position of the pyrazole ring are the primary sites for derivatization. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for these transformations.[3] However, the electron-rich nature of the aminopyrazole ring system can present challenges, including catalyst inhibition and competing side reactions. Therefore, the selection of an appropriate palladium precursor and, crucially, the ancillary ligand is paramount for achieving high yields and reaction efficiency.

Bulky, electron-rich phosphine ligands have revolutionized the field, proving particularly effective for challenging substrates like heteroaryl chlorides.[4] These ligands facilitate the crucial oxidative addition step in the catalytic cycle and promote the desired reductive elimination to form the product.

Palladium-Catalyzed Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of the 5-amino group of our title compound with various aryl and heteroaryl halides.[5] The choice of catalyst can dramatically impact the outcome of this reaction.

Catalyst and Ligand Comparison for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical YieldsKey Considerations
Pd(OAc)₂XPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110Good to ExcellentA robust and versatile system for a wide range of amines and aryl halides.[6]
Pd₂(dba)₃RuPhosNaOtBuToluene80-110HighParticularly effective for sterically hindered secondary amines.[7]
Pd(OAc)₂SPhosK₂CO₃ or K₃PO₄THF or Dioxane80-110HighAnother highly active and general catalyst system.[6]
[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄Toluene100ExcellentOften shows high reactivity and allows for lower catalyst loading.[8]

Expert Insight: For the N-arylation of 3-Chloro-1-methyl-1H-pyrazol-5-amine, catalyst systems based on bulky biaryl phosphine ligands like XPhos, RuPhos, and SPhos are the preferred choice. These ligands create a sterically hindered and electron-rich environment around the palladium center, which is crucial for the efficient coupling of electron-rich heteroaryl amines. The choice of base and solvent should be optimized for each specific substrate combination to ensure solubility and maximize reactivity.

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification start Add Pd Precursor, Ligand, and Base to an Inert Reaction Vessel add_solvents Add Anhydrous, Degassed Solvent start->add_solvents add_reactants Add 3-Chloro-1-methyl-1H-pyrazol-5-amine HCl and Aryl Halide add_solvents->add_reactants heat Heat to Desired Temperature (e.g., 80-110 °C) add_reactants->heat monitor Monitor Progress by TLC, GC, or LC-MS heat->monitor quench Cool and Quench the Reaction monitor->quench extract Extract with an Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Characterize the Final Product purify->end

Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.

Detailed Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equivalents), the phosphine ligand (e.g., XPhos, 0.04 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the reaction vessel.

  • Reactant Addition: Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling: Constructing C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of our target molecule, it allows for the substitution of the chlorine atom at the 3-position with a variety of aryl, heteroaryl, or vinyl groups from boronic acids or their derivatives.[9]

Catalyst and Ligand Comparison for Suzuki-Miyaura Coupling

The coupling of heteroaryl chlorides in Suzuki-Miyaura reactions can be challenging. The following table provides a comparison of catalyst systems that have shown efficacy for similar substrates.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical YieldsKey Considerations
Pd(PPh₃)₄PPh₃K₂CO₃ or K₃PO₄Dioxane/H₂O80-100Moderate to GoodA classic catalyst, but may require higher loadings and longer reaction times for chloro-heterocycles.
PdCl₂(dppf)dppfK₂CO₃ or Cs₂CO₃DME or Dioxane80-100Good to HighOften more effective than Pd(PPh₃)₄ for challenging substrates.
XPhos Pd G2/G3XPhosK₃PO₄Toluene or THF80-100ExcellentHighly active pre-catalyst, often providing high yields with low catalyst loading and short reaction times.[9]
SPhos Pd G2/G3SPhosK₃PO₄Dioxane80-100ExcellentSimilar to the XPhos system, demonstrating broad applicability.

Expert Insight: For the Suzuki-Miyaura coupling of 3-Chloro-1-methyl-1H-pyrazol-5-amine, modern palladium pre-catalysts incorporating bulky biaryl phosphine ligands such as XPhos or SPhos are highly recommended. These systems are designed to overcome the challenges associated with the coupling of heteroaryl chlorides. The use of a mixed solvent system, such as dioxane/water or toluene/water, is common, and the choice of base is critical for the transmetalation step.

Catalytic Cycle: Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition (R-X) C [R-Pd(II)-X]L_n B->C D Transmetalation (R'-B(OR)₂) E [R-Pd(II)-R']L_n D->E F Reductive Elimination F->A F->R-R' Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 0.01-0.05 equivalents).

  • Solvent Addition: Purge the vessel with an inert gas (e.g., argon or nitrogen) and add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired product.

Conclusion

The successful derivatization of this compound via palladium-catalyzed cross-coupling reactions is highly dependent on the judicious selection of the catalyst system. For both Buchwald-Hartwig amination and Suzuki-Miyaura coupling, modern catalyst systems employing bulky, electron-rich biaryl phosphine ligands have demonstrated superior performance, particularly for challenging heteroaryl chloride substrates.

This guide provides a framework for catalyst selection and initial reaction optimization. It is imperative for researchers to perform their own systematic screening of catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific substrate combinations. By leveraging the insights provided herein, scientists and drug development professionals can accelerate the synthesis of novel pyrazole-based compounds with the potential for significant therapeutic impact.

References

A Comparative Guide to the Synthetic Routes for Substituted Pyrazole-5-amines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyrazole-5-amines are a cornerstone of modern medicinal chemistry and agrochemical research. Their unique structural motif serves as a versatile scaffold, appearing in a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2][3] The efficacy of these compounds has driven extensive research into developing efficient, scalable, and sustainable synthetic routes to access this privileged heterocyclic system.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing substituted pyrazole-5-amines. We will delve into the mechanistic underpinnings of classical methods, explore the advantages offered by modern technologies, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific research and development goals.

The Classical Workhorse: Condensation of β-Ketonitriles with Hydrazines

The most prevalent and versatile method for synthesizing pyrazole-5-amines is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[2][4] This approach is widely adopted due to the commercial availability of a diverse range of starting materials and the generally high yields obtained.

Mechanistic Rationale

The reaction proceeds via a well-established two-step mechanism. The initial and typically rate-determining step is the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon of the β-ketonitrile. This forms a hydrazone intermediate. The second step is an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the five-membered pyrazole ring after tautomerization.[2][4]

The choice of hydrazine is critical. Using hydrazine hydrate (H₂N-NH₂) will yield an N-unsubstituted pyrazole, whereas monosubstituted hydrazines (R-NH-NH₂) produce N1-substituted pyrazoles. This offers a direct method for installing desired substituents at the N1 position, which is crucial for modulating the pharmacological properties of the final compound.

Diagram: Mechanism of Pyrazole-5-amine Synthesis from β-Ketonitriles

G cluster_intermediate Hydrazone Intermediate cluster_product Product R1 R¹-C(=O)-CH(R²)-CN Hydrazone R¹-C(=N-NH-R³)-CH(R²)-CN R1->Hydrazone Step 1: Condensation (-H₂O) R3NHNH2 R³-NH-NH₂ Product Substituted Pyrazole-5-amine Hydrazone->Product Step 2: Intramolecular Cyclization & Tautomerization

Caption: Reaction mechanism for the synthesis of N1, C3, and C4-substituted pyrazole-5-amines.

Experimental Protocol: Classical Synthesis

Synthesis of 1,3-diphenyl-1H-pyrazol-5-amine

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1.45 g, 10 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: Add phenylhydrazine (1.08 g, 10 mmol) to the solution. A catalytic amount of acetic acid (0.1 mL) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the desired 1,3-diphenyl-1H-pyrazol-5-amine.

Alternative Classical Route: Reactions Involving Malononitrile Derivatives

An equally important classical strategy involves the reaction of hydrazines with activated malononitrile derivatives, such as alkylidenemalononitriles or ethoxymethylenemalononitrile.[2][4][5] This route is particularly useful for synthesizing pyrazole-5-amines with a cyano group at the C4 position, which is a valuable handle for further functionalization.

Causality Behind Experimental Choices

The key to this method is the use of a malononitrile derivative that possesses a good leaving group (e.g., ethoxy, methylthio) or is part of a Michael system. The reaction initiates with a nucleophilic attack by the hydrazine, followed by cyclization onto one of the nitrile groups and subsequent elimination of the leaving group to afford the aromatic pyrazole ring.[4] This pathway offers a different substitution pattern compared to the β-ketonitrile route, providing access to a distinct chemical space.

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

While classical methods are robust, modern chemistry seeks to improve reaction times, yields, safety profiles, and environmental impact. For pyrazole-5-amine synthesis, microwave irradiation and continuous flow chemistry have emerged as powerful alternatives.

A. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times—from hours to mere minutes.[6] This technique is highly efficient for the synthesis of pyrazole-5-amines, frequently providing higher yields and cleaner reaction profiles compared to conventional heating.[7][8]

Expertise & Trustworthiness: The primary advantage stems from the direct coupling of microwave energy with polar molecules (solvents, reagents), resulting in uniform and rapid heating that can access kinetic regimes not easily achievable with conventional oil baths. A notable protocol developed at California Polytechnic State University demonstrates the synthesis of various 1-aryl-1H-pyrazole-5-amines in 10-15 minutes using water as the solvent, showcasing the green chemistry potential of this method.[7][9]

Experimental Protocol: Microwave-Assisted Synthesis

Synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine [7]

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-fluorophenylhydrazine hydrochloride (325 mg, 2.0 mmol) and 3-aminocrotononitrile (164 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of 1 M aqueous HCl. The concentration of the starting materials should be approximately 0.4 M.

  • Sealing: Securely seal the vial with an appropriate microwave cap using a crimper tool. Ensure the seal is complete to withstand the pressure generated during heating.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 150°C for 15 minutes with stirring.

  • Isolation: After cooling the vial to room temperature, carefully uncap it in a fume hood. Basify the aqueous solution with 10% NaOH until a precipitate forms (typically pH > 9).

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum. This method typically yields the pure product without the need for column chromatography, with reported yields often in the 70-90% range.[7]

B. Continuous Flow Synthesis

Flow chemistry has revolutionized the synthesis of heterocyclic compounds, offering significant advantages in safety, scalability, and process control.[10] For pyrazole synthesis, this technology is particularly valuable as it allows for the in situ generation and immediate use of hazardous intermediates like hydrazines, which are often unstable and toxic.[11][12]

Authoritative Grounding: A multi-step continuous flow process can convert anilines into N-arylated pyrazoles without isolating any hazardous intermediates.[11] The process involves diazotization of the aniline, reduction to the corresponding hydrazine (e.g., using a metal-free reductant like Vitamin C), and immediate condensation with a 1,3-dicarbonyl equivalent in a subsequent reactor coil. This "end-to-end" synthesis avoids the risks associated with storing bulk quantities of diazonium salts or hydrazines, making it a much safer and more scalable approach for industrial applications.[11]

Diagram: Workflow for Continuous Flow Synthesis

G cluster_pumps Syringe Pumps Aniline Aniline Reservoir P1 Pump 1 Aniline->P1 Nitrite t-BuONO Reservoir Nitrite->P1 Reducer Vitamin C Reservoir P2 Pump 2 Reducer->P2 Diketone 1,3-Diketone Reservoir P3 Pump 3 Diketone->P3 Mixer1 T-Mixer P1->Mixer1 P2->Mixer1 Mixer2 T-Mixer P3->Mixer2 Reactor1 Heated Coil 1 (Diazotization & Reduction) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Heated Coil 2 (Cyclocondensation) Mixer2->Reactor2 Collector Product Collection Reactor2->Collector

Caption: A multi-step continuous flow setup for the safe synthesis of pyrazoles from anilines.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, required scale, available equipment, and safety considerations.

FeatureClassical (Reflux)Microwave-Assisted (MAOS)Continuous Flow
Reaction Time Hours (e.g., 4-8 h)Minutes (e.g., 10-20 min)[7][8]Minutes (residence time)[13]
Typical Yields Good to ExcellentOften higher than classical methods (70-95%)[7]Good to Excellent (60-80%)[13]
Energy Efficiency LowHighModerate to High
Scalability Limited by flask size and heat transferLimited by microwave cavity sizeExcellent, scale-out by running longer
Safety Requires handling of bulk reagentsPressurized vials require cautionHigh; avoids isolation of hazardous intermediates[11]
Green Profile Poor (organic solvents, long heating times)Good (can use aqueous media, fast)[7][14]Excellent (process intensification, less waste)[10]
Equipment Cost LowModerateHigh
Best For Lab-scale diversity, established protocolsRapid library synthesis, methods developmentProcess development, large-scale manufacturing

Conclusion

The synthesis of substituted pyrazole-5-amines is a mature field with a rich history, yet it continues to evolve. The classical condensation of β-ketonitriles with hydrazines remains a reliable and versatile method for laboratory-scale synthesis. However, for researchers seeking to accelerate discovery, improve efficiency, and embrace greener chemical practices, modern approaches offer compelling advantages. Microwave-assisted synthesis provides a dramatic speed increase for library generation, while continuous flow chemistry presents a safer, more scalable, and highly controllable platform for moving from the lab to production. By understanding the causality, benefits, and limitations of each route, scientists can strategically select the optimal path to construct these vital heterocyclic scaffolds for the next generation of pharmaceuticals and agrochemicals.

References

The Pyrazole Core in Kinase Inhibition: A Comparative Guide to Cross-Reactivity of 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, lauded for its synthetic tractability and its role as a privileged structure in medicinal chemistry.[1] The 3-aminopyrazole moiety, in particular, is a well-established "hinge-binder," adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases, thereby providing a strong foundation for the development of potent inhibitors.[2]

This guide provides a comprehensive analysis of the cross-reactivity profiles of hypothetical compounds derived from 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, offering field-proven insights into the experimental choices and the logic behind the self-validating protocols described. We will explore how subtle modifications to the parent scaffold can dramatically influence selectivity and off-target effects, a critical consideration in the journey from a promising lead compound to a viable therapeutic candidate. The altered activation or overexpression of protein kinases is a primary focus of oncological research, and small molecule inhibitors are at the forefront of targeted therapies.[3]

The Central Role of Cross-Reactivity Profiling

The development of selective kinase inhibitors is a formidable challenge due to the highly conserved nature of the ATP-binding site across the kinome.[4] While a compound may exhibit high potency against its intended target, off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of preclinical drug development that informs lead optimization and predicts potential clinical outcomes. Kinome-wide activity profiling provides a multi-dimensional view of the structure-activity relationships of an inhibitor against hundreds of kinases simultaneously.[6]

This guide will delve into two primary experimental methodologies for assessing cross-reactivity: a broad, in vitro kinase panel screen to determine inhibitory concentrations (IC50), and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a more physiologically relevant context.

Hypothetical Derivatives for Comparative Analysis

To illustrate the principles of cross-reactivity, we will consider three hypothetical derivatives of this compound. These derivatives are designed to showcase a spectrum of selectivity profiles, from a highly selective inhibitor to a more promiscuous compound. For the purpose of this guide, we will assume the primary target is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a common target for pyrazole-based inhibitors.

  • CMPD-A (The Selective Inhibitor): Features a bulky, sterically hindering group designed to exploit a specific sub-pocket in CDK2, thereby limiting its interaction with other kinases.

  • CMPD-B (The Moderately Selective Inhibitor): Possesses a modification that enhances potency against the primary target but also introduces interactions with a small number of related kinases.

  • CMPD-C (The Non-Selective Inhibitor): A derivative with a flexible side chain that can adapt to the ATP-binding sites of numerous kinases, leading to a broad activity profile.

Experimental Data: A Comparative Kinome Scan

The following table summarizes the hypothetical inhibitory activity (IC50 in nM) of our three compounds against a representative panel of kinases. This panel includes the primary target (CDK2) and a selection of kinases from different families that are common off-targets for pyrazole-based inhibitors. A lower IC50 value indicates higher potency.[7]

Kinase TargetKinase FamilyCMPD-A (IC50, nM)CMPD-B (IC50, nM)CMPD-C (IC50, nM)
CDK2 CMGC 5 15 50
CDK9CMGC>10,000500150
GSK3βCMGC5,000800200
p38αCMGC>10,000>10,000800
SRCTyrosine Kinase8,0001,200300
ABL1Tyrosine Kinase>10,0002,500450
VEGFR2Tyrosine Kinase>10,0008,0001,000
PKAAGC>10,000>10,0002,500
ROCK1AGC>10,0009,0001,800

Data Interpretation:

  • CMPD-A demonstrates high potency and selectivity for CDK2, with IC50 values against other kinases being several orders of magnitude higher.

  • CMPD-B shows good potency for CDK2 but also exhibits activity against other CMGC family members (CDK9, GSK3β) and some tyrosine kinases at higher concentrations.

  • CMPD-C is a potent but non-selective inhibitor, with significant activity against a broad range of kinases across different families.

Experimental Protocols

In Vitro Kinase Inhibition Assay for Selectivity Profiling

This protocol outlines a common fluorescence-based method for determining the IC50 values of test compounds against a panel of purified kinases.

Causality Behind Experimental Choices:

  • Choice of Assay Format: A fluorescence-based assay is chosen for its high-throughput capabilities, sensitivity, and non-radioactive nature, making it a widely adopted standard in the industry.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for each kinase. This ensures that the measured IC50 value is a more accurate reflection of the inhibitor's intrinsic affinity (Ki).[8]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (CMPD-A, CMPD-B, CMPD-C) in 100% DMSO.

    • Perform serial dilutions in an appropriate assay buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

  • Reaction Mixture Preparation:

    • For each kinase to be tested, prepare a reaction mixture containing the purified kinase enzyme and its specific peptide substrate in kinase reaction buffer.

  • Incubation:

    • In a 384-well plate, add the diluted test compounds.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a developing reagent. This reagent detects the amount of phosphorylated substrate, often through a fluorescence resonance energy transfer (FRET) or luminescence-based mechanism.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Dilution Compound Dilution Plate Compounds Plate Compounds Compound Dilution->Plate Compounds Kinase/Substrate Mix Kinase/Substrate Mix Add Kinase/Substrate Add Kinase/Substrate Kinase/Substrate Mix->Add Kinase/Substrate Plate Compounds->Add Kinase/Substrate Initiate with ATP Initiate with ATP Add Kinase/Substrate->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop & Detect Stop & Detect Incubate->Stop & Detect Read Plate Read Plate Stop & Detect->Read Plate Calculate IC50 Calculate IC50 Read Plate->Calculate IC50

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method that verifies the direct binding of a compound to its target protein within the complex environment of an intact cell. The principle is that a protein's thermal stability increases upon ligand binding.

Causality Behind Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant assessment of target engagement, accounting for factors like cell permeability and intracellular ATP concentrations.

  • Western Blotting: Western blotting is a standard and accessible method for detecting the soluble fraction of the target protein after heat treatment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., one that expresses the target kinase) to an appropriate confluency.

    • Treat the cells with the test compound at a concentration known to be effective from in vitro assays (e.g., 10x IC50) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the total protein concentration in each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., CDK2).

  • Data Interpretation:

    • Quantify the band intensity for the target protein at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target engagement and stabilization.

Cell Treatment Cell Treatment Heating Gradient Heating Gradient Cell Treatment->Heating Gradient Cell Lysis Cell Lysis Heating Gradient->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Comparative Analysis and Discussion

The hypothetical data clearly illustrates the importance of structural modifications in tuning the selectivity of kinase inhibitors derived from the this compound scaffold.

  • CMPD-A represents an ideal lead compound from a selectivity standpoint. Its high specificity for CDK2 would likely translate to a cleaner safety profile in preclinical studies. The bulky substituent likely prevents its entry into the ATP-binding pockets of other kinases, a classic strategy in structure-based drug design.[9]

  • CMPD-B showcases a more common scenario in drug discovery, where increased potency against the primary target comes at the cost of some off-target activity. The observed cross-reactivity against other CMGC family members is not surprising given the structural similarities within this kinase family. Further optimization of CMPD-B would focus on diminishing these off-target interactions while maintaining or improving CDK2 potency.

  • CMPD-C is an example of a promiscuous inhibitor. While such compounds can sometimes be valuable as tool compounds for probing multiple signaling pathways, they are generally undesirable as therapeutic candidates due to the high potential for off-target toxicity.[10]

The CETSA results would serve to validate the in vitro findings. For CMPD-A, a significant thermal shift would be expected for CDK2 in cells, with minimal to no shift for the off-targets identified in the kinome scan. This would provide strong evidence that CMPD-A engages and stabilizes its intended target in a cellular context. For CMPD-C, CETSA could reveal engagement with multiple kinases in the cell, confirming its promiscuous nature.

Conclusion

The journey of developing a kinase inhibitor from a starting scaffold like this compound is a multi-faceted process of chemical synthesis and rigorous biological evaluation. This guide has underscored the critical importance of early and comprehensive cross-reactivity profiling. By employing a combination of broad in vitro screening and cellular target engagement assays, researchers can gain a clear understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions in lead optimization, guiding the design of more selective and ultimately safer therapeutic agents. The pyrazole scaffold will undoubtedly continue to be a valuable framework in the development of targeted therapies, and a deep understanding of the principles of cross-reactivity will be essential for unlocking its full potential.[11]

References

A Comparative Guide to Pyrazole Synthesis: Benchmarking Modern Methods Against the Classic Knorr Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. This five-membered heterocyclic ring is a "privileged structure," frequently appearing in a multitude of FDA-approved drugs due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The enduring challenge and opportunity in organic synthesis is not just to create these valuable molecules, but to do so with greater efficiency, selectivity, and sustainability.

The Knorr pyrazole synthesis, first reported in 1883, has long been the foundational method for constructing this critical scaffold.[3] Its simplicity and reliance on readily available starting materials have cemented its place in the synthetic chemist's toolbox. However, the demands of modern drug discovery—for molecular diversity, isomeric purity, and greener processes—have spurred the development of a host of innovative synthetic strategies.

This guide provides an in-depth, objective comparison of these new synthetic methods against the traditional Knorr synthesis. We will delve into the mechanistic underpinnings, weigh the practical advantages and limitations, and provide detailed experimental protocols to empower you, the practicing scientist, to make the most informed decisions for your research.

The Gold Standard: Understanding the Knorr Pyrazole Synthesis

The Knorr synthesis is a robust and straightforward reaction that involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[3]

Reaction Mechanism and Its Core Limitation

The mechanism begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.[6][7] After cyclization, the elimination of a water molecule furnishes the final pyrazole product.

Knorr_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

Caption: General mechanism of the Knorr pyrazole synthesis.

The primary drawback of the Knorr synthesis becomes apparent when using an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to the formation of a mixture of two regioisomeric pyrazole products.[4] This lack of regioselectivity necessitates often-difficult purification steps, reducing the overall efficiency and making it less suitable for the synthesis of isomerically pure compounds required in pharmaceutical applications. Furthermore, classical Knorr conditions can require elevated temperatures and prolonged reaction times.[8]

The New Wave: Modern Alternatives to Pyrazole Synthesis

To address the limitations of the Knorr synthesis, a variety of modern methods have been developed. These approaches offer improvements in regioselectivity, reaction efficiency, and environmental impact.

  • Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically accelerate reaction rates.[2] Reactions that might take hours under conventional heating can often be completed in minutes, typically with improved yields and cleaner reaction profiles. For instance, the synthesis of certain quinolin-2(1H)-one-based pyrazole derivatives can be achieved in 7-10 minutes at 120°C with yields between 68-86%.[2]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot processes where three or more reactants combine to form the final product, incorporating most or all of the atoms from the starting materials.[9] This approach offers significant advantages in terms of atom economy, procedural simplicity, and the rapid generation of molecular libraries. For example, polysubstituted pyrazoles can be synthesized via a one-pot, three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[10]

  • Synthesis from α,β-Unsaturated Carbonyls: This versatile method uses readily available starting materials like chalcones (α,β-unsaturated ketones). The reaction with a hydrazine typically forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[11] While this adds a second step, the accessibility of diverse α,β-unsaturated carbonyls makes it a powerful strategy for creating a wide array of substituted pyrazoles.[12]

  • 1,3-Dipolar Cycloaddition: This is a highly regioselective method for constructing the pyrazole ring.[11] It involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine (often generated in situ from a hydrazonoyl halide), with a dipolarophile like an alkyne. This method provides excellent control over the substitution pattern of the final product.[11]

Modern_Workflow cluster_MCR Multicomponent Reaction (MCR) cluster_MW Microwave-Assisted Synthesis MCR_Start Aldehyde + 1,3-Dicarbonyl + Hydrazine MCR_Pot One-Pot Reaction MCR_Start->MCR_Pot MCR_Product Polysubstituted Pyrazole MCR_Pot->MCR_Product MW_Start Chalcone + Hydrazine MW_Reactor Microwave Irradiation (e.g., 360W, 10 min) MW_Start->MW_Reactor MW_Product Substituted Pyrazole MW_Reactor->MW_Product

Caption: Simplified workflows for modern pyrazole syntheses.

Head-to-Head Comparison: Knorr vs. Modern Methods

The choice of synthetic method depends on the specific goals of the researcher, including the desired substitution pattern, scale of the reaction, and available starting materials. The following table provides a direct comparison of these methods across key performance metrics.

MethodKey ReactantsTypical Yield RangeReaction TimeRegioselectivityKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, Hydrazine70-95%[11]1-24 hoursLow (with unsymmetrical dicarbonyls)[4]Simple, readily available starting materials.[3]Lack of regioselectivity, can require harsh conditions.[4][8]
Microwave-Assisted Various (e.g., Chalcones, Hydrazines)68-86%[2]5-15 minutesSubstrate DependentDrastically reduced reaction times, often higher yields.[2]Requires specialized microwave reactor equipment.
Multicomponent (MCR) Aldehyde, 1,3-Dicarbonyl, HydrazineGood to Excellent[9]Varies (often < 1 hour)HighHigh atom economy, procedural simplicity, rapid library generation.[9][10]Optimization can be complex with multiple reactants.
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, Hydrazine66-88%[11]2-6 hoursHighWide availability of starting materials.Often requires a separate oxidation step.[11]
1,3-Dipolar Cycloaddition Nitrile Imine, Alkyne70-86%[11]7-10 hoursVery HighExcellent control of regioselectivity, mild conditions.[11]May require multi-step preparation of starting materials.

Experimental Protocols: From Theory to Practice

To provide a practical context, we present detailed, step-by-step methodologies for both a classic Knorr synthesis and a representative modern alternative.

Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of Edaravone, a neuroprotective drug, via the classic Knorr condensation.[13]

Materials:

  • Ethyl acetoacetate (1.0 equivalent, e.g., 12.5 mmol)

  • Phenylhydrazine (1.0 equivalent, e.g., 12.5 mmol)

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully and slowly add the phenylhydrazine to the ethyl acetoacetate. Caution: This addition is exothermic.[13]

  • Heating: Heat the reaction mixture at 135–145 °C under reflux for 1 hour.[13] The mixture will become a heavy syrup.

  • Isolation: Remove the flask from the heat and cool it thoroughly in an ice-water bath.[13]

  • Crystallization: Add a small amount of diethyl ether (approx. 2 mL) and stir the viscous syrup vigorously with a glass rod to induce crystallization of the crude product.[13]

  • Purification: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with diethyl ether.[13]

  • Recrystallization: Recrystallize the crude product from a minimum amount of hot ethanol to obtain the pure pyrazolone.[13]

Protocol 2: Microwave-Assisted Synthesis of a Trisubstituted Pyrazole

This protocol describes a rapid, microwave-assisted synthesis of a pyrazole derivative from a chalcone, adapted from modern methodologies.[14]

Materials:

  • Substituted Chalcone (e.g., quinolin-2(1H)-one-based α,β-unsaturated ketone, 1 mmol)

  • Arylhydrazine (1 mmol)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine the chalcone (1 mmol) and the arylhydrazine (1 mmol) in glacial acetic acid.[2]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 360 W, maintaining a temperature of 120°C for 7–10 minutes.[2][14]

  • Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into crushed ice to precipitate the product.[14]

  • Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[14]

Conclusion and Future Outlook

The Knorr pyrazole synthesis remains a valuable and historically significant reaction, particularly for simple, symmetrical pyrazoles. Its operational simplicity ensures its continued use in both academic and industrial settings. However, for the synthesis of complex, isomerically pure pyrazoles—a critical requirement in drug discovery—modern methods offer clear and compelling advantages.

  • For speed and efficiency , microwave-assisted synthesis is often the superior choice.

  • For molecular diversity and atom economy , multicomponent reactions provide a powerful platform.

  • For absolute regiochemical control , 1,3-dipolar cycloadditions are unparalleled.

The trajectory of pyrazole synthesis is moving towards greener, more efficient, and highly selective methodologies.[15] The development of novel catalytic systems, the expansion of multicomponent reaction manifolds, and the application of flow chemistry promise to further refine our ability to construct this vital heterocyclic scaffold. By understanding the strengths and weaknesses of both classical and modern approaches, researchers can select the optimal synthetic route to accelerate the discovery and development of next-generation pyrazole-based therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Chloro-1-methyl-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride. This chlorinated pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery.[1] However, our responsibility extends beyond its use to its entire lifecycle, culminating in its safe and compliant disposal. Improper disposal not only poses significant environmental and health risks but also represents a serious breach of regulatory standards.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind each procedural step, ensuring a deep understanding of the chemical's hazards and the rationale for its management.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While complete toxicological data for many research chemicals is limited, available Safety Data Sheets (SDS) provide critical information.[2] this compound is known to be hazardous.

Table 1: Summary of Known Hazards

Hazard Classification GHS Pictogram Hazard Statement Causality and Precautionary Notes
Skin Irritation GHS07 H315: Causes skin irritation.[3][4] The chemical can cause inflammation upon contact with the skin. Prolonged or repeated exposure should be avoided.
Eye Irritation GHS07 H319: Causes serious eye irritation.[3][4] Direct contact with eyes can lead to significant damage. Immediate and thorough rinsing is critical in case of exposure.
Respiratory Irritation GHS07 H335: May cause respiratory irritation.[4][5] Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid should be done in a well-ventilated area.

| Acute Toxicity (Oral) | GHS07 | H302: Harmful if swallowed.[4] | Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in laboratory areas.[4][5] |

Furthermore, its chemical structure as a chlorinated heterocyclic amine suggests potential for the formation of hazardous thermal decomposition products, such as nitrogen oxides (NOx) and hydrogen chloride gas, under fire conditions.[2][6] It is also incompatible with strong oxidizing agents, acids, and acid chlorides.[2]

Section 2: Pre-Disposal Operations: Engineering Controls and PPE

Minimizing exposure is the foundational principle of laboratory safety. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: Always handle the solid compound inside a certified chemical fume hood to prevent the inhalation of dust particles.[5][6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][7]

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber) meeting EN 374 or equivalent standards.[3][4] To prevent skin contact and irritation.[3] Always inspect gloves before use and change them immediately if contaminated.
Eye Protection Safety glasses with side-shields or chemical safety goggles (conforming to EN166 or ANSI Z87.1).[3][7] To protect against dust, splashes, and eye irritation.[3]
Face Protection A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] Provides a secondary layer of protection for the entire face.
Body Protection A lab coat or protective clothing that is regularly laundered.[3][7] To prevent contamination of personal clothing. Contaminated clothing must be removed and washed before reuse.[3][5]

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust cannot be controlled at the source.[2][7] | To prevent respiratory tract irritation from inhaled dust.[4][5] |

Section 3: Accidental Spill Management

A prepared response is critical for containing accidental spills and preventing exposure.

Step-by-Step Spill Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or dust is airborne.

  • Don PPE: Before cleanup, don all PPE as detailed in Table 2.

  • Contain the Spill: For solid spills, gently cover with a plastic sheet to minimize dust dispersal.

  • Clean Up:

    • Carefully sweep the solid material into a designated, airtight container for hazardous waste.[3] Avoid aggressive sweeping that could generate dust.[3][5]

    • Alternatively, use an inert absorbent material (e.g., sand, vermiculite) to collect the spilled substance before transferring it to the waste container.[5]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult the SDS or chemical compatibility charts) and then with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, absorbent) must be placed in the hazardous waste container.

  • Wash Hands: Wash hands and any exposed skin thoroughly after completing the cleanup.[3]

Section 4: The Core Disposal Protocol

The disposal of this compound is governed by strict regulations. Chemical waste generators are legally required to classify their waste and ensure its proper management from cradle to grave.[2]

Disposal_Workflow Disposal Decision Workflow for 3-Chloro-1-methyl-1H-pyrazol-5-amine HCl start Waste Material Generated (Unused chemical or contaminated labware) characterize Step 1: Waste Characterization Is it hazardous? (Yes, as a chlorinated organic) start->characterize segregate Step 2: Segregation & Containment Store in a labeled, sealed container away from incompatibles. characterize->segregate disposal_method Step 3: Select Disposal Method Is incineration available? segregate->disposal_method incinerate Primary Method: High-Temperature Incineration (with afterburner and scrubber) disposal_method->incinerate Yes no_incinerate Consult EHS/Waste Contractor (Other methods are not recommended) disposal_method->no_incinerate No contact_vendor Step 4: Engage Licensed Contractor Arrange for pickup and transport. incinerate->contact_vendor end Final Disposal (Manifest tracking and certificate of destruction) contact_vendor->end no_incinerate->contact_vendor

Caption: Disposal Decision Workflow

Step 1: Waste Characterization As the generator, you must classify the waste. Given that this compound is a chlorinated organic chemical with known hazards, it must be treated as hazardous waste.[2] In the United States, this would fall under the regulations of the Resource Conservation and Recovery Act (RCRA).

Step 2: Segregation and Containment

  • Segregate: Keep this waste stream separate from other chemical wastes, especially incompatible materials like strong acids or oxidizers.[2]

  • Contain: Use a designated, leak-proof, and sealable container. The container must be made of a material chemically compatible with the waste.

  • Label: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound." Include the date accumulation started.

Step 3: Primary Disposal Method - High-Temperature Incineration The universally recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[3]

  • Causality: This method is effective because the high temperatures (typically >850°C) are sufficient to break the stable pyrazole ring and C-Cl bonds. Crucially, these incinerators must be equipped with afterburners and alkaline scrubber systems.[3] This secondary treatment is essential to neutralize the acidic hydrogen chloride gas and other hazardous combustion byproducts that are formed, preventing their release into the atmosphere.[6]

Step 4: Engaging a Certified Waste Disposal Partner Disposal must be handled by a licensed and certified hazardous waste management company.

  • Procedure: Contact your institution's Environmental Health & Safety (EHS) office or a pre-approved waste vendor to schedule a pickup.

  • Documentation: You will need to complete a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final destination, ensuring a complete and compliant disposal chain.

Methods to Avoid:

  • Sewer Disposal: NEVER wash this chemical down the drain. It is not readily biodegradable and its ecotoxicity is not fully known, posing a risk to aquatic life and water treatment systems.[2]

  • Landfill: Direct landfilling of untreated chemical waste is not a responsible or compliant practice.

By adhering to this rigorous, science-based protocol, you ensure the safe management of this compound, protecting yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride (CAS No. 167408-80-2)[1][2]. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to foster a culture of safety and precision in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including other chlorinated pyrazoles and amine hydrochlorides. It is imperative to treat this compound with the caution required for a substance with unknown toxicological properties and to supplement this guide with your institution's specific safety protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on analogous compounds, this compound is anticipated to present several key hazards. Structurally similar chlorinated pyrazoles are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[3][4]. The amine hydrochloride functional group can also contribute to these irritant properties.

Anticipated Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[4].

  • Skin Corrosion/Irritation: Causes skin irritation[3][4].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[3][4].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation[3][4].

A thorough risk assessment should be conducted before any handling of this compound[5][6]. This involves evaluating the specific procedures you will be performing, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure prevention, appropriate PPE is mandatory. The selection of PPE should be based on a comprehensive risk assessment of the specific laboratory procedures being performed[5][6].

PPE CategorySpecification and Rationale
Hand Protection Wear protective gloves. Nitrile or neoprene gloves are generally recommended for handling organic amines. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[7][8]
Eye and Face Protection Chemical safety goggles are required at a minimum. If there is a splash hazard, a face shield should be worn in addition to goggles. Standard safety glasses do not provide adequate protection.[8]
Skin and Body Protection A lab coat must be worn and fully fastened. For larger quantities or procedures with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[7][8]
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator may be necessary.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk. Always handle this compound within a certified chemical fume hood to mitigate inhalation exposure[8].

Preparation and Weighing
  • Designate a Handling Area: Cordon off a specific area within the fume hood for handling this compound.

  • Pre-label Glassware: Ensure all vials and flasks are clearly labeled before beginning.

  • Tare Your Container: Before dispensing, tare a sealed container (e.g., a vial with a cap) on the balance.

  • Dispense and Seal: Carefully dispense the required amount of the solid into the tared container within the fume hood. Immediately and securely cap the container.

  • Clean Up: Clean the spatula and any surfaces with a suitable solvent (e.g., isopropanol) and a disposable wipe. Dispose of the wipe as hazardous waste.

Dissolution and Reaction Setup
  • Add Solvent Slowly: When dissolving the solid, add the solvent to the solid to minimize the generation of dust.

  • Maintain Ventilation: Keep the vessel within the fume hood during dissolution and throughout the reaction.

  • Monitor the Reaction: Use appropriate shielding and monitoring for the reaction, especially if it is exothermic or pressure-generating.

Emergency Procedures: Planning for the Unexpected

Spills
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Gently sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., absorbent materials, disposable wipes, contaminated PPE) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: As a halogenated organic compound, liquid waste should be collected in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.[9]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations[9].

Visualizing the Workflow

The following diagram illustrates the key decision points and safety protocols for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.